4-Hydroxy Atorvastatin Disodium Salt
Description
BenchChem offers high-quality 4-Hydroxy Atorvastatin Disodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy Atorvastatin Disodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;;/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2/t26-,27-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTONRNZYFYCVRP-AJUXDCMMSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2Na2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide: 4-Hydroxy Atorvastatin Disodium Salt (CAS 1276537-18-8)
Executive Summary
Atorvastatin is a cornerstone therapeutic in the management of hypercholesterolemia, functioning as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. However, the sustained pharmacodynamic efficacy of atorvastatin—exhibiting an inhibitory half-life of 20 to 30 hours despite a plasma elimination half-life of only 14 hours—is heavily driven by its active metabolites[1]. 4-Hydroxy atorvastatin disodium salt (CAS 1276537-18-8) is one of the two primary active orthologs/paralogs generated via hepatic metabolism.
This whitepaper provides an in-depth analysis of 4-hydroxy atorvastatin, detailing its structural chemistry, metabolic pathways, pharmacokinetic variables (including critical genomic interactions with SLCO1B1), and validated laboratory protocols for its quantification and synthesis.
Chemical Identity & Physicochemical Properties
4-Hydroxy atorvastatin disodium salt is the disodium salt form of the para-hydroxylated metabolite of atorvastatin[2][3]. It retains the open-acid dihydroxyheptanoate chain required for binding to the HMG-CoA reductase enzyme, making it pharmacologically equipotent to the parent drug[1].
Table 1: Physicochemical and Structural Data
| Property | Specification |
| Chemical Name | p-Hydroxy Atorvastatin, Disodium Salt |
| CAS Registry Number | 1276537-18-8 (Disodium Salt) / 214217-88-6 (Free Acid) |
| Molecular Formula | C₃₃H₃₃FN₂Na₂O₆ |
| Molecular Weight | 618.60 g/mol |
| Purity Standard | >95% (Analytical Reference Grade) |
| Solubility | Soluble in DMSO, Methanol; Moderately soluble in aqueous buffers |
| Pharmacological Role | Active Metabolite; Selective HMG-CoA Reductase Inhibitor |
Data synthesized from analytical reference standards[2][3].
Metabolic Pathway & Pharmacodynamics
Atorvastatin is a lipophilic statin that undergoes extensive first-pass metabolism in the liver, primarily mediated by the Cytochrome P450 3A4 (CYP3A4) isoenzyme[4][5]. The parent drug is oxidized to form 2-hydroxy (ortho) and 4-hydroxy (para) atorvastatin[4].
The 4-hydroxy metabolite exists in an equilibrium between its pharmacologically active open-acid form and its inactive lactone form [5]. The lactonization process can occur spontaneously under acidic conditions or be enzymatically driven via an acyl-β-glucuronide intermediate catalyzed by UDP-glucuronosyltransferases (UGTs)[5][6].
Fig 1: CYP3A4-mediated metabolism of atorvastatin to its 4-hydroxy active and lactone forms.
Pharmacokinetics & Genomic Interactions (SLCO1B1)
The hepatic uptake of 4-hydroxy atorvastatin is actively mediated by the Organic Anion Transporting Polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene[7][8]. Because statins must enter the hepatocyte to exert their effect and be cleared via the biliary system, inhibition or genetic polymorphism of OATP1B1 drastically alters systemic exposure[8].
Transporter Inhibition
Co-administration with OATP1B1 inhibitors (e.g., rifampin) significantly increases the area under the plasma concentration-time curve (AUC) of 4-hydroxy atorvastatin by approximately 3.9-fold, demonstrating that hepatic uptake is the primary clearance mechanism for this metabolite[8].
Genomic Variant: SLCO1B1 c.521T>C (rs4149056)
A genome-wide association study (GWAS) revealed that the SLCO1B1 c.521T>C missense variant reduces the transport function of OATP1B1[7][9]. This single nucleotide polymorphism (SNP) causes a bottleneck in hepatic uptake, leading to systemic accumulation of both the parent drug and its metabolites, which correlates with an increased risk of statin-induced myopathy[5][7].
Table 2: Impact of SLCO1B1 c.521T>C Variant on Pharmacokinetics
| Analyte | Pharmacokinetic Impact (Per Copy of Variant Allele) | P-Value |
| Atorvastatin (Parent) | 51% Increase in AUC₀–∞ | 1.2 × 10⁻¹⁰ |
| 2-Hydroxy Atorvastatin | 38% Increase in AUC₀–∞ | 4.0 × 10⁻⁸ |
| 4-Hydroxy Atorvastatin | 50% Increase in AUC₀–∞ | 2.9 × 10⁻⁸ |
Data sourced from clinical pharmacokinetic GWAS cohorts[7][9].
Experimental Workflows & Methodologies
To accurately study 4-hydroxy atorvastatin, researchers must navigate its chemical instability ex vivo. The open-acid form easily converts to the lactone form at low pH or room temperature. Therefore, protocols must be meticulously designed to prevent ex vivo interconversion.
Protocol A: LC-MS/MS Quantification in Human Plasma
Objective: Highly sensitive quantification of 4-hydroxy atorvastatin while preserving the acid/lactone equilibrium.
Causality & Rationale: Blood samples must be collected in EDTA tubes and immediately placed on ice. Plasma separation must occur within 30 minutes at 4°C, and samples must be stored at -70°C[9]. Extraction is performed using Solid Phase Extraction (SPE) rather than Liquid-Liquid Extraction (LLE) to avoid the acidic conditions often required for LLE, which would artificially inflate lactone levels at the expense of the 4-hydroxy acid form.
Step-by-Step Methodology:
-
Sample Thawing: Thaw plasma samples on wet ice (0-4°C) to prevent spontaneous lactonization.
-
Internal Standard Addition: Add 10 µL of isotopically labeled internal standard (e.g., 4-Hydroxy Atorvastatin-d5[10]) to 100 µL of plasma.
-
Buffer Conditioning: Dilute the plasma with 100 µL of cold ammonium acetate buffer (pH 5.0) to stabilize the analytes.
-
Solid Phase Extraction (SPE):
-
Condition HLB (Hydrophilic-Lipophilic Balance) cartridges with 1 mL methanol, followed by 1 mL cold water.
-
Load the buffered plasma sample.
-
Wash with 1 mL of 5% methanol in water.
-
Elute with 1 mL of cold acetonitrile.
-
-
Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at room temperature (do not use heat). Reconstitute in 100 µL of mobile phase (e.g., 40% Acetonitrile / 60% 2mM Ammonium Acetate).
-
LC-MS/MS Analysis: Inject 5 µL onto a C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.
Fig 2: Cold-chain LC-MS/MS workflow to prevent ex vivo acid-lactone interconversion.
Protocol B: In Vitro CYP3A4 Metabolism Assay
Objective: Generate and evaluate the formation kinetics of 4-hydroxy atorvastatin using Human Liver Microsomes (HLMs).
Step-by-Step Methodology:
-
Incubation Mixture: Prepare a 200 µL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and 0.5 mg/mL pooled HLMs.
-
Substrate Addition: Add atorvastatin parent drug (final concentrations ranging from 1 to 50 µM). Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding NADPH generating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Incubation & Termination: Incubate at 37°C for 15 minutes. Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Analysis: Transfer the supernatant to LC vials for immediate UPLC-MS/MS analysis to quantify the rate of 4-hydroxy atorvastatin formation.
References
-
Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update . E-lactancia. Available at:[Link]
-
Genome-Wide Association Study of Atorvastatin Pharmacokinetics: Associations With SLCO1B1, UGT1A3, and LPP . PubMed (NIH). Available at:[Link]
-
Genome-Wide Association Study of Atorvastatin Pharmacokinetics : Associations With SLCO1B1, UGT1A3 . Helda - Helsinki.fi. Available at:[Link]
-
Effect of OATP1B transporter inhibition on the pharmacokinetics of atorvastatin in healthy volunteers . PubMed (NIH). Available at: [Link]
-
Metabolic pathways of atorvastatin . ResearchGate. Available at:[Link]
-
CLINICAL PHARMACOLOGY REVIEW(S) - Atorvastatin . Accessdata.fda.gov. Available at:[Link]
-
4-Hydroxy Atorvastatin-d5 Acetonide tert-Butyl Ester . CRO Splendid Lab Pvt. Ltd. Available at:[Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. scbt.com [scbt.com]
- 3. 4-Hydroxy Atorvastatin Disodium Salt | LGC Standards [lgcstandards.com]
- 4. e-lactancia.org [e-lactancia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Genome-Wide Association Study of Atorvastatin Pharmacokinetics: Associations With SLCO1B1, UGT1A3, and LPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. effect of OATP1B transporter inhibition on the pharmacokinetics of atorvastatin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [helda.helsinki.fi]
- 10. 4-Hydroxy Atorvastatin-d5 Acetonide tert-Butyl Ester | 265989-38-6 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
The Biological Activity and Pharmacological Significance of para-Hydroxy Atorvastatin (4OH-ATS): A Technical Whitepaper
Executive Summary
Atorvastatin (ATS) is a second-generation, synthetic lipid-lowering agent widely prescribed for the management of hypercholesterolemia and the prevention of cardiovascular events. While ATS is administered as an active hydroxy-acid calcium salt, its systemic efficacy is not solely derived from the parent compound. The drug undergoes extensive hepatic first-pass metabolism, yielding two primary active metabolites: ortho-hydroxy atorvastatin (2OH-ATS) and para-hydroxy atorvastatin (4OH-ATS) 1.
From a pharmacokinetic and pharmacodynamic perspective, 4OH-ATS is of critical interest. It is equipotent—and in some assays, slightly more potent—than the parent drug. Together with 2OH-ATS, these metabolites are responsible for approximately 70% of the circulating 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase inhibitory activity in patients 2. This whitepaper deconstructs the biological activity, metabolic pathways, and bioanalytical quantification workflows for 4OH-ATS, providing a rigorous framework for researchers investigating statin metabolism and toxicity.
Pharmacodynamics & Structural Biology
The pharmacological action of ATS and its active metabolites relies on the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme that catalyzes the conversion of HMG-CoA to mevalonate in the cholesterol biosynthesis pathway 3.
The chemical structure of ATS consists of a mevalonate-like pharmacophore (responsible for enzyme binding) and a complex hydrophobic ring structure (dictating lipophilicity and pharmacokinetics) 1. The para-hydroxylation of the phenyl ring does not sterically hinder the mevalonate pharmacophore. Instead, the addition of the hydroxyl group slightly optimizes the binding affinity within the enzyme's active site. In vitro assays demonstrate that 4OH-ATS exhibits a lower IC50 (higher potency) than both the parent drug and the ortho-hydroxy variant 2.
Table 1: Comparative In Vitro HMG-CoA Reductase Inhibitory Activity
| Compound | HMG-CoA Reductase IC50 (nM) | Relative Potency vs. Parent |
| Atorvastatin (ATS) | 3.71 | 1.00x (Baseline) |
| ortho-hydroxy ATS (2OH-ATS) | 5.54 | 0.67x |
| para-hydroxy ATS (4OH-ATS) | 3.29 | 1.13x |
Data synthesized from in vitro enzymatic assays 1, 2.
Fig 1: Competitive inhibition of HMG-CoA reductase by ATS and 4OH-ATS.
Metabolic Pathway and Pharmacokinetics
The absolute bioavailability of oral atorvastatin is approximately 14%, primarily due to presystemic clearance in the gastrointestinal mucosa and extensive hepatic first-pass metabolism [[4]](), 3.
Cytochrome P450 Oxidation
In vivo, Cytochrome P450 3A4 (CYP3A4) and CYP3A5 are the principal enzymes responsible for the oxidation of ATS into 4OH-ATS and 2OH-ATS 5, 4. Both the parent drug and its hydroxy metabolites exist in a dynamic equilibrium with their respective inactive lactone forms (e.g., 4OH-ATS-L). Furthermore, these compounds undergo glucuronidation mediated by UGT1A1 and UGT1A3, facilitating their eventual biliary and fecal elimination 5, 4.
Transporter Dynamics & Toxicity Implications
Hepatic uptake of ATS and 4OH-ATS is heavily reliant on the OATP1B1 transporter (encoded by the SLCO1B1 gene) 5. Efflux from hepatocytes into the bile is managed by ABCB1, ABCC2, and ABCG2. Polymorphisms in these transporters drastically alter systemic exposure. For instance, reduced function in ABCB1 (e.g., rs2032582 G allele) can lead to higher hepatocellular accumulation of 4OH-ATS and ATS lactones, which has been directly correlated with atorvastatin-induced liver injury (AILI) and concentration-dependent cytotoxicity 6.
Table 2: Key Pharmacokinetic Parameters
| Parameter | Value / Description |
| Oral Bioavailability | ~14% (Extensive first-pass metabolism) |
| Primary Metabolic Enzyme | CYP3A4 / CYP3A5 |
| Active Metabolite Contribution | ~70% of total circulating inhibitory activity |
| Plasma Protein Binding | >98% |
| Elimination Route | Biliary/Fecal (Renal excretion <1%) |
Bioanalytical Methodology: LC-MS/MS Quantification
To accurately model the PK/PD relationship of 4OH-ATS, precise quantification in human plasma is mandatory. Because statins can interconvert between their active hydroxy-acid forms and inactive lactone forms depending on pH, the analytical protocol must be designed as a self-validating system that prevents ex vivo degradation while correcting for matrix effects.
The following is a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow capable of achieving a Limit of Quantification (LOQ) of 50–100 pg/mL 7, 8.
Step-by-Step Protocol
Step 1: Sample Stabilization & Internal Standard (IS) Spiking
-
Causality: Blood must be drawn into tubes containing buffered citrate to stabilize the pH at ~4.0–5.0. This prevents the spontaneous lactonization of 4OH-ATS that occurs in highly acidic environments, or the hydrolysis of lactones back to acids in basic environments 8.
-
Action: Aliquot 200 µL of stabilized plasma. Spike with 10 µL of deuterated internal standard (4OH-ATS-d5). Self-Validation Check: The deuterated IS perfectly mimics the analyte's extraction recovery and ionization suppression, ensuring that any signal loss is mathematically corrected.
Step 2: Solid Phase Extraction (SPE)
-
Causality: Protein precipitation alone often leaves phospholipids that cause severe ion suppression in the MS source. SPE provides a cleaner baseline.
-
Action: Load the spiked plasma onto a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol in water. Elute with 100% acetonitrile. Evaporate under nitrogen and reconstitute in 100 µL of mobile phase.
Step 3: Chromatographic Separation
-
Causality: 4OH-ATS and 2OH-ATS are structural isomers and share the same molecular weight. Baseline chromatographic separation is required to prevent cross-talk in the mass spectrometer.
-
Action: Inject 5 µL onto a UPLC C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Run an isocratic mobile phase of Acetonitrile : 0.20% Formic Acid (65:35 v/v) at a flow rate of 0.60 mL/min 7.
Step 4: ESI-MS/MS Detection
-
Causality: The carboxylic acid moiety of 4OH-ATS readily deprotonates. Utilizing Negative Electrospray Ionization (ESI-) yields a stable [M-H]⁻ precursor ion, drastically improving the signal-to-noise ratio compared to positive mode 8.
-
Action: Monitor the Multiple Reaction Monitoring (MRM) transitions. For 4OH-ATS, monitor the transition from m/z 573.2 → m/z 397.2.
-
System Suitability: The batch is only validated if the calibration curve (50 pg/mL to 50 ng/mL) achieves an R² > 0.99, and Quality Control (QC) samples deviate by <15% from their nominal concentrations.
Fig 2: Self-validating LC-MS/MS bioanalytical workflow for 4OH-ATS.
Conclusion
The therapeutic profile of atorvastatin cannot be accurately assessed by measuring the parent compound alone. Because the para-hydroxy metabolite (4OH-ATS) exhibits an IC50 of 3.29 nM—surpassing the potency of the parent drug—it functions as a primary driver of the drug's lipid-lowering efficacy. Understanding the CYP3A4-mediated generation of 4OH-ATS, its transporter-dependent clearance, and implementing rigorous, self-validating LC-MS/MS protocols are essential steps for modern pharmacologists aiming to predict statin-induced hepatotoxicity and optimize patient-specific dosing regimens.
References
-
Atorvastatin | Encyclopedia MDPI Source: encyclopedia.pub URL:[Link]
-
Atorvastatin Pathway, Pharmacokinetics - ClinPGx Source: clinpgx.org URL:[Link]
-
Current Evidence, Challenges, and Opportunities of Physiologically Based Pharmacokinetic Models of Atorvastatin for Decision Making Source: mdpi.com URL:[Link]
-
Clinical pharmacokinetics of atorvastatin Source: nih.gov (PubMed) URL:[Link]
-
Lipitor (atorvastatin calcium) Label Source: accessdata.fda.gov URL:[Link]
-
Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review Source: ijpsjournal.com URL:[Link]
-
Atorvastatin and Related Compounds : Review on Analyses of Pharmaceutical, Blood and Environmental Samples Source: helsinki.fi URL:[Link]
-
ABCB1 polymorphism is associated with atorvastatin-induced liver injury in Japanese population Source: d-nb.info URL:[Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. d-nb.info [d-nb.info]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Making sure you're not a bot! [helda.helsinki.fi]
4-hydroxy atorvastatin HMG-CoA reductase inhibition potency
An In-depth Technical Guide to the HMG-CoA Reductase Inhibition Potency of 4-hydroxy Atorvastatin
Authored by: Gemini, Senior Application Scientist
Introduction
Atorvastatin, a fully synthetic compound marketed under the brand name Lipitor among others, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease.[1] It functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the hepatic biosynthesis of cholesterol.[1][2] By inhibiting this enzyme, atorvastatin reduces de novo cholesterol synthesis, leading to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes and increased clearance of LDL-cholesterol from the bloodstream.[1] However, the clinical efficacy of atorvastatin is not solely attributable to the parent drug. Its extensive metabolism results in the formation of active metabolites that significantly contribute to its therapeutic effect. This guide provides a detailed technical analysis of one of these key metabolites, 4-hydroxy atorvastatin (para-hydroxyatorvastatin), focusing on its potency as an HMG-CoA reductase inhibitor.
Atorvastatin Metabolism: The Genesis of Active Metabolites
Upon oral administration, atorvastatin undergoes rapid absorption but has a low systemic bioavailability of approximately 14% due to extensive first-pass metabolism in the gut wall and liver.[1][3] The primary metabolic pathway for atorvastatin is hydroxylation, mediated predominantly by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][4][5][6] This process yields two primary active metabolites: ortho-hydroxy atorvastatin (2-hydroxy atorvastatin) and para-hydroxy atorvastatin (4-hydroxy atorvastatin).[1][4][7] These hydroxylated derivatives, along with the parent drug, are responsible for the systemic inhibition of HMG-CoA reductase.[1] In fact, approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is attributed to these active metabolites.[1][4][8][9] This extended activity from metabolites contributes to the long half-life of HMG-CoA reductase inhibition (20-30 hours), which is considerably longer than the plasma half-life of the parent atorvastatin molecule (approximately 14 hours).[1][2][4]
Caption: Metabolic pathway of atorvastatin via CYP3A4.
Comparative Inhibitory Potency on HMG-CoA Reductase
A critical aspect of understanding atorvastatin's pharmacology is the biological activity of its metabolites. In vitro studies have consistently demonstrated that the hydroxylated metabolites of atorvastatin are not mere byproducts but are potent inhibitors of HMG-CoA reductase in their own right.
Quantitative Analysis: IC₅₀ Values
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. While specific IC₅₀ values can vary slightly between different experimental setups, the consensus in the scientific literature is that the primary active metabolites of atorvastatin are equipotent to the parent drug.[10] Atorvastatin itself has a reported IC₅₀ value of approximately 8 nM for HMG-CoA reductase.[10][11] Its hydroxylated metabolites, including 4-hydroxy atorvastatin, exhibit similar inhibitory effects.[10][11] The in vitro inhibition of HMG-CoA reductase by both ortho- and para-hydroxylated metabolites is considered equivalent to that of atorvastatin.[9][12]
| Compound | Target Enzyme | Reported IC₅₀ Value | Potency Comparison |
| Atorvastatin | HMG-CoA Reductase | ~8 nM[10][11] | Highly Potent |
| 4-hydroxy Atorvastatin | HMG-CoA Reductase | Similar to Atorvastatin[10][11] | Equipotent to parent drug in vitro[9][10] |
| 2-hydroxy Atorvastatin | HMG-CoA Reductase | Similar to Atorvastatin[10][11] | Equipotent to parent drug in vitro[9][10] |
Mechanism of Inhibition
Both atorvastatin and 4-hydroxy atorvastatin act as competitive inhibitors of HMG-CoA reductase.[1][2] They bind to the active site of the enzyme, directly competing with the natural substrate, HMG-CoA. This inhibition blocks the conversion of HMG-CoA to mevalonate, which is the committed, rate-limiting step in the cholesterol biosynthesis pathway.[13] The subsequent reduction in intracellular cholesterol levels triggers a signaling cascade that leads to the increased expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL from the circulation.
Caption: Inhibition of HMG-CoA reductase and downstream effects.
Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay
The determination of IC₅₀ values for HMG-CoA reductase inhibitors is typically performed using a cell-free enzymatic assay. A standard method involves spectrophotometrically monitoring the oxidation of NADPH, a cofactor in the HMG-CoA reductase-catalyzed reaction.[10][13][14] The decrease in absorbance at 340 nm is directly proportional to the enzyme's activity.
Materials and Reagents
-
HMG-CoA Reductase (HMGR): Recombinant human, catalytic domain.
-
HMG-CoA: Substrate solution.
-
NADPH: Cofactor.
-
Test Compounds: Atorvastatin and 4-hydroxy atorvastatin.
-
Assay Buffer: e.g., 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.[14][15]
-
DMSO: For dissolving test compounds.
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer capable of kinetic reads at 340 nm.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a working solution of the assay buffer and keep it on ice.
-
Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO). Create a serial dilution series to test a range of concentrations.
-
Prepare fresh NADPH solution in assay buffer (e.g., 400 µM final concentration).[14][15]
-
Prepare HMG-CoA solution in assay buffer (e.g., 400 µM final concentration).[14][15]
-
Dilute the HMG-CoA reductase enzyme stock with cold assay buffer to a working concentration that yields a linear rate of NADPH consumption.
-
-
Assay Procedure (96-well plate format):
-
Blank Wells: Add assay buffer and all reaction components except the enzyme.
-
Control Wells (100% activity): Add assay buffer, DMSO (vehicle control), NADPH, and HMG-CoA.
-
Inhibitor Wells: Add assay buffer, the desired concentration of the test compound, NADPH, and HMG-CoA.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow components to reach thermal equilibrium.[14]
-
Reaction Initiation: Add the diluted HMG-CoA reductase solution to all wells except the blank wells to start the reaction.[14]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[14]
-
Sources
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. news-medical.net [news-medical.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. abmole.com [abmole.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
Structural and Pharmacodynamic Parity: A Structure-Activity Relationship (SAR) Analysis of Atorvastatin and 4-Hydroxy Atorvastatin
Introduction & Pharmacological Context
Atorvastatin is a completely synthetic, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in hepatic cholesterol biosynthesis[1]. Unlike statins that are administered as prodrugs (e.g., simvastatin), atorvastatin is administered in its active lipid-lowering hydroxy-acid form[2]. However, atorvastatin is subject to extensive first-pass metabolism in the liver and intestine, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme[1].
This metabolic processing yields two major active metabolites: 2-hydroxy atorvastatin (ortho-hydroxylated) and 4-hydroxy atorvastatin (para-hydroxylated)[1]. From a drug development and pharmacokinetic perspective, understanding the Structure-Activity Relationship (SAR) between the parent compound and its 4-hydroxy metabolite is critical, as these circulating metabolites are responsible for approximately 70% of the systemic HMG-CoA reductase inhibitory activity[1].
Structural Divergence: The Role of Para-Hydroxylation
The pharmacophore of all statins is the 3,5-dihydroxyheptanoic acid moiety, which structurally mimics the endogenous substrate HMG-CoA and binds tightly to the enzyme's active site. The bulky, lipophilic core of atorvastatin—composed of a central pyrrole ring substituted with fluorophenyl, phenylcarbamoyl, and isopropyl groups—anchors the molecule into the hydrophobic groove of the HMGCR enzyme.
During hepatic metabolism, CYP3A4 oxidizes the phenylcarbamoyl group of atorvastatin. In the case of 4-hydroxy atorvastatin, a single hydroxyl group is added to the para position of this aniline ring.
-
SAR Implication: The addition of the polar hydroxyl group at the para position does not induce steric hindrance that would disrupt the binding of the crucial dihydroxyheptanoic acid head group. Instead, the hydroxyl group is either accommodated by the solvent-exposed region of the binding pocket or forms supplementary hydrogen bonds, allowing the metabolite to maintain a binding affinity virtually identical to the parent drug[3].
Pharmacodynamics: The Equipotency Paradigm
Because the critical binding interactions are preserved, 4-hydroxy atorvastatin is pharmacologically equipotent to the parent atorvastatin[3]. Both compounds lock the HMG-CoA reductase enzyme in an inactive conformation with exceptional affinity.
Quantitative SAR Profile
The table below summarizes the comparative pharmacodynamic and pharmacokinetic properties of the parent drug versus its para-hydroxylated metabolite.
| Parameter | Atorvastatin | 4-Hydroxy Atorvastatin |
| Target Enzyme | HMG-CoA Reductase | HMG-CoA Reductase |
| Inhibitory Potency (IC50) | ~8 nM[4] | ~8 nM[5] |
| Metabolic Origin | Synthetic Parent Compound | CYP3A4 Oxidation[1] |
| Systemic HMGCR Activity | ~30% Contribution[1] | Shared ~70% Contribution (with 2-OH)[1] |
| Plasma Protein Binding | ≥98%[2] | ≥98%[2] |
| Active Molecular State | Hydroxy-acid[2] | Hydroxy-acid[2] |
Pharmacokinetics & Metabolic Interconversion
A critical nuance in the SAR of atorvastatin is its equilibrium with inactive lactone forms. In vivo, both atorvastatin and 4-hydroxy atorvastatin exist in equilibrium with their corresponding inactive lactones[2].
Interestingly, it is primarily the lactone form that undergoes metabolism by CYP3A4 due to a significantly higher binding affinity for the CYP3A4 enzyme compared to the open-acid form[2]. The lactonization of the acid form is catalyzed by uridine diphosphate-glucuronosyltransferases (UGTs), while the hydrolysis back to the active open-acid form is mediated by esterases (paraoxonases)[2].
Metabolic pathway and equipotent HMGCR inhibition by atorvastatin and its active metabolites.
Experimental Methodologies: Validating the SAR
To rigorously validate the equipotency and pharmacokinetic profile of 4-hydroxy atorvastatin versus atorvastatin, the following self-validating protocols are employed in preclinical development.
Protocol 1: In Vitro HMG-CoA Reductase Inhibition Assay (Pharmacodynamics)
Objective: Determine and compare the IC50 values of atorvastatin and 4-hydroxy atorvastatin.
-
Reagent Preparation: Prepare assay buffer containing 100 mM potassium phosphate (pH 7.4), 50 mM KCl, and 5 mM DTT.
-
Enzyme Equilibration: Pre-incubate 0.20 μM of recombinant human HMGCR catalytic domain with the statin compound (titrated from 0.1 nM to 100 nM) for 15 minutes at 37°C.
-
Causality: Pre-incubation is strictly required to allow for equilibrium binding of the competitive inhibitor to the active site before the substrate introduces competitive displacement.
-
-
Reaction Initiation: Add 400 μM NADPH and 50 μM HMG-CoA to the microplate wells to initiate the reaction.
-
Kinetic Measurement: Continuously monitor the decrease in absorbance at 340 nm for 10 minutes using a spectrophotometer.
-
Causality: The oxidation of NADPH to NADP+ is stoichiometrically coupled (2:1) to the reduction of HMG-CoA to mevalonate. Therefore, a decrease in A340 directly and continuously quantifies enzyme activity without requiring secondary detection reagents.
-
-
Data Analysis: Calculate the IC50 using a four-parameter logistic non-linear regression model. Both compounds will yield an IC50 of ~8 nM[5].
Protocol 2: LC-MS/MS Quantification in Human Plasma (Pharmacokinetics)
Objective: Simultaneously quantify circulating atorvastatin and 4-hydroxy atorvastatin while preventing artifactual lactonization.
-
Sample Preparation: Aliquot human plasma samples spiked with deuterated internal standards (e.g., Atorvastatin-d5).
-
Solid-Phase Extraction (SPE): Process the plasma through a pre-conditioned SPE cartridge, washing with 5% methanol and eluting with 100% acetonitrile.
-
Causality: SPE is chosen over liquid-liquid extraction because the interconversion between the active hydroxy-acid form and the inactive lactone form readily occurs ex vivo during sample storage and preparation[2]. SPE rapid desalinates and isolates the compounds, freezing the equilibrium state to ensure the quantified ratio accurately reflects in vivo conditions[2].
-
-
Chromatographic Separation: Inject the eluate onto a C18 reverse-phase column using a gradient mobile phase of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometry Detection: Operate the tandem mass spectrometer with an Electrospray Ionization (ESI) interface in negative ion mode [2].
-
Causality: While many drugs are detected in positive mode, negative ion mode specifically targets the deprotonated carboxylic acid moiety ([M-H]-) of the active statins. This vastly improves the signal-to-noise ratio and selectivity over the background plasma matrix, which is critical for distinguishing the equipotent metabolites[2].
-
References
- Chemical, pharmacokinetic and pharmacodynamic properties of statins: an upd
- Atorvast
- 4-Hydroxy atorvast
- Physiologically based pharmacokinetic modeling of disposition and... ovid.com.
- Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry. nih.gov.
- Atorvast
Sources
- 1. Atorvastatin - Wikipedia [en.wikipedia.org]
- 2. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
A Technical Guide to 4-Hydroxy Atorvastatin Disodium Salt: Physicochemical Properties, Analysis, and Synthesis
Abstract: This technical guide provides a comprehensive overview of 4-hydroxy atorvastatin disodium salt, a primary active metabolite of the widely prescribed HMG-CoA reductase inhibitor, Atorvastatin. Intended for researchers, chemists, and drug development professionals, this document details the core physicochemical properties of the molecule, including its precise molecular weight and formula. Furthermore, it presents an in-depth, field-proven protocol for its quantitative analysis in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The guide also explores the principles of its synthesis and outlines critical considerations for its handling and storage to ensure compound integrity.
Introduction: The Significance of 4-Hydroxy Atorvastatin
Atorvastatin is a leading synthetic lipid-lowering agent administered to manage hypercholesterolemia and reduce the risk of cardiovascular diseases.[1][2] Upon administration, the parent drug is metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) enzymes, into two active hydroxy metabolites: ortho-hydroxy atorvastatin (o-AT) and para-hydroxy atorvastatin (p-AT).[3][4] These metabolites are responsible for a significant portion—approximately 70%—of the circulating HMG-CoA reductase inhibitory activity.[4]
4-hydroxy atorvastatin (or para-hydroxy atorvastatin), as a key active metabolite, is of critical interest in pharmacokinetic, pharmacodynamic, and drug metabolism studies.[5][6] Understanding its properties and having robust analytical methods for its quantification are essential for evaluating the overall efficacy and metabolic profile of atorvastatin in both preclinical and clinical settings. This guide focuses on the disodium salt form of this metabolite, which is frequently used as a certified reference material in analytical laboratories.
Core Physicochemical Properties
The accurate characterization of a reference standard is the foundation of all subsequent experimental work. The disodium salt form of 4-hydroxy atorvastatin offers specific solubility and stability characteristics advantageous for analytical standard preparation.
Chemical Structure and Identity
The molecular structure of 4-hydroxy atorvastatin is based on the pentasubstituted pyrrole core of its parent compound, with the addition of a hydroxyl group on the para position of the N-phenylcarbamoyl substituent.
Caption: Conceptual diagram of the 4-hydroxy atorvastatin molecule.
Quantitative Data Summary
The fundamental molecular properties of 4-hydroxy atorvastatin disodium salt are summarized below. This data is critical for preparing stock solutions, performing stoichiometric calculations, and configuring analytical instrumentation.
| Property | Value | Source(s) |
| Molecular Formula | C₃₃H₃₃FN₂Na₂O₆ | [5][6][7][8] |
| Molecular Weight | 618.60 g/mol | [5][6] |
| CAS Number | 1276537-18-8 | [5][6][7][8] |
| Chemical Name | Sodium (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-4-((4-oxidophenyl)carbamoyl)-3-phenyl-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate | [7] |
| Common Synonyms | p-Hydroxy Atorvastatin Disodium Salt, 4-Hydroxy Atorvastatin Bis sodium | [6][7] |
| Typical Purity | >95% (by HPLC) | [6] |
Synthesis and Manufacturing Considerations
While commercially available as a reference standard, understanding the origin of 4-hydroxy atorvastatin provides context for its handling and potential impurities.
-
Biosynthetic Origin: In vivo, the compound is a direct product of enzymatic hydroxylation of atorvastatin by CYP3A4 in the liver.[4] This metabolic pathway is the primary source of the analyte in clinical samples.
-
Chemical Synthesis: The de novo chemical synthesis is a complex, multi-step process. It typically builds upon established synthetic routes for the atorvastatin core, such as the Paal-Knorr reaction, which assembles the central pyrrole ring from precursor molecules.[9][10] The synthesis of the 4-hydroxy analog requires the use of starting materials that already contain the protected hydroxyl group or its introduction at a late stage, followed by deprotection and conversion to the disodium salt.
Caption: High-level conceptual workflow for the chemical synthesis of 4-hydroxy atorvastatin.
Analytical Methodologies for Quantification
Due to the low circulating plasma concentrations (ng/mL levels) of atorvastatin and its metabolites, a highly sensitive and specific analytical method is required.[4] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the definitive technique for this application.[11][12][13]
Protocol: Quantification in Human Plasma via LC-MS/MS
This protocol describes a robust and validated method for determining the concentration of 4-hydroxy atorvastatin in human plasma.
Rationale: The combination of chromatographic separation (LC) with the high selectivity and sensitivity of triple quadrupole mass spectrometry (MS/MS) allows for accurate quantification even in a complex biological matrix like plasma.[3][11]
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Causality: SPE is a critical step to isolate the analyte from plasma proteins, salts, and phospholipids that cause matrix effects and can suppress the ion signal in the mass spectrometer.[4]
-
Steps:
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Pre-treat 500 µL of human plasma sample by adding an internal standard (e.g., a stable isotope-labeled version like 4-Hydroxy Atorvastatin-D5).[14][15]
-
Load the pre-treated plasma onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
-
-
-
Chromatographic Separation (UPLC/HPLC):
-
Causality: Reversed-phase chromatography separates 4-hydroxy atorvastatin from its parent drug and other metabolites based on polarity, ensuring that compounds with similar masses do not enter the mass spectrometer at the same time.
-
Typical Parameters:
-
-
Mass Spectrometric Detection (MS/MS):
-
Causality: Detection is performed using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode. This provides two levels of mass filtering (precursor ion and product ion), yielding exceptional specificity and minimizing background noise.
-
Typical Parameters:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[11]
-
SRM Transition: For para-hydroxy atorvastatin, a common transition is m/z 575.5 → 440.5.[11] This involves selecting the protonated molecule ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific, stable fragment ion in the third quadrupole.
-
-
Caption: Standard workflow for the bioanalysis of 4-hydroxy atorvastatin in plasma.
Handling and Storage
To maintain the integrity and ensure the accurate concentration of stock solutions, proper handling and storage of 4-hydroxy atorvastatin disodium salt are paramount.
-
Hygroscopicity: The material can be hygroscopic, meaning it can absorb moisture from the air.[14] It is crucial to store it in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.
-
Storage Temperature: For long-term stability, the compound should be stored in a refrigerator at 2-8°C.[15]
-
Solution Stability: Once dissolved, the stability of the analyte in solution should be evaluated. Stock solutions are typically prepared in polar organic solvents like methanol or DMSO and should be stored at low temperatures.
Conclusion
4-hydroxy atorvastatin disodium salt is a critical reference material for the accurate bioanalysis of atorvastatin's metabolic profile. Its molecular formula of C₃₃H₃₃FN₂Na₂O₆ and molecular weight of 618.60 g/mol are foundational data points for any quantitative study.[5][6][7][8] The use of robust, validated analytical methods, such as the LC-MS/MS protocol detailed herein, is essential for generating reliable data in pharmaceutical research and development. Adherence to proper storage and handling procedures will ensure the continued integrity of this important analytical standard.
References
-
4-Hydroxy Atorvastatin Disodium Salt 1276537-18-8. Lotusfeet Pharma. [Link]
-
4-Hydroxy Atorvastatin Disodium Salt | CAS No : 1276537-18-8. Pharmaffiliates. [Link]
-
4-Hydroxy Atorvastatin-D5 (Disodium Salt). Veeprho. [Link]
-
Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC—MS—MS. SciSpace. [Link]
-
4-Hydroxyatorvastatin | C33H35FN2O6. PubChem, National Institutes of Health. [Link]
-
Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Royal Society of Chemistry Publishing. [Link]
-
Various analytical methods for analysis of atorvastatin: A review. ResearchGate. [Link]
-
Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone. AKJournals. [Link]
-
4-Hydroxy Atorvastatin-d5 Disodium Salt. Pharmaffiliates. [Link]
-
Preparation and Solid State Characterization of Atorvastatin Nanosuspensions for Enhanced Solubility and Dissolution. International Journal of PharmTech Research. [Link]
-
Atorvastatin | C33H35FN2O5. PubChem, National Institutes of Health. [Link]
-
Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters. [Link]
- Preparation process useful in synthesis of atorvastatin.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. akjournals.com [akjournals.com]
- 5. scbt.com [scbt.com]
- 6. 4-Hydroxy Atorvastatin Disodium Salt | LGC Standards [lgcstandards.com]
- 7. lotusfeetpharma.com [lotusfeetpharma.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EP2240442B1 - Preparation process useful in synthesis of atorvastatin - Google Patents [patents.google.com]
- 11. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. veeprho.com [veeprho.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
Atorvastatin Calcium vs. 4-Hydroxy Atorvastatin Disodium: A Technical Guide to Pharmacokinetics, Salt Forms, and Analytical Workflows
As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently encounter a critical point of confusion in preclinical study design: the distinction between formulated active pharmaceutical ingredients (APIs) and their analytical metabolite standards.
While Atorvastatin Calcium is the globally recognized prodrug/API administered to patients, its systemic efficacy is heavily reliant on its downstream hepatic conversion. 4-Hydroxy Atorvastatin Disodium represents the highly soluble, functionally equipotent para-hydroxylated metabolite utilized primarily as a reference standard in bioanalytical and in vitro assays. This whitepaper deconstructs the physicochemical, metabolic, and analytical differences between these two molecules, providing self-validating protocols for their quantification.
Structural and Physicochemical Divergence
The selection of a salt form is a calculated decision based on the intended application—whether it is solid-state shelf stability for a patient or rapid aqueous dissolution for an LC-MS/MS standard curve.
-
Atorvastatin Calcium : The parent drug is synthesized as a hemicalcium salt (often a trihydrate). Calcium, a divalent cation, coordinates with two atorvastatin molecules to form a highly stable, non-hygroscopic crystalline lattice. This structural rigidity is engineered specifically to withstand the mechanical stresses of tableting and to ensure long-term stability in oral solid dosage forms[1].
-
4-Hydroxy Atorvastatin Disodium : This is the para-hydroxylated active metabolite. For analytical and preclinical tissue quantification (such as liver homogenate profiling), Application Scientists deliberately utilize the disodium salt[2],[3]. The combination of the polar para-hydroxyl group and the monovalent sodium ions drastically lowers the lattice energy, exponentially increasing aqueous solubility. This allows us to prepare high-concentration aqueous stock solutions without relying on high volumes of organic solvents (like DMSO), which can artificially precipitate matrix proteins or inhibit enzymes during in vitro assays.
Table 1: Physicochemical and Functional Comparison
| Parameter | Atorvastatin Calcium | 4-Hydroxy Atorvastatin Disodium |
| Primary Role | Formulated Parent API | Active Metabolite / Analytical Standard |
| Chemical Formula | (C₃₃H₃₄FN₂O₅)₂Ca • 3H₂O | C₃₃H₃₃FN₂Na₂O₆ |
| Molecular Weight | ~1209.4 g/mol (Trihydrate) | 618.61 g/mol |
| Salt Coordination | Divalent (1 Ca²⁺ : 2 Atorvastatin) | Monovalent (2 Na⁺ : 1 Metabolite) |
| Aqueous Solubility | Poor (pH dependent, insoluble < pH 4) | High (Optimized for biological buffers) |
| Pharmacodynamics | HMG-CoA Reductase Inhibitor | Equipotent HMG-CoA Reductase Inhibitor |
Pharmacokinetics and the CYP3A4 Metabolic Pathway
Upon oral administration, Atorvastatin Calcium exhibits an absolute bioavailability of approximately 14% due to extensive presystemic clearance in the gastrointestinal mucosa and hepatic first-pass metabolism[4].
In the liver, the cytochrome P450 3A4 (CYP3A4) isoform drives the oxidative metabolism of the parent drug, yielding two primary active metabolites: 2-hydroxy (ortho) and 4-hydroxy (para) atorvastatin[5],[6]. The addition of the hydroxyl group at the para position of the aniline ring does not induce steric hindrance at the target binding site. Consequently, 4-hydroxy atorvastatin is pharmacologically equipotent to the parent drug. In fact, approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is attributed to these active metabolites, extending the half-life of inhibitory activity to 20–30 hours despite the parent drug's shorter plasma half-life of 14 hours[4].
Fig 1: CYP3A4-mediated metabolic pathway of Atorvastatin to its active hydroxylated metabolites.
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity, any protocol measuring these compounds must be self-validating. Below are the definitive workflows for generating and quantifying these molecules, incorporating internal checks to guarantee data trustworthiness.
Protocol A: In Vitro CYP3A4 Microsomal Stability Assay
Objective: Monitor the conversion of Atorvastatin to 4-Hydroxy Atorvastatin.
Causality: We use Human Liver Microsomes (HLMs) to simulate hepatic clearance. The reaction requires NADPH as an electron donor. We specifically avoid exceeding 0.1% DMSO in the final incubation, as higher concentrations act as competitive CYP inhibitors, skewing intrinsic clearance (
-
Matrix Preparation : Dilute HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
Substrate Addition : Spike Atorvastatin Calcium to a final concentration of 1 µM.
-
Thermal Equilibration : Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation : Add NADPH (1 mM final concentration) to trigger the CYP450 catalytic cycle.
-
Termination & Precipitation : At intervals (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g.,7[7]). Causality: Acetonitrile denatures the enzymes instantly, halting metabolism, while simultaneously precipitating proteins to protect the LC column.
-
Clarification : Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.
Protocol B: UHPLC-MS/MS Bioanalytical Quantification
Objective: Quantify parent and metabolite concentrations in plasma or tissue homogenates[8]. Self-Validating Mechanism: This protocol utilizes a stable-isotope labeled internal standard (SIL-IS) to mathematically auto-correct for matrix-induced ion suppression. A "Zero Sample" (Matrix + IS only) is run to validate the absence of isotopic cross-talk.
-
Solid Phase Extraction (SPE) : Load the clarified supernatant onto a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol in water to remove salts; elute with 100% acetonitrile. Evaporate and reconstitute in the mobile phase.
-
Chromatographic Separation : Inject onto a sub-2 µm C18 UHPLC column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid acts as a proton donor, drastically enhancing ionization efficiency in positive Electrospray Ionization (ESI+) mode. A gradient from 20% B to 90% B ensures the polar 4-hydroxy metabolite elutes prior to the lipophilic parent drug, preventing detector saturation and cross-talk.
-
-
MRM Detection : Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Atorvastatin: m/z 559.3 → 440.2
-
4-Hydroxy Atorvastatin: m/z 575.3 → 440.2
-
-
Data Validation : Calculate the peak area ratio of the analyte to the SIL-IS. Ensure Quality Control (QC) samples fall within ±15% of their nominal concentrations to validate the run.
Fig 2: Self-validating UHPLC-MS/MS workflow for quantifying Atorvastatin and its metabolites.
Conclusion
Understanding the dichotomy between Atorvastatin Calcium and 4-Hydroxy Atorvastatin Disodium is non-negotiable for rigorous drug development. While the calcium salt of the parent drug provides the structural integrity required for commercial oral formulations, the disodium salt of the active metabolite is an indispensable tool for Application Scientists. It bypasses the solubility limitations of the parent drug, enabling precise, artifact-free quantification of the CYP3A4 metabolic pathways that ultimately deliver 70% of the drug's clinical efficacy.
References
- Cayman Chemical. 4-hydroxy Atorvastatin (calcium salt) Product Information.
- ResearchGate. Pharmacokinetics of atorvastatin and its metabolites after single and multiple dosing.
- FDA AccessData. CLINICAL PHARMACOLOGY REVIEW(S) - Atorvastatin Calcium.
- Geneesmiddeleninformatiebank. Public Assessment Report - Atorvastatin calcium properties.
- MedChemExpress. Stable Isotope-Labeled Compounds: 4-Hydroxy Atorvastatin-d5 disodium.
- Pharmaffiliates. Atorvastatin-impurities: 4-Hydroxy Atorvastatin Disodium Salt.
- PubMed Central (PMC). Atorvastatin impairs liver mitochondrial function in obese Göttingen Minipigs.
Sources
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Atorvastatin impairs liver mitochondrial function in obese Göttingen Minipigs but heart and skeletal muscle are not affected - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Pharmacokinetics and Bioanalysis of Atorvastatin and its Active Metabolites in Human Plasma
Executive Summary & Clinical Context
Atorvastatin (Lipitor) is a distinct member of the statin class due to its unique pharmacokinetic (PK) profile. Unlike hydrophilic statins (e.g., pravastatin), atorvastatin is lipophilic and undergoes extensive hepatic metabolism.[1]
The Critical Insight for Researchers:
While the elimination half-life (
Key Statistic: Approximately 70% of the circulating inhibitory activity against HMG-CoA reductase is attributed to these active metabolites, not the parent drug.[1][2][3][4]
Metabolic Pathways & Mechanisms
Understanding the biotransformation of atorvastatin is a prerequisite for accurate bioanalysis. The drug undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][4][5]
The Interconversion Challenge
A major confounding factor in atorvastatin PK analysis is the reversible interconversion between the acid forms (active) and lactone forms (inactive).
-
Acid
Lactone: Occurs spontaneously in acidic environments (pH < 6) or via UGT enzymes. -
Lactone
Acid: Occurs in basic environments (pH > 8) or via serum paraoxonases (PON).
Note: This instability dictates the strict bioanalytical protocols required during plasma collection (see Section 4).
Pathway Visualization
The following diagram illustrates the hepatic biotransformation and the critical acid-lactone equilibrium.
Figure 1: Hepatic metabolic pathway of atorvastatin showing CYP3A4-mediated oxidation and the acid-lactone interconversion equilibrium.
Pharmacokinetic Profile (Human Plasma)
The following data summarizes the PK parameters following a standard oral dose (40 mg). Note the distinction between the parent compound and the active metabolites.[2][4][6][7]
| Parameter | Atorvastatin (Parent) | 2-Hydroxy Atorvastatin | 4-Hydroxy Atorvastatin | Clinical Implication |
| 1 – 2 | 2 – 4 | 2 – 4 | Rapid absorption; metabolites appear shortly after parent. | |
| 20 – 60* | 5 – 20 | < 5 | Parent concentration is higher, but potency of metabolites is equivalent. | |
| ~14 | ~20 – 30 | ~20 – 30 | Metabolites extend the therapeutic window (once-daily dosing). | |
| AUC Contribution | ~30% | ~40% | ~10% | Metabolites dominate the total systemic exposure. |
| Protein Binding | High displacement potential in Drug-Drug Interactions (DDIs). |
*Note:
Bioanalytical Protocol (LC-MS/MS)
Objective: Accurate quantification of Atorvastatin, 2-OH, and 4-OH metabolites while preventing ex-vivo interconversion.
The "Self-Validating" Stability Workflow
To ensure scientific integrity, the sample preparation must "freeze" the acid-lactone equilibrium. The following protocol utilizes temperature and pH buffering to achieve this.
Step 1: Sample Collection & Stabilization
-
Collection: Draw blood into EDTA tubes (Lavender top).
-
Immediate Action: Place tubes immediately on ice water (4°C).
-
Buffering (Critical): To prevent lactonization (acid
lactone), the plasma pH must be maintained between 6.0 and 7.0.-
Protocol: Add Ammonium Formate (5 mM) or a specific buffer to the plasma immediately after separation. Avoid strong acidification.
-
Step 2: Extraction (Liquid-Liquid Extraction - LLE)
LLE is preferred over Protein Precipitation (PPT) for cleaner baselines in metabolite quantification.
-
Aliquot 100–200 µL of buffered plasma.
-
Add Internal Standard (IS): Atorvastatin-d5, 2-OH-atorvastatin-d5, and 4-OH-atorvastatin-d5. Using deuterated analogs for each specific metabolite is crucial to compensate for matrix effects.
-
Solvent Addition: Add Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Agitation: Vortex for 5 mins; Centrifuge at 4000g for 10 mins at 4°C.
-
Evaporation: Transfer supernatant and evaporate under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in Mobile Phase (e.g., Acetonitrile:Ammonium Formate buffer).
Step 3: LC-MS/MS Conditions[8]
-
Ionization: ESI Positive Mode (ESI+) is standard for statins.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse or equivalent), sub-2 µm particle size for UPLC.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (keeps pH slightly acidic for column stability).
-
B: Acetonitrile or Methanol.[9]
-
-
Transitions (MRM):
-
Atorvastatin: m/z 559.3
440.2 -
2-OH Atorvastatin: m/z 575.3
440.2 -
4-OH Atorvastatin: m/z 575.3
440.2
-
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow emphasizing cold-chain handling and buffering.
Clinical Variables: Genetics & DDIs
Researchers must account for extrinsic and intrinsic factors that alter the PK of atorvastatin metabolites.
Genetic Polymorphisms (SLCO1B1)
The SLCO1B1 gene encodes the OATP1B1 transporter, responsible for hepatic uptake of atorvastatin.[5][10]
-
Genotype: SLCO1B1*5 (c.521T>C) carriers have reduced transporter activity.
-
Consequence: Reduced hepatic uptake leads to increased plasma concentrations of atorvastatin and its metabolites, significantly increasing the risk of statin-induced myopathy.[5]
Drug-Drug Interactions (CYP3A4 Inhibition)
Since CYP3A4 drives the formation of 2-OH and 4-OH metabolites:
-
Strong Inhibitors (e.g., Itraconazole, Clarithromycin): Block formation of metabolites. However, they drastically increase Parent drug levels, leading to higher overall toxicity.
-
Inducers (e.g., Rifampin): Increase conversion to metabolites but accelerate overall clearance, reducing efficacy.
References
-
Pfizer Inc. (2023). LIPITOR® (atorvastatin calcium) Tablets Prescribing Information. U.S. Food and Drug Administration. [Link]
-
Lennernäs, H. (2003). Clinical pharmacokinetics of atorvastatin. Clinical Pharmacokinetics, 42(13), 1141–1160. [Link]
-
Hermann, M., et al. (2006). Pharmacokinetics of atorvastatin and its metabolites in subjects with and without type 2 diabetes. Drug Metabolism and Disposition, 34(5), 741-744. [Link]
-
Jemal, M., et al. (1999). LC/MS/MS determination of atorvastatin and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 613-620. [Link]
-
Clinical Pharmacogenetics Implementation Consortium (CPIC). (2022). CPIC Guideline for Statins and SLCO1B1, ABCG2, and CYP2C9. [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of atorvastatin and its metabolites after single and multiple dosing in hypercholesterolaemic haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajmhsrcmp.org [ajmhsrcmp.org]
- 10. ClinPGx [clinpgx.org]
Methodological & Application
Introduction: The Critical Role of Metabolite Quantification in Drug Development
An Application Note and Protocol for the Quantitative Analysis of 4-Hydroxy Atorvastatin using LC-MS/MS
Atorvastatin (ATV) is a cornerstone therapeutic agent in the management of hyperlipidemia, functioning as a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[1][2]. Upon administration, atorvastatin is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system into two primary active metabolites: 2-hydroxy atorvastatin (2-OH-ATV) and 4-hydroxy atorvastatin (4-OH-ATV)[2]. These hydroxylated metabolites are not mere byproducts; they contribute significantly to the overall therapeutic effect, with studies attributing up to 70% of the HMG-CoA reductase inhibition to their activity[2].
Consequently, the precise and accurate quantification of these metabolites, particularly 4-hydroxy atorvastatin, is indispensable for comprehensive pharmacokinetic (PK) profiling, drug-drug interaction studies, and understanding the complete pharmacological footprint of atorvastatin. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity[1][2].
This document provides a detailed technical guide and robust protocol for the quantitative analysis of 4-hydroxy atorvastatin in a biological matrix (human plasma) using LC-MS/MS with Multiple Reaction Monitoring (MRM). The methodologies described herein are synthesized from established, peer-reviewed methods and are designed to provide researchers and drug development professionals with a reliable framework for their analytical workflows.
Part 1: Mass Spectrometry - The Foundation of Selectivity
The power of tandem mass spectrometry lies in its ability to selectively isolate a precursor ion of a specific mass-to-charge ratio (m/z), fragment it, and then monitor for a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and allows for precise quantification even at very low concentrations.
Ionization and Precursor Ion Selection
For atorvastatin and its hydroxylated metabolites, Electrospray Ionization (ESI) is the preferred method. While methods have been developed in both positive and negative ion modes, positive mode (ESI+) is frequently employed and will be the focus of this protocol. In ESI+, the analyte molecule is protonated to form a pseudomolecular ion, [M+H]⁺.
-
4-Hydroxy Atorvastatin (C₃₃H₃₅FN₂O₆): Molecular Weight = 574.6 g/mol .
-
Precursor Ion [M+H]⁺: m/z 575.4 (average mass) or 575.25 (monoisotopic mass).
This protonated molecule is selected in the first quadrupole (Q1) of the mass spectrometer for subsequent fragmentation.
Collision-Induced Dissociation (CID) and Product Ion Selection
The selected precursor ion (m/z 575.4) is accelerated into the second quadrupole (Q2), which acts as a collision cell. In this cell, a neutral gas (typically argon or nitrogen) is introduced. The resulting collisions impart energy to the precursor ion, causing it to fragment in a predictable and reproducible manner. This process is known as Collision-Induced Dissociation (CID)[3].
For 4-hydroxy atorvastatin, as with the parent atorvastatin, a characteristic and stable product ion is observed at m/z 440.3 . This fragment corresponds to the core structure of the molecule after the loss of the dihydroxy-heptanoic acid side chain[4][5][6]. This transition is highly specific and provides excellent signal intensity. A second, less intense transition can be monitored as a qualifier ion to enhance confidence in peak identification.
The diagram below illustrates the fragmentation pathway for 4-hydroxy atorvastatin.
Caption: Fragmentation of 4-hydroxy atorvastatin in the collision cell.
Optimized MRM Transition Parameters
The efficiency of fragmentation and detection is highly dependent on instrument-specific parameters, most notably the Collision Energy (CE) and Declustering Potential (DP). These must be optimized for the specific instrument in use by infusing a standard solution of the analyte. The table below provides a validated starting point for method development. A deuterated internal standard (IS), para-hydroxy atorvastatin-d5 (p-AT-d5), is recommended for optimal accuracy and precision[1].
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (CE) [eV] | Role |
| 4-Hydroxy Atorvastatin | 575.4 | 440.3 | ~20 - 34 | Quantifier |
| 4-Hydroxy Atorvastatin | 575.4 | 250.1 | ~25 - 40 | Qualifier |
| p-Hydroxy Atorvastatin-d5 (IS) | 580.4 | 445.4 | ~34 | IS |
| Note: The optimal CE values can vary between different mass spectrometer models and manufacturers. The values presented are derived from published methods[1][7]. |
Part 2: Liquid Chromatography - Achieving Separation
The liquid chromatography step separates the analyte of interest from the parent drug, other metabolites, and endogenous matrix components prior to detection. This is crucial for preventing ion suppression and ensuring accurate quantification.
Chromatographic Conditions
A reversed-phase chromatographic setup is standard for this analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase, e.g., ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Provides excellent retention and separation for moderately nonpolar molecules like atorvastatin and its metabolites[4]. |
| Mobile Phase A | 0.1% Acetic Acid or 0.05% Formic Acid in Water | The acidic modifier ensures the analytes are protonated, which is essential for efficient ESI+ ionization and good peak shape[1][8]. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. Acetonitrile often provides better peak sharpness. |
| Elution | Gradient or Isocratic | A gradient elution (e.g., starting at 30% B, ramping to 90% B) is often used to ensure separation from the parent drug and resolve the 2-OH and 4-OH isomers[7]. An isocratic method (e.g., 60% B) can be used for faster run times if sufficient resolution is achieved[1]. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for 2.1 mm ID columns, balancing run time with chromatographic efficiency. |
| Column Temperature | 25 - 40 °C | Maintained to ensure reproducible retention times. |
| Injection Volume | 5 - 15 µL |
Part 3: Protocol for Sample Preparation from Human Plasma
Sample preparation is arguably the most critical step for a successful bioanalytical assay. The goal is to efficiently extract the analyte from the complex plasma matrix while removing proteins and phospholipids that can cause significant ion suppression and contaminate the LC-MS system. Solid-Phase Extraction (SPE) is a highly effective and reproducible method for this purpose[2][7].
Detailed SPE Protocol
This protocol is designed for a standard mixed-mode or polymeric reversed-phase SPE cartridge.
1. Plasma Pre-treatment: a. Thaw frozen human plasma samples in a water bath at room temperature. b. Vortex mix the samples for 10 seconds. c. In a clean tube, pipette 200 µL of plasma. d. Add 50 µL of the internal standard working solution (e.g., p-AT-d5 in methanol). e. Add 200 µL of an acidic buffer (e.g., 4% phosphoric acid in water) to disrupt protein binding and ensure proper pH for SPE retention. f. Vortex for 30 seconds.
2. SPE Cartridge Procedure: a. Conditioning: Pass 1 mL of methanol through the SPE cartridge. b. Equilibration: Pass 1 mL of ultrapure water through the cartridge. c. Loading: Load the entire 450 µL of the pre-treated plasma sample onto the cartridge. Allow it to pass through slowly under gravity or gentle vacuum. d. Washing: Pass 1 mL of a wash solution (e.g., 5% methanol in water) to remove salts and polar interferences. e. Elution: Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or 90:10 acetonitrile:methanol). f. Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40 °C. g. Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Mobile Phase A:B). Vortex for 30 seconds to ensure complete dissolution. h. Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation using SPE.
Part 4: Method Validation - Ensuring Trustworthiness
A quantitative method is only reliable if it has been thoroughly validated. The protocol should be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Key validation parameters include:
-
Linearity and Range: The method should be linear over a defined concentration range (e.g., 0.05 to 50 ng/mL), with a correlation coefficient (r²) of ≥0.99[7].
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (RSD ≤20%) and accuracy (within ±20% of nominal)[2]. Methods for 4-OH-ATV typically achieve LLOQs in the range of 0.05 - 0.5 ng/mL[2][7].
-
Accuracy and Precision: Intra- and inter-day precision should be ≤15% RSD (≤20% at the LLOQ), and accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration[4].
-
Matrix Effect and Recovery: Assessed to ensure that endogenous components in plasma do not interfere with the ionization of the analyte. The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects[1].
-
Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions (freeze-thaw, short-term benchtop, long-term storage). It is particularly important to monitor for the potential interconversion between the active acid form and its inactive lactone form, which can be mitigated by maintaining low temperatures and controlling pH[2][9].
Conclusion
This application note outlines a comprehensive and robust framework for the quantitative determination of 4-hydroxy atorvastatin in human plasma by LC-MS/MS. By optimizing the mass spectrometric parameters for high specificity and employing a clean sample preparation technique like SPE, this method can achieve the low limits of quantification required for clinical and preclinical pharmacokinetic studies. The principles and protocols detailed herein provide a solid foundation for researchers to develop and validate a reliable bioanalytical method, ultimately contributing to a deeper understanding of atorvastatin's pharmacology.
References
- Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC—MS—MS. SciSpace by Typeset.
- Simultaneous LC–MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients. Journal of Pharmaceutical and Biomedical Analysis, via Digital Scholarship@Texas Southern University.
- Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry. Journal of Pharmaceutical Analysis, via PMC.
- Development of an LC/MS/MS Assay for Atorvastatin in Human Plasma Using a 6460 Triple Quadrupole LC/MS System. Agilent Technologies.
- Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS)
- LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone.
- Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods, RSC Publishing.
- Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy. Molecules, via MDPI.
- Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products.
- Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy. Molecules, via PMC.
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
- Optimization of Collision Cell Potentials For Analysis of Opiates and their Glucuronyl Metabolites in a Triple Quadrupole Mass Spectrometer. Thermo Fisher Scientific.
Sources
- 1. scispace.com [scispace.com]
- 2. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 5. scirp.org [scirp.org]
- 6. Sensitive, High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Analysis of Atorvastatin and Its Pharmacologically Active Metabolites in Serum for Supporting Precision Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
4-hydroxy atorvastatin internal standard selection for bioanalysis
The quantification of 4-hydroxy atorvastatin (4-OH-ATV), a major equipotent active metabolite of atorvastatin, is a critical component of pharmacokinetic (PK) and drug-drug interaction (DDI) studies[1][2]. Because atorvastatin is administered in its active open-acid form, accurately mapping the PK profile of its metabolites is essential for understanding its HMG-CoA reductase inhibitory efficacy[1][2].
However, bioanalytical scientists face a severe biochemical hurdle: the spontaneous ex vivo interconversion between the active hydroxy-acid form and its inactive lactone ester[2][3]. This application note details the mechanistic rationale and provides a self-validating, step-by-step protocol for utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 4-hydroxy atorvastatin-d5 —to achieve robust, artifact-free bioanalysis compliant with the latest ICH M10 and FDA guidelines[4][5].
The Biochemical Dilemma: Acid-Lactone Interconversion
In vivo, 4-OH-ATV exists in a dynamic equilibrium with its cyclic lactone form[2][6]. Ex vivo, this equilibrium is highly susceptible to shifts driven by pH and temperature. At physiological pH (7.4), the active acid form predominates. However, during sample processing, exposure to highly acidic conditions drives the rapid cyclization of the hydroxy-acid into the lactone[3][6]. Conversely, basic conditions hydrolyze the lactone back into the acid.
If this interconversion occurs during sample extraction or within the LC autosampler, it artificially inflates or deflates the quantified concentration of the active acid, leading to a failure to meet the ±15% accuracy and precision criteria mandated by regulatory bodies[5][7].
Acid-Lactone interconversion dynamics and SIL-IS mathematical compensation mechanism.
Causality in Internal Standard Selection
To build a self-validating analytical system, the internal standard must perfectly mimic the physical and chemical behavior of the analyte. While analog internal standards (e.g., rosuvastatin, fluvastatin, or benzyl paraben) have been used historically[8][9], they are fundamentally flawed for 4-OH-ATV bioanalysis. An analog IS will not undergo the exact same acid-lactone interconversion kinetics as 4-OH-ATV[2].
By employing 4-hydroxy atorvastatin-d5 (SIL-IS) [10][11], any ex vivo interconversion that bypasses temperature and pH controls will occur at an identical rate for both the endogenous analyte and the IS. Because LC-MS/MS quantification relies on the Analyte/IS peak area ratio, the SIL-IS mathematically cancels out interconversion artifacts. Furthermore, the deuterium labels on the SIL-IS perfectly compensate for matrix-induced ion suppression, which is particularly severe when analyzing hyperlipidemic plasma samples common in statin trials[9].
Table 1: Comparison of Internal Standard Strategies for 4-OH-Atorvastatin
| IS Strategy | Examples | Matrix Effect Compensation | Interconversion Tracking | ICH M10 / FDA Compliance |
| SIL-IS (Gold Standard) | 4-OH-Atorvastatin-d5 | Excellent: Co-elutes exactly with analyte, identical ionization. | Perfect: Undergoes identical cyclization/hydrolysis kinetics. | Fully compliant; highly recommended for resolving matrix effects. |
| Analog IS | Rosuvastatin, Fluvastatin | Poor to Fair: Different retention times lead to differential ion suppression. | None: Does not mimic the specific lactonization of 4-OH-ATV. | High risk of failure during incurred sample reanalysis (ISR). |
Regulatory Grounding (ICH M10 & FDA)
The transition from the FDA 2018 Bioanalytical Method Validation (BMV) guidance[4][12] to the globally harmonized ICH M10 guideline (effective globally as of 2023)[5][13] enforces stricter criteria for matrix effects and IS tracking. ICH M10 mandates that the IS response must not exhibit systemic variability across an analytical run, and matrix effects must be evaluated across multiple lots of matrix, including special populations (e.g., hyperlipidemic plasma)[5][9]. Utilizing 4-OH-atorvastatin-d5 ensures that variations in extraction recovery or ionization efficiency are normalized, keeping the assay within the strict ±15% acceptance criteria[5][7].
Self-Validating Experimental Protocol
This protocol utilizes Solid Phase Extraction (SPE) combined with kinetic quenching (strict pH and temperature control) to arrest interconversion, validated by the SIL-IS tracking[2][3][6].
Self-validating LC-MS/MS bioanalytical workflow for 4-OH-Atorvastatin quantification.
Step 1: Sample Pre-treatment & Kinetic Quenching
Causality Check: Why pH 4.5? Highly acidic pH (<3) rapidly forces lactone formation, while basic pH (>7) causes hydrolysis. A mildly acidic pH of 4.5 is the kinetic "sweet spot" where both reactions are exceptionally slow at 4°C[3][6].
-
Thaw human plasma samples (K2EDTA) strictly on wet ice (4°C)[2][6].
-
Transfer 100 µL of plasma into a pre-chilled 96-well plate.
-
Add 10 µL of the SIL-IS working solution (4-OH-atorvastatin-d5, 50 ng/mL in 50% methanol).
-
Add 100 µL of cold 0.1M ammonium acetate buffer (adjusted to pH 4.5 with acetic acid) to quench interconversion[3][6]. Vortex gently for 30 seconds.
Step 2: Solid Phase Extraction (SPE)
-
Condition a generic polymeric reversed-phase SPE plate (e.g., Oasis HLB) with 1 mL methanol, followed by 1 mL of cold water.
-
Load the buffered plasma sample onto the SPE plate. Apply low vacuum.
-
Wash the bed with 1 mL of cold 5% methanol in water to remove polar endogenous interferences without eluting the analyte.
-
Elute the analytes with 500 µL of cold acetonitrile.
-
Evaporate the eluate under a gentle stream of nitrogen. Critical: Do not exceed 30°C during evaporation to prevent heat-induced lactonization[2][11].
-
Reconstitute in 100 µL of Mobile Phase A : Mobile Phase B (70:30, v/v). Keep the autosampler at 4°C[6].
Step 3: LC-MS/MS Acquisition Parameters
Chromatographic separation must resolve the acid from any residual lactone formed in vivo, as the lactone can undergo in-source fragmentation back to the acid mass, causing false positives[14].
Table 2: Optimized LC-MS/MS Parameters (ESI Positive Mode)
| Parameter | 4-OH-Atorvastatin (Analyte) | 4-OH-Atorvastatin-d5 (SIL-IS) |
| Precursor Ion (m/z) | 575.4 | 580.4 |
| Product Ion (m/z) | 440.3 | 440.3* |
| Column | \multicolumn{2}{c | }{Sub-2 µm C18 (e.g., 2.1 × 100 mm, 1.7 µm)[8][9]} |
| Mobile Phase A | \multicolumn{2}{c | }{10 mM Ammonium Formate + 0.04% Formic Acid in Water[9]} |
| Mobile Phase B | \multicolumn{2}{c | }{Acetonitrile[9]} |
| Elution | \multicolumn{2}{c | }{Gradient (30% to 95% B over 3 minutes)[9]} |
*Note: The D5 label is typically located on the phenyl ring (aniline moiety). During collision-induced dissociation (CID), the loss of this labeled aniline ring (mass 98 Da) leaves an unlabeled core fragment of m/z 440.3.
Step 4: System Suitability and Run Acceptance (Self-Validation)
To ensure ICH M10 compliance, monitor the SIL-IS peak area across the entire analytical run. The IS response variation must not exceed ±20% of the mean IS response of the run[5]. If a systematic drift in the IS area is observed, it indicates uncompensated matrix effects or autosampler stability failure, and the run must be rejected.
References
- FDA issues final guidance on bioanalytical method validation.gabionline.net.
- Essential FDA Guidelines for Bioanalytical Method Validation.resolvemass.ca.
- ICH M10 on bioanalytical method validation - Scientific guideline.europa.eu.
- Implementation strategy of ICH Guideline M10 on bioanalytical method validation.europa.eu.
- Guideline Bioanalytical method validation (EMA).europa.eu.
- A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites.researchgate.net.
- Importance of Metabolite Testing in Regulated Bioanalysis.tandfonline.com.
- Simultaneous LC–MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples.tsu.edu.
- 4-Hydroxy Atorvastatin-d5 hemicalcium | Stable Isotope.medchemexpress.com.
- 4-Hydroxy Atorvastatin-d5 disodium | Stable Isotope.medchemexpress.com.
- High-Throughput UPLC-MS/MS Method Validation for the Estimation of Atorvastatin and Active Metabolites in Human Plasma.researchgate.net.
- Orthohydroxyatorvastatin & CYP3A4-Mediated Hydroxylation.benchchem.com.
- Determination of Atorvastatin and Metabolites in Human Plasma with Solid Phase Extraction Followed by LC- Tandem MS.researchgate.net.
- Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by LC-ESI-MS/MS.nih.gov.
- Development and validation of a sensitive method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites.researchgate.net.
Sources
- 1. Orthohydroxyatorvastatin | Benchchem [benchchem.com]
- 2. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. tandfonline.com [tandfonline.com]
Application Note: In Vitro Microsomal Stability Assay for 4-Hydroxy Atorvastatin
Introduction & Mechanistic Background
In the landscape of drug metabolism and pharmacokinetics (DMPK), assessing the stability of parent compounds is standard practice. However, for prodrugs or drugs with highly active metabolites, profiling the metabolic stability of the metabolite itself is critical for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling.
Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor, is extensively metabolized in the liver by the cytochrome P450 (CYP) isoform CYP3A4[1]. This oxidation yields two primary active metabolites: 2-hydroxy atorvastatin (ortho) and 4-hydroxy atorvastatin (para)[2]. 4-hydroxy atorvastatin is equipotent to the parent drug and contributes significantly to the overall lipid-lowering efficacy in vivo[3].
The Lactonization Shunt: A Critical Assay Consideration
A unique mechanistic challenge in handling atorvastatin and its hydroxy metabolites is their susceptibility to reversible lactonization. 4-hydroxy atorvastatin can convert into 4-hydroxy atorvastatin lactone either enzymatically (via UGT1A1/UGT1A3 forming an acyl-glucuronide intermediate) or spontaneously under acidic conditions. While the lactone form is pharmacologically inactive against HMG-CoA reductase, it exhibits higher lipophilicity and is strongly implicated in off-target myotoxicity, specifically through the inhibition of mitochondrial Complex III[4],[5].
Because lactonization can occur spontaneously at a pH below 7.4, strict pH control is the most critical parameter when designing an in vitro stability assay for 4-hydroxy atorvastatin. Artifactual lactonization during pre-incubation or extraction will falsely present as rapid enzymatic clearance, destroying the integrity of the data[5].
Fig 1: CYP3A4-mediated metabolism of atorvastatin and the pH-dependent lactonization shunt.
Experimental Design: A Self-Validating System
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It isolates Phase I CYP-mediated metabolism from chemical degradation and Phase II pathways.
-
Test System : Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration. Pooling minimizes inter-individual genetic variability[6].
-
Cofactor Dependency : The assay is driven by 1 mM NADPH, the essential cofactor for CYP450 enzymes[6].
-
Negative Control (Minus-NADPH) : A parallel incubation lacking NADPH is mandatory. Any depletion of 4-hydroxy atorvastatin in this control indicates chemical instability (e.g., artifactual lactonization or photodegradation) rather than CYP-mediated clearance[6].
-
Positive Controls : Dextromethorphan (CYP2D6) and Midazolam or Verapamil (CYP3A4) are run concurrently to confirm the metabolic competency of the microsomal batch[7].
Step-by-Step Protocol
Reagent Preparation
-
Buffer : Prepare 100 mM Potassium Phosphate Buffer (PBS). Crucial Step : Adjust strictly to pH 7.4 at 37°C. Do not use acidic buffers, as 4-hydroxy atorvastatin will rapidly lactonize[5].
-
Test Compound : Dissolve 4-hydroxy atorvastatin in 100% DMSO to create a 10 mM stock. Dilute with PBS to a 100 µM working solution. Note: 4-hydroxy atorvastatin is light-sensitive; perform preparations under yellow light or use amber tubes[5].
-
Microsome Working Solution : Dilute pooled HLMs in PBS to a concentration of 0.625 mg/mL (this will yield a final concentration of 0.5 mg/mL after adding the compound and NADPH)[6].
-
Quenching Solution : Ice-cold Acetonitrile (ACN) containing an appropriate internal standard (IS), such as Fluvastatin or Rosuvastatin (100 ng/mL)[3].
Incubation Workflow
-
Pre-Incubation : Aliquot 400 µL of the Microsome Working Solution into a 96-well deep-well plate. Add 5 µL of the 100 µM 4-hydroxy atorvastatin working solution (Final concentration: 1 µM; Final DMSO: <0.1%). Incubate at 37°C for 5 minutes to thermally equilibrate[7].
-
Initiation : Initiate the metabolic reaction by adding 100 µL of pre-warmed 5 mM NADPH solution to the test wells (Final NADPH: 1 mM). For the negative control, add 100 µL of plain PBS instead of NADPH[6].
-
Time-Course Sampling : At designated time points (
= 0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture[6]. -
Quenching & Precipitation : Immediately dispense the 50 µL aliquot into a crash plate containing 150 µL of the ice-cold Quenching Solution (ACN + IS). The 3:1 organic-to-aqueous ratio instantly denatures the CYP enzymes, halting metabolism[7].
-
Extraction : Seal the plate, vortex vigorously for 2 minutes, and centrifuge at 4,000 × g for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate for LC-MS/MS analysis[7].
Fig 2: Step-by-step workflow for the in vitro microsomal stability assay.
Analytical Methodology: LC-MS/MS
Quantification of 4-hydroxy atorvastatin is performed using Ultra-High Performance Liquid Chromatography coupled to a tandem mass spectrometer (UHPLC-MS/MS) operating in positive Electrospray Ionization (ESI+) mode[3].
Chromatographic separation is typically achieved using a C18 column (e.g., 2.1 × 100 mm, 1.7 µm) with a gradient elution of 10 mM ammonium formate (Mobile Phase A) and Acetonitrile (Mobile Phase B)[3].
Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion ( | Product Ion ( | Polarity | Purpose |
| 4-Hydroxy Atorvastatin | 575.4 | 440.3 | Positive (+) | Target Analyte[3] |
| Atorvastatin (Parent) | 559.2 | 440.3 | Positive (+) | Reference/Comparison[3] |
| Fluvastatin (IS) | 412.3 | 224.2 | Positive (+) | Internal Standard[3] |
Note: 2-hydroxy atorvastatin and 4-hydroxy atorvastatin share the same mass transitions (575.4 → 440.3). If both are present in a sample, baseline chromatographic separation is mandatory. However, in an assay starting with pure 4-hydroxy atorvastatin, isobaric interference from the ortho-isomer is not a concern.
Data Analysis & Interpretation
The depletion of 4-hydroxy atorvastatin is monitored by plotting the natural logarithm (
-
Elimination Rate Constant (
) : Determined from the negative slope of the linear regression of the (% remaining) vs. time plot[7]. -
In Vitro Half-Life (
) : Calculated using the equation: -
Intrinsic Clearance (
) : Scaled to the protein concentration, expressed in protein:
Table 2: Representative Microsomal Stability Data Matrix
| Test Condition | Interpretation | ||
| 4-OH Atorvastatin (+ NADPH) | 28.5 | 48.6 | Moderate Phase I metabolic clearance. |
| 4-OH Atorvastatin (- NADPH) | > 120 | < 5.0 | Stable. Confirms no artifactual lactonization or chemical degradation occurred. |
| Midazolam (Positive Control) | 4.2 | 330.0 | High clearance. Validates CYP3A4 activity in the HLM batch. |
References
-
Pharmacokinetic interaction between fimasartan and atorvastatin in healthy male volunteers . Taylor & Francis Online. Available at:[Link]
-
Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples . PubMed Central (PMC). Available at:[Link]
-
The biotransformation pathway of atorvastatin . ResearchGate. Available at:[Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions . Evotec. Available at:[Link]
-
Microsomal Clearance/Stability Assay . Domainex. Available at:[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orthohydroxyatorvastatin | Benchchem [benchchem.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
Application Note: Advanced Mobile Phase Optimization for Atorvastatin Isomer Separation
Executive Summary
The separation of Atorvastatin isomers represents a critical challenge in pharmaceutical quality control. As a synthetic HMG-CoA reductase inhibitor containing two chiral centers (C3 and C5), Atorvastatin presents as four possible stereoisomers. The therapeutic efficacy is exclusive to the (
This guide provides a definitive protocol for optimizing mobile phases to achieve baseline resolution (
Scientific Foundation
The Chiral Challenge
Atorvastatin Calcium is an acidic molecule (pKa
-
Active Form: (
) -
Enantiomer: (
) -
Diastereomers: (
) and ( )
Separation Mechanism
The separation relies on the "Three-Point Interaction" model on the polysaccharide stationary phase. The amylose polymer forms helical cavities where the analyte must fit.
-
H-Bonding: Between the carbamate groups of the stationary phase and the hydroxyl/amide groups of Atorvastatin.
-
-
Interactions: Between the phenyl groups of the analyte and the 3,5-dimethylphenyl groups of the selector. -
Steric Fit: The inclusion of the bulky hydrophobic tail into the chiral cavity.
Critical Insight: Because Atorvastatin is acidic, free silanols on the silica support and the ionization of the carboxylic acid can cause severe peak tailing. Acidic additives are non-negotiable to ensure the molecule remains in its non-ionized (protonated) form, promoting hydrogen bonding over ionic interaction.
Method Development Workflow
The following diagram outlines the logical flow for optimizing the mobile phase, moving from column selection to fine-tuning thermodynamic parameters.
Caption: Decision tree for optimizing atorvastatin chiral separation, prioritizing Normal Phase conditions.
Detailed Protocols
Protocol A: The "Gold Standard" (USP/EP Aligned)
This protocol utilizes the Chiralpak AD-H (or the modern AD-3 ) column. It is the most robust method for separating all four isomers with high resolution.
Objective: Baseline separation of (
1. Instrumentation & Column
-
System: HPLC or UHPLC with UV detection.
-
Column: Chiralpak AD-3 (250 x 4.6 mm, 3 µm) or Chiralpak AD-H (250 x 4.6 mm, 5 µm).[1]
-
Note: The AD-3 (3 µm) offers higher efficiency and shorter run times than the traditional AD-H.
-
-
Temperature: 25°C (Critical control parameter).
2. Mobile Phase Preparation[1][2][3][4][5][6][7][8][9]
-
Solvent A: n-Hexane (HPLC Grade).[8]
-
Solvent B: Ethanol (Absolute, HPLC Grade).
-
Additive: Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Composition: n-Hexane : Ethanol : TFA (94 : 6 : 0.1 v/v/v).
Preparation Steps:
-
Measure 940 mL of n-Hexane.
-
Measure 60 mL of Ethanol.
-
Add 1.0 mL of TFA to the Ethanol before mixing with Hexane to ensure miscibility.
-
Mix thoroughly and degas.
-
Caution: Do not use basic additives (like DEA) with this specific acidic analyte, as it will deprotonate the acid, reducing retention and destroying resolution.
3. Execution & Optimization Table
| Parameter | Initial Condition | Optimization Direction | Effect on Separation |
| % Ethanol | 6% | Increase to 10-15% | Reduces retention time; may compress resolution between enantiomers. |
| Flow Rate | 1.0 mL/min | Reduce to 0.8 mL/min | Increases interaction time; improves resolution of the critical pair. |
| Temperature | 25°C | Decrease to 15-20°C | Major Impact: Lower T significantly increases selectivity ( |
| Additive | 0.1% TFA | Switch to Formic Acid | Formic acid is weaker; TFA often yields sharper peaks for atorvastatin due to stronger ion suppression. |
4. System Suitability Criteria (Self-Validating)
-
Resolution (
): > 1.5 between the active ingredient and the nearest impurity (usually the enantiomer). -
Tailing Factor (
): 0.9 < < 1.3. -
Repeatability: %RSD of peak area < 1.0% (n=5).
Protocol B: High-Throughput Method (Immobilized Phase)
For labs requiring faster throughput or using aggressive solvents, the Chiralpak IA-3 (Immobilized Amylose) is recommended.
-
Column: Chiralpak IA-3 (150 x 4.6 mm, 3 µm).
-
Mobile Phase: n-Heptane : Ethanol : TFA (90 : 10 : 0.1).[1]
-
Flow Rate: 1.5 mL/min.
-
Advantage: The immobilized phase allows for higher flow rates and stronger organic modifiers without stripping the stationary phase. This method often reduces run time from ~40 mins (AD-H) to <15 mins.
Troubleshooting & Robustness
Peak Tailing
Symptom: The atorvastatin peak tails significantly (
-
Verify TFA concentration is at least 0.1%.
-
Ensure the column is dedicated to acidic chiral separations. (History of basic additives on the same column can leave "memory effects").
Loss of Resolution
Symptom: Isomers merge (
-
Thermostat Control: Ensure the column oven is stable at 25°C or lower.
-
Solvent Evaporation: n-Hexane is volatile. Use a pre-mixed mobile phase and cap reservoirs tightly. Evaporation of hexane increases ethanol concentration, reducing retention and resolution.
Elution Order Reversal
Insight: Changing from Ethanol to 2-Propanol (IPA) can sometimes reverse the elution order of the enantiomers or diastereomers due to different steric fits in the chiral cavity.
-
Experiment: If the impurity co-elutes with the main peak using Ethanol, switch to n-Hexane : 2-Propanol : TFA (90:10:0.1) . IPA is bulkier and interacts differently with the amylose helix.
Interaction Mechanism Diagram
The following diagram illustrates the molecular interactions driving the separation.
Caption: The 3-point interaction model required for chiral recognition of atorvastatin.
References
-
European Pharmacopoeia (Ph.[1] Eur.). Atorvastatin Calcium Trihydrate Monograph 2291. (2022).[1] Link
-
Daicel Chiral Technologies. Atorvastatin Application Note: Separation on CHIRALPAK IA-3.[10] (2011).[4] Link
-
Cirilli, R. et al. Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. Separations (2024).[1][11][12] Link
-
United States Pharmacopeia (USP). USP Monograph: Atorvastatin Calcium. (Current Revision). Link
-
Waters Corporation. USP Method Case Study: Understanding the Impact of Sample Preparation and Mobile Phase Stability. (2016).[12] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. wjarr.com [wjarr.com]
- 4. scispace.com [scispace.com]
- 5. waters.com [waters.com]
- 6. hplc.eu [hplc.eu]
- 7. ct-k.com [ct-k.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chiraltech.com [chiraltech.com]
- 11. medjpps.com [medjpps.com]
- 12. mdpi.com [mdpi.com]
Application Note: High-Throughput Protein Precipitation Strategies for the Bioanalysis of p-Hydroxy Atorvastatin
Introduction
Atorvastatin, a widely prescribed statin, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. This process generates two major active metabolites: ortho-hydroxy atorvastatin (o-hydroxy atorvastatin) and para-hydroxy atorvastatin (p-hydroxy atorvastatin).[1][2] The therapeutic efficacy of atorvastatin is significantly attributed to these active metabolites, which contribute to approximately 70% of the HMG-CoA reductase inhibitory activity.[1] Consequently, accurate and reliable quantification of p-hydroxy atorvastatin in biological matrices, such as plasma, is paramount for comprehensive pharmacokinetic (PK) and drug metabolism studies.
Protein precipitation is a cornerstone technique in bioanalytical sample preparation, offering a rapid and efficient means to remove high-abundance proteins that can interfere with downstream analysis, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This application note provides a detailed guide to various protein precipitation methods tailored for the analysis of p-hydroxy atorvastatin, with a focus on explaining the rationale behind experimental choices to ensure robust and reproducible results.
The "Why": Principles of Protein Precipitation
Protein precipitation is fundamentally a process of altering the solvation of proteins to decrease their solubility, leading to their aggregation and removal from the sample matrix.[5] This is typically achieved by introducing an organic solvent or a strong acid.[5][6] The choice of precipitating agent is critical and depends on the physicochemical properties of the analyte of interest and the requirements of the subsequent analytical method.
The primary goal is to achieve a high recovery of p-hydroxy atorvastatin while efficiently removing interfering proteins and minimizing matrix effects.[7] Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, can significantly impact the accuracy and precision of LC-MS/MS assays.[7][8]
Comparative Analysis of Protein Precipitation Agents
The selection of a protein precipitation agent is a critical first step. The most commonly employed agents in bioanalysis are organic solvents and acids. Each has distinct advantages and disadvantages that must be considered in the context of p-hydroxy atorvastatin analysis.
| Precipitating Agent | Mechanism of Action | Advantages | Disadvantages |
| Acetonitrile (ACN) | Reduces the dielectric constant of the solvent, disrupting the hydration shell around proteins and promoting their aggregation.[9] | - High protein removal efficiency.[9] - Good recovery for a wide range of analytes.[6][10] - Produces a relatively clean supernatant.[11] | - Can cause co-precipitation of some analytes. - High concentration of ACN in the final extract may require an evaporation and reconstitution step, which can introduce variability.[9] |
| Methanol (MeOH) | Similar to ACN, it disrupts protein hydration, leading to precipitation. | - Generally provides good analyte recovery. | - Tends to produce finer protein precipitates, which can be more difficult to pellet by centrifugation.[12] - May be less efficient at removing proteins compared to ACN.[12] |
| Trichloroacetic Acid (TCA) | As a strong acid, it protonates the functional groups on proteins, neutralizing their surface charge and causing them to aggregate and precipitate.[5] | - Highly effective at precipitating proteins. | - Can lead to analyte degradation, especially for acid-labile compounds. - May result in lower analyte recovery due to co-precipitation.[6][10] - The resulting acidic supernatant may not be directly compatible with some LC columns and can require pH adjustment.[9] |
For the analysis of p-hydroxy atorvastatin, acetonitrile is often the preferred precipitating agent due to its high protein removal efficiency and good recovery of the analyte.[6][10][13][14]
Experimental Workflow for Protein Precipitation
A well-defined and consistently executed workflow is essential for achieving reliable results. The following diagram illustrates a typical protein precipitation workflow for p-hydroxy atorvastatin analysis.
Caption: A generalized workflow for protein precipitation.
Detailed Protocols
The following are detailed, step-by-step protocols for the protein precipitation of plasma samples for p-hydroxy atorvastatin analysis.
Protocol 1: Acetonitrile (ACN) Precipitation
This is the most commonly recommended method for its balance of efficiency and analyte recovery.[6][10][13][14][15]
Materials:
-
Plasma sample containing p-hydroxy atorvastatin
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled p-hydroxy atorvastatin)
-
Ice-cold Acetonitrile (ACN)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add an appropriate volume of the internal standard solution and briefly vortex.
-
Add 300 µL of ice-cold ACN to the plasma sample (a 1:3 plasma to solvent ratio).
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein denaturation.
-
(Optional but Recommended) Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[16]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Carefully collect the supernatant, which contains p-hydroxy atorvastatin and the IS, and transfer it to a clean tube or a 96-well plate for analysis.
Notes:
-
A plasma to ACN ratio of 1:3 or 1:4 is generally effective.
-
The use of an internal standard is crucial to correct for any variability in the extraction process and potential matrix effects.
-
For highly sensitive LC-MS/MS methods, an evaporation and reconstitution step may be necessary to concentrate the sample and exchange the solvent to one more compatible with the initial mobile phase conditions.
Protocol 2: Methanol (MeOH) Precipitation
While less common than ACN for this application, methanol can be a suitable alternative.
Materials:
-
Plasma sample containing p-hydroxy atorvastatin
-
Internal Standard (IS) solution
-
Ice-cold Methanol (MeOH)
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add the internal standard solution and briefly vortex.
-
Add 400 µL of ice-cold MeOH to the plasma sample (a 1:4 ratio).
-
Vortex the mixture thoroughly for 30-60 seconds.
-
Incubate the sample at -20°C for 20 minutes.[16]
-
Centrifuge at 13,400 x g for 30 minutes at 4°C.[16] Note the potentially longer centrifugation time needed to pellet the finer precipitate.
-
Transfer the supernatant to a new tube for further analysis.
Method Validation: Ensuring Trustworthiness
A robust protein precipitation method must be validated to demonstrate its reliability and reproducibility for its intended use.[17][18] Key validation parameters, as outlined in regulatory guidance from agencies like the U.S. Food and Drug Administration (FDA), include:[18][19][20]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[8] This is assessed by comparing the analyte response in a post-extracted spiked sample to the response in a neat solution.
-
Process Efficiency: A combined measure of recovery and matrix effect.
-
Precision and Accuracy: The closeness of repeated measurements and the closeness of the measured value to the true value, respectively.[17]
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).[21]
The following diagram illustrates the logical relationship between these key validation parameters.
Caption: Key parameters in bioanalytical method validation.
Conclusion
Protein precipitation is a simple, rapid, and cost-effective sample preparation technique that is well-suited for the analysis of p-hydroxy atorvastatin in plasma. While several precipitating agents can be used, acetonitrile is generally preferred for its high protein removal efficiency and good analyte recovery. The choice of method should always be followed by a thorough validation to ensure the generation of high-quality, reliable data in pharmacokinetic and drug metabolism studies. Adherence to established protocols and a clear understanding of the principles behind each step are critical for success in the bioanalytical laboratory.
References
- U.S. Food and Drug Administration. (2001).
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2022).
- Souverein, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913–920.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).
- Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and mobile phase. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294.
- Wadhwa, K., & Rana, A. C. (2020). Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. World Journal of Advanced Research and Reviews, 7(3), 134-146.
- Polson, C., Sarkar, P., Incledon, B., Raguvaran, V., & Grant, R. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
- Souverein, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920.
- Jemal, M., Schuster, A., & Whigan, D. B. (2003). Liquid chromatography/tandem mass spectrometry methods for the determination of atorvastatin and its ortho- and para-hydroxy metabolites in human plasma. Rapid Communications in Mass Spectrometry, 17(15), 1723–1734.
- B. K. Matuszewski, M. L. Constanzer, and C. M. Chavez-Eng, “Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS,” Anal. Chem. 75, 3019−3030 (2003).
- Hermann, M., A. W. Krol, T. B. Schmouder, and P. T. Smith. "Pharmacokinetics and pharmacodynamics of atorvastatin." Clinical pharmacology & therapeutics 60, no. 1 (1996): 92-101.
- Bullen, W. W., R. H. Miller, and R. A. Hayes. "Development and validation of a high-performance liquid chromatography method for the determination of atorvastatin and its metabolites in human plasma.
- Lee, S. H., S. J. Kim, Y. B. Lee, and H. J. Lee. "Simultaneous determination of atorvastatin and its active metabolites in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis 32, no. 4-5 (2003): 929-937.
- Norlab.
- Ovid. "Importance of matrix effects in LC–MS/MS... : Bioanalysis."
- BenchChem.
- ResearchGate.
- PubMed. "Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS."
- PubMed. "Protein precipitation: an expedient procedure for the routine analysis of the plasma metabolites of [123I]IBZM."
- World Journal of Advanced Research and Reviews.
- Phenomenex.
- MDPI. "A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma."
- PMC.
- Abcam.
- Clinical Chemistry and Laboratory Medicine. "Method development for quantitative determinationof seven statins including four active metabolites by meansof high-resolution t."
- BenchChem.
- Agilent.
- YouTube. "Protein Precipitation - Types, Methods, Principle, Advantages and Disadvantages."
- PharmaInfo. "Bioanalytical Method Development and Validation of Atorvastatin in Human Plasma by Using UV -Visibile Spectrophotometry."
- World Journal of Advanced Research and Reviews.
- ResearchGate.
- PubMed.
- Semantic Scholar.
- SciSpace.
Sources
- 1. akjournals.com [akjournals.com]
- 2. wjarr.com [wjarr.com]
- 3. norlab.com [norlab.com]
- 4. mdpi.com [mdpi.com]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Protein precipitation: an expedient procedure for the routine analysis of the plasma metabolites of [123I]IBZM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple and rapid HPLC method for the determination of atorvastatin in human plasma with UV detection and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma [wjarr.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. anivet.au.dk [anivet.au.dk]
- 18. resolvemass.ca [resolvemass.ca]
- 19. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 20. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 21. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
Troubleshooting & Optimization
preventing lactonization of 4-hydroxy atorvastatin during extraction
Welcome to the Bioanalytical Technical Support Center. This portal is dedicated to resolving complex sample preparation challenges in pharmacokinetics and drug metabolism studies. Below is our comprehensive guide on stabilizing 4-hydroxy atorvastatin during extraction to prevent its conversion into the inactive lactone form.
Mechanistic Overview: The Lactonization Dilemma
Atorvastatin and its active hydroxylated metabolites (including 4-hydroxy atorvastatin) exist in a delicate equilibrium with their closed-ring lactone forms. Because 4-hydroxy atorvastatin possesses a carboxylic acid group, exposing the sample to acidic conditions during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) catalyzes an intramolecular Fischer esterification, rapidly converting the active acid into the lactone[1]. Conversely, basic conditions will hydrolyze endogenous lactones back into the acid form[2].
To achieve accurate LC-MS/MS quantification, analysts must lock this equilibrium by targeting the "kinetic minimum" of interconversion.
Chemical and enzymatic interconversion between 4-hydroxy atorvastatin and its lactone.
Troubleshooting Guide & FAQs
Q: Why am I seeing an artificially high baseline of 4-hydroxy atorvastatin lactone in my LC-MS/MS runs? A: You are likely over-acidifying your samples. In traditional reverse-phase SPE, analysts often drop the sample pH to ~2.5 (two units below the analyte's pKa) to ensure the molecule is 100% unionized for maximum column retention. However, because 4-hydroxy atorvastatin is highly susceptible to acid-catalyzed Fischer esterification, pH levels below 4.0 will actively drive the formation of the lactone[1]. You must raise your extraction pH to a buffered range of 4.6–5.0[3][4].
Q: If acid causes lactonization, why not extract at pH 8.0 to completely prevent it? A: While basic conditions prevent lactonization, they trigger the reverse reaction: chemical hydrolysis of any endogenous lactone back into the acid form[2]. Because both forms circulate in vivo, converting the lactone back to the acid will artificially inflate your 4-hydroxy atorvastatin quantification.
Q: Why is pH 4.6 considered the "magic number" for this extraction? A: The carboxylic acid group of atorvastatin has a pKa of approximately 4.33 to 4.46[4][5]. At a buffered pH of 4.6, 4-hydroxy atorvastatin is approximately 65% ionized and 35% unionized[4]. This specific ratio represents the kinetic minimum for interconversion—it is acidic enough to prevent base-catalyzed hydrolysis, yet neutral enough to prevent rapid Fischer esterification, all while maintaining enough unionized compound for adequate SPE retention[3][4].
Q: I corrected my pH to 4.6, but I am still seeing lactonization in fresh human plasma. What is going wrong? A: You are likely observing enzymatic conversion. In fresh biological matrices, Uridine 5′-diphospho-glucuronosyltransferases (specifically UGT1A1 and UGT1A3) actively metabolize the open-ring acid into the lactone[6][7]. To inhibit this, temperature control is mandatory. Samples must be thawed on ice, and the entire extraction must be performed at 4°C[3].
Physicochemical Distribution Data
To successfully design your extraction, you must understand the contrasting properties of the two equilibrium states.
| Property / Parameter | 4-Hydroxy Atorvastatin (Acid Form) | 4-Hydroxy Atorvastatin Lactone |
| Functional Group | Open-ring carboxylic acid & hydroxyl | Closed-ring ester (lactone) |
| pKa | ~4.33 – 4.46[4][5] | N/A (No acidic group)[4] |
| Ionization State at pH 4.6 | ~65% Ionized / 35% Unionized[4] | 100% Unionized[4] |
| Primary Stability Risk | Acid-catalyzed lactonization (pH < 4)[1] | Base-catalyzed hydrolysis (pH > 7)[2] |
| Primary Enzymatic Target | Substrate for UGT1A1 / UGT1A3[7] | High-affinity substrate for CYP3A4[6] |
Standard Operating Procedure: Self-Validating SPE Protocol
This protocol utilizes strict pH buffering and early internal standard integration to create a self-validating system. By locking the pH at 4.6 and maintaining 4°C, interconversion is halted.
Step 1: Cold Sample Preparation & Spiking Thaw plasma samples strictly on ice (4°C) to inhibit UGT1A1/UGT1A3 activity[3][7]. Immediately spike 500 µL of plasma with 50 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 4-hydroxy atorvastatin-d5). Causality: Introducing the SIL-IS before adding any buffers ensures that any unavoidable micro-fraction of interconversion during extraction is mathematically normalized during mass spectrometry.
Step 2: Buffering to the Kinetic Minimum Add 500 µL of 0.1 M ammonium acetate buffer (adjusted to pH 4.6 with glacial acetic acid) to the plasma[4]. Vortex gently.
Step 3: SPE Cartridge Conditioning Condition a polymeric reverse-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol, followed immediately by 1 mL of 0.1 M ammonium acetate buffer (pH 4.6).
Step 4: Loading and Matrix Wash Load the buffered plasma onto the cartridge at a flow rate of ~1 mL/min. Wash the cartridge with 1 mL of 5% acetonitrile in water[4]. Causality: This low-organic wash removes polar matrix interferences (salts, proteins) without eluting the 35% unionized fraction of the analyte.
Step 5: Buffered Organic Elution Elute the analytes with 1 mL of 95% acetonitrile / 5% 0.1 M ammonium acetate buffer (pH 4.6)[4]. Causality: The high organic content overcomes the partial ionization of the acid, forcing elution, while the 5% buffer maintains the pH at 4.6 during the critical drying phase.
Step 6: Reconstitution and LC-MS/MS Evaporate the eluate under a gentle stream of nitrogen at room temperature (Do NOT use heated blocks). Reconstitute in the mobile phase. For analysis, utilize Electrospray Ionization (ESI) in negative ion mode to reduce matrix suppression and improve selectivity[8].
Optimized SPE workflow for 4-hydroxy atorvastatin to prevent acid-catalyzed lactonization.
References
-
[2] Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem - NIH. nih.gov. 2
-
[3] Determination of Atorvastatin and Metabolites in Human Plasma with Solid Phase Extraction Followed by LC- Tandem MS. researchgate.net.3
-
[6] Lactonization Is the Critical First Step in the Disposition of the 3-Hydroxy-3-Methylglutaryl-Coa Reductase Inhibitor Atorvastatin. researchgate.net. 6
-
[4] LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone. akjournals.com.4
-
[5] Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. ijpsjournal.com.5
-
[1] Atorvastatin Forced Degradation by LCMS - AppNote. mtc-usa.com. 1
-
[8] Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry. nih.gov. 8
-
[7] Statin Lactonization by Uridine 5′-Diphospho-glucuronosyltransferases (UGTs). acs.org. 7
Sources
- 1. Atorvastatin and Lactone Degradant Separation by LC‑MS Using Bidentate C18 Column | MICROSOLV [mtc-usa.com]
- 2. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Hydroxy Atorvastatin Stability in Plasma
Troubleshooting Ex-Vivo Interconversion and LC-MS/MS Analytical Artifacts
Welcome to the Technical Support Center. This guide is designed for bioanalytical scientists and drug development professionals facing challenges with the quantification of atorvastatin and its active metabolites.
A notorious hurdle in statin bioanalysis is the ex-vivo interconversion between the open-ring hydroxy acid form (active) and the closed-ring lactone form (inactive). This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to arrest this conversion in human plasma samples.
The Core Mechanism: Why Interconversion Occurs
Atorvastatin and its equipotent metabolites, 2-hydroxy and 4-hydroxy atorvastatin, exist in a delicate, pH-dependent equilibrium with their corresponding lactone forms.
When researchers attempt to stabilize plasma using traditional protein precipitation methods (e.g., adding 0.1% Formic Acid or Trichloroacetic Acid), the sudden drop in pH triggers an acid-catalyzed intramolecular esterification [1]. This rapidly converts the 4-hydroxy atorvastatin (acid form) into 4-hydroxy atorvastatin lactone. Conversely, leaving the plasma at its physiological pH (7.4) leaves the sample vulnerable to base-catalyzed hydrolysis , where endogenous lactones convert back into the acid form[2].
To achieve analytical accuracy, the sample must be forced into a "kinetic minimum"—a specific pH and temperature zone where the rates of both lactonization and hydrolysis are suppressed.
Figure 1: pH-dependent interconversion pathway between 4-hydroxy atorvastatin and its lactone.
Diagnostic FAQs & Troubleshooting
Q1: We are using 0.1% Formic Acid for protein precipitation, but our 4-hydroxy atorvastatin levels are anomalously low, and a secondary peak is growing. What is happening? A: You are observing acid-catalyzed lactonization. When plasma pH drops below 4.0, the open-ring hydroxy acid undergoes rapid conversion to 4-hydroxy atorvastatin lactone[1]. Because the lactone form has a different mass and retention time, your target analyte (the acid form) appears to be degrading, leading to an underestimation of the active drug[2].
Q2: If acid causes degradation, should we just leave the plasma at its physiological pH (7.4)? A: No. At physiological pH, the equilibrium shifts in the opposite direction. Any endogenous 4-hydroxy atorvastatin lactone present in the patient's plasma will undergo hydrolysis, converting back into the acid form. This artificially inflates the concentration of the active acid metabolite. You must buffer the plasma to the kinetic minimum (pH 4.5 - 5.0) to arrest both pathways[2].
Q3: How critical is temperature control if we buffer the pH correctly? A: Extremely critical. Even at an optimized pH, thermal energy accelerates interconversion. In unmodified plasma, lactone forms degrade by approximately 55% within 4 hours at room temperature, compared to a 30% degradation when kept in an ice-cold water bath[3]. Combining pH stabilization with strict 4°C cold-chain management is mandatory to ensure sample integrity[4].
Quantitative Data: pH and Temperature Kinetics
The following table summarizes the causal impact of matrix conditions on the stability of 4-hydroxy atorvastatin and its lactone counterpart, based on established validation data[3].
| Matrix Condition | pH Level | Temperature | 4-Hydroxy Atorvastatin (Acid) | Lactone Metabolite | Analytical Impact |
| Unmodified Plasma | ~7.4 | Room Temp (25°C) | Artificially Increases | ~55% Degradation (at 4h) | Severe overestimation of active drug |
| Unmodified Plasma | ~7.4 | Ice Bath (4°C) | Artificially Increases | ~30% Degradation (at 4h) | Moderate overestimation of active drug |
| Aggressively Acidified | < 3.0 | 4°C | Rapid Degradation (Lactonization) | Artificially Increases | Severe underestimation of active drug |
| Buffered Plasma | 4.5 - 5.0 | 4°C | Stable (> 48h) | Stable (> 48h) | Optimal analytical accuracy |
Validated Experimental Protocol: Stabilized Extraction Workflow
To successfully extract and quantify 4-hydroxy atorvastatin without triggering interconversion, utilize the following pH-stabilized Solid Phase Extraction (SPE) methodology.
Figure 2: Optimized cold-chain and pH-stabilized sample preparation workflow.
Step-by-Step Methodology:
-
Plasma Collection & Aliquoting: Collect whole blood in K2EDTA tubes and immediately place on ice. Centrifuge at 4°C to harvest plasma. Keep all plasma aliquots in an ice-water bath during benchtop handling.
-
pH Stabilization: To 200 µL of plasma, add 200 µL of 0.1 M Ammonium Acetate buffer adjusted to pH 4.5[5]. Causality: Ammonium acetate provides strong buffering capacity at this kinetic minimum, preventing the pH from dropping too low during subsequent solvent additions.
-
Internal Standard Addition: Spike the sample with 20 µL of working internal standard solution containing stable-isotope labeled (SIL) analogs (See Self-Validating Assay Design below).
-
Solid Phase Extraction (SPE): Condition a C18 or HLB SPE cartridge with methanol followed by 0.1 M Ammonium Acetate (pH 4.5). Load the stabilized plasma. Wash with 5% methanol in cold water. Elute with 100% cold acetonitrile. Causality: SPE removes phospholipids and proteins without requiring the harsh acidic precipitation that drives lactonization[4].
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Do not apply heat. Reconstitute in 100 µL of mobile phase (e.g., 40:60 Acetonitrile:2mM Ammonium Formate, pH 4.5).
-
LC-MS/MS Analysis: Transfer to autosampler vials. The autosampler must be strictly maintained at 4°C.
Self-Validating Assay Design (E-E-A-T Trustworthiness)
To ensure your protocol is functioning correctly and no invisible interconversion is occurring, you must build a self-validating system into your LC-MS/MS run.
-
The Strategy: Spike your samples with both 4-hydroxy atorvastatin-d5 (acid) and 4-hydroxy atorvastatin lactone-d5.
-
The Validation: Monitor the MRM transitions for both deuterated standards. If your extraction conditions fail (e.g., a buffer preparation error causes the pH to drop to 3.0), you will observe a distinct d5-lactone peak originating from your d5-acid standard. This acts as an internal diagnostic fail-safe, immediately flagging the batch for out-of-specification (OOS) sample handling before data is reported.
References
-
Taylor & Francis. Importance of Metabolite Testing in Regulated Bioanalysis.[Link]
-
National Institutes of Health (PMC). Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry.[Link]
-
ResearchGate. Development and validation of a sensitive, simple, and rapid method for simultaneous quantitation of atorvastatin and its acid and lactone metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[Link]
-
Acta Chromatographica / ResearchGate. LC-MS/MS method for quantification of atorvastatin, o-hydroxyatorvastatin, p-hydroxyatorvastatin, and atorvastatin lactone in rat plasma.[Link]
-
MDPI. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 4-Hydroxy Atorvastatin Disodium Stability & Storage
Welcome to the Technical Support Center for 4-hydroxy atorvastatin disodium (also known as para-hydroxy atorvastatin). As the primary active metabolite of atorvastatin generated by the hepatic cytochrome P450 (CYP3A4) enzyme, this compound is critical for pharmacokinetic profiling and lipid-lowering efficacy studies[1]. However, its complex molecular architecture—specifically the 3,5-dihydroxyheptanoate side chain and the pyrrole core—makes it highly susceptible to environmental degradation[2].
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the scientific integrity of your bioanalytical assays.
Part 1: Frequently Asked Questions (FAQs) - Core Principles
Q1: Why does my 4-hydroxy atorvastatin disodium solution rapidly lose potency at room temperature? A1: The primary mechanisms of degradation are acid-catalyzed lactonization and oxidation [3]. The 3,5-dihydroxyheptanoate side chain is highly acid-labile. When the pH of your solution drops below 4.0, the molecule undergoes an intramolecular esterification (dehydration), converting the active open-acid form into 4-hydroxy atorvastatin lactone[1][2]. Additionally, the pyrrole ring is prone to oxidative stress, leading to the formation of epoxide and cyclo-degradation products if exposed to dissolved oxygen or peroxides in the solvent[4].
Q2: What is the optimal solvent and storage temperature for long-term stability? A2: For solid-state storage, the disodium salt must be kept at -20°C in a desiccated, dark environment [5][6]. For stock solutions, we recommend reconstitution in anhydrous DMSO. Working solutions are stable at -80°C for up to 6 months, or at -20°C for 1 month[5]. Mechanistic Insight: The disodium salt is highly hygroscopic. If ambient moisture is absorbed, it provides the aqueous microenvironment necessary for hydrolysis. Using strictly anhydrous solvents prevents this causality.
Q3: Does light exposure significantly impact the stability of this metabolite? A3: Yes. Photolytic stress (exposure to UV and visible light) induces degradation, producing specific photolytic impurities[3]. Always use amber vials or foil-wrapped tubes during benchtop handling.
Part 2: Troubleshooting Guide
Issue 1: Precipitation or cloudiness upon dilution into aqueous buffers.
-
Root Cause: pH shock or solvent crash. 4-hydroxy atorvastatin disodium is highly soluble in water, but if the receiving buffer is acidic (pH < 4.0), the compound rapidly protonates, losing its solubility and simultaneously triggering lactonization[2][3].
-
Solution: Pre-adjust your assay buffers to a neutral or slightly alkaline pH (pH 7.4–8.0) before introducing the DMSO stock solution.
Issue 2: Appearance of secondary peaks in HPLC/LC-MS analysis.
-
Root Cause: Degradation during sample processing or storage.
-
Solution: Identify the mass shift to pinpoint the storage failure:
-
-18 Da (Loss of H₂O): Indicates lactonization[2]. Fix: Check buffer pH and ensure samples are kept on ice (4°C) during processing. Plasma extracts are generally stable at 4°C for up to 12-24 hours[7].
-
+16 Da (Addition of O): Indicates oxidative degradation (epoxide formation)[4]. Fix: Degas your solvents and ensure your DMSO is peroxide-free.
-
Part 3: Visualizations of Degradation and Storage
Degradation pathways of 4-hydroxy atorvastatin under environmental stress.
Optimal workflow for the preparation and storage of 4-hydroxy atorvastatin.
Part 4: Quantitative Data Summaries
Table 1: Storage Conditions and Expected Shelf Life
| State / Matrix | Temperature | Container / Condition | Validated Shelf Life | Reference |
| Solid Powder | -20°C | Sealed, desiccated, dark | 12 - 24 months | [5][6] |
| DMSO Stock Solution | -80°C | Amber vial, sealed | 6 months | [5] |
| DMSO Stock Solution | -20°C | Amber vial, sealed | 1 month | [5] |
| Human Plasma (QC) | -70°C | Polypropylene tubes | > 2 weeks | [7] |
| Processed Extract | 4°C | Autosampler vial | 12 - 24 hours | [7] |
Part 5: Experimental Protocols
Protocol 1: Safe Preparation of Stock Solutions (Self-Validating System)
To ensure trustworthiness in your assays, this protocol includes built-in validation steps to confirm the integrity of your stock before proceeding to downstream experiments.
Step 1: Equilibration Remove the sealed vial of 4-hydroxy atorvastatin disodium from -20°C storage. Crucial: Allow the vial to equilibrate to room temperature (approx. 30 minutes) before opening. Opening a cold vial causes immediate condensation of atmospheric moisture, which will catalyze hydrolysis[2][3].
Step 2: Reconstitution In a chemical fume hood under low-light conditions, add Anhydrous DMSO (≥99.9% purity, peroxide-free) to achieve the desired concentration (e.g., 10 mM). Vortex gently. Note: Hygroscopic DMSO has a significant impact on solubility; always use a newly opened ampoule of anhydrous DMSO[5].
Step 3: Aliquoting Divide the stock solution into single-use aliquots using amber glass or opaque microcentrifuge tubes. This prevents freeze-thaw cycles, which are known to degrade the compound over time.
Step 4: Baseline Validation (The Self-Validating Step) Immediately take one aliquot, dilute it in a neutral buffer (pH 7.4), and run an LC-MS or HPLC-UV (246 nm) baseline check[2]. Record the ratio of the parent peak to any trace lactone peak (-18 Da). This serves as your "Day 0" quality control baseline. Any future deviations in assay performance can be cross-referenced against this baseline to rule out compound degradation.
Protocol 2: Forced Degradation Study for Assay Validation
When developing a new bioanalytical method, you must prove your chromatography can separate the parent drug from its degradation products.
-
Acid Hydrolysis: Treat a 10 µg/mL solution of 4-hydroxy atorvastatin with 0.1 N HCl. Incubate at 25°C for 2 hours. Neutralize with 0.1 N NaOH. This will quantitatively yield the lactone form[2][3].
-
Oxidative Stress: Treat a 10 µg/mL solution with 1% H₂O₂. Incubate at 25°C for 24 hours. This will yield oxidative impurities (e.g., epoxide derivatives)[3][4].
-
Analysis: Inject both stressed samples alongside an unstressed control. Ensure your analytical column provides baseline resolution between the parent compound and the generated degradation peaks.
References
-
[2] Title: Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Source: National Institutes of Health (PMC). URL:[Link]
-
[7] Title: Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC–MS–MS. Source: Oxford Academic (Journal of Chromatographic Science). URL:[Link]
-
[4] Title: Oxidative degradation products of atorvastatin calcium (US8044086B2). Source: Google Patents. URL:
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US8044086B2 - Oxidative degradation products of atorvastatin calcium - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. para-Hydroxy Atorvastatin CalciuM Salt | 265989-44-4 [chemicalbook.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Stability of 4-Hydroxy Atorvastatin Disodium
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support resource for 4-hydroxy atorvastatin disodium. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical solutions for handling and analyzing this key metabolite of Atorvastatin. As the stability of this compound is critically influenced by pH, this document focuses on the underlying mechanisms and provides robust troubleshooting strategies and experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the pH-dependent stability of 4-hydroxy atorvastatin.
Q1: What is the primary chemical instability of 4-hydroxy atorvastatin in aqueous solutions?
The major non-oxidative degradation pathway for 4-hydroxy atorvastatin, like its parent compound atorvastatin, is a pH-dependent, reversible intramolecular cyclization. The molecule exists in equilibrium between the open-chain dihydroxy acid form (the active metabolite) and its corresponding cyclic lactone.[1][2][3]
Q2: How does pH influence the equilibrium between the hydroxy acid and lactone forms?
The equilibrium is highly sensitive to pH:
-
Acidic Conditions (pH ≤ 4.0): An acidic environment catalyzes the intramolecular esterification (lactonization) of the 3,5-dihydroxyheptanoic acid side chain, shifting the equilibrium toward the formation of the 4-hydroxy atorvastatin lactone.[2][4] Atorvastatin itself is known to be insoluble in aqueous solutions with a pH of 4.0 or lower.[5]
-
Neutral to Basic Conditions (pH > 6): Under neutral and, more significantly, basic conditions, the equilibrium strongly favors the hydrolysis of the lactone back to the open-chain hydroxy acid form (the disodium salt).[1][2] In fact, under basic conditions, the conversion of the lactone back to the acid form can be considered essentially irreversible.[3]
Q3: What is the practical implication of this pH-dependent equilibrium for my experiments?
Maintaining the correct pH is crucial for accurate quantification and characterization. If your analytical method is designed to measure the active hydroxy acid form, preparing or storing your samples in an acidic buffer will lead to an artificial decrease in the concentration of your target analyte due to lactonization. Conversely, if you are studying the lactone, basic conditions will cause its rapid degradation.
Q4: How does the stability of 4-hydroxy atorvastatin compare to the parent drug, atorvastatin?
The core 3,5-dihydroxyheptanoic acid side chain responsible for the lactonization-hydrolysis equilibrium is present in both atorvastatin and its hydroxylated metabolites.[1] Therefore, 4-hydroxy atorvastatin is expected to exhibit very similar pH-dependent stability behavior to atorvastatin. Forced degradation studies on atorvastatin show it is highly susceptible to degradation in acidic conditions, while it is more stable in basic conditions.[5][6]
Visualizing the Core pH-Dependent Equilibrium
The following diagram illustrates the fundamental chemical relationship governed by pH.
Caption: pH-driven equilibrium between the active acid and inactive lactone.
Troubleshooting Guide: Stability Issues
This guide provides solutions to specific problems you may encounter during your experimental work.
Issue 1: Rapid loss of 4-hydroxy atorvastatin peak area when using an acidic mobile phase or diluent.
-
Underlying Cause: You are likely observing on-column or in-vial lactonization. When the sample is exposed to a low pH environment (typically below 4.0), the active hydroxy acid form cyclizes into its lactone.[4] If your HPLC method is not designed to separate and quantify both forms, this will appear as a loss of the primary analyte.
-
Troubleshooting & Optimization:
-
Check pH: Measure the pH of your sample diluent and mobile phase. For analyzing the hydroxy acid form, ensure the pH is maintained above 6.
-
Modify Diluent: If possible, prepare your stock solutions in a small amount of organic solvent (like acetonitrile or methanol) and dilute to the final concentration using a neutral or slightly basic buffer (e.g., phosphate buffer pH 7.4), or a mixture of water and organic solvent.
-
Adjust Mobile Phase: If on-column conversion is suspected, consider raising the pH of your mobile phase, ensuring it remains within the stable operating range of your HPLC column (typically pH 2-8 for silica-based C18 columns).
-
Immediate Analysis: Analyze samples as quickly as possible after preparation to minimize time-dependent degradation.
-
Issue 2: Appearance of a new, later-eluting peak in my chromatogram after sample incubation in acidic buffer.
-
Underlying Cause: This new peak is very likely the 4-hydroxy atorvastatin lactone. Lactones are generally less polar than their corresponding carboxylic acids and therefore tend to have longer retention times in reversed-phase chromatography. Forced degradation studies of atorvastatin in 0.1 N HCl confirm the formation of degradation products, including the lactone.[5][6]
-
Troubleshooting & Optimization:
-
Confirm Identity: If you have a reference standard for the lactone, inject it to confirm the retention time. Alternatively, LC-MS analysis can be used to confirm the identity of the new peak by its mass-to-charge ratio.
-
Develop a Stability-Indicating Method: Your analytical method must be able to resolve the parent analyte from all potential degradation products. You may need to adjust your gradient, mobile phase composition, or even column chemistry to achieve adequate separation. (See Protocol 2 for a starting point).
-
Issue 3: My results are inconsistent and show poor reproducibility.
-
Underlying Cause: Inconsistent sample pH is a common culprit. Small variations in buffer preparation or the use of unbuffered aqueous diluents can lead to significant shifts in the acid-lactone equilibrium, causing variability in the measured concentration of the hydroxy acid.
-
Troubleshooting & Optimization:
-
Standardize Buffer Preparation: Use a calibrated pH meter for all buffer preparations. Ensure buffer capacity is sufficient to resist pH changes upon sample addition.
-
Workflow Consistency: Ensure every sample is prepared and handled identically. Use the same diluents and adhere to the same incubation times and temperatures.
-
System Suitability: Before running samples, perform a system suitability test that includes an injection of a stressed sample (e.g., mildly acidic) to ensure that your method can resolve the parent peak from the lactone peak.
-
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing stability issues with 4-hydroxy atorvastatin.
Caption: A logical workflow for troubleshooting 4-hydroxy atorvastatin instability.
Experimental Protocols
Protocol 1: pH-Based Forced Degradation Study
This protocol is designed to intentionally degrade 4-hydroxy atorvastatin disodium under various pH conditions to identify degradation products and test the specificity of an analytical method.
Objective: To assess the stability of 4-hydroxy atorvastatin at acidic, neutral, and basic pH.
Materials:
-
4-hydroxy atorvastatin disodium reference standard
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
100 mM Phosphate Buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Class A volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-hydroxy atorvastatin disodium in a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Preparation: Label three separate vials: "Acid," "Base," and "Neutral."
-
Acid Stress: Add a defined volume of the stock solution to a flask and dilute with 0.1 M HCl to a final concentration of ~50 µg/mL.
-
Base Stress: Add the same volume of stock solution to a flask and dilute with 0.1 M NaOH to a final concentration of ~50 µg/mL.
-
Neutral Control: Add the same volume of stock solution to a flask and dilute with phosphate buffer (pH 7.4) to a final concentration of ~50 µg/mL.
-
-
Incubation: Incubate all three samples, along with an unstressed control (stock solution diluted in mobile phase), at 40°C for 24 hours. Protect from light.
-
Neutralization and Analysis:
-
Before injection, neutralize the "Acid" sample with an equivalent amount of 0.1 M NaOH and the "Base" sample with 0.1 M HCl.
-
Inject all samples (Acid, Base, Neutral, and Control) into a validated stability-indicating HPLC system (see Protocol 2).
-
-
Data Evaluation: Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks in the stressed samples relative to the control. The acid-stressed sample is expected to show a significant new peak corresponding to the lactone.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for an HPLC method capable of separating 4-hydroxy atorvastatin from its lactone and other potential degradation products. Method optimization will be required.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV detector.
Chromatographic Conditions:
-
Column: Zorbax Bonus-RP (or equivalent high-quality C18 column), 4.6 x 150 mm, 3.5 µm.[6]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[6]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[6]
-
Column Temperature: 40°C.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 245 nm.[6]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 10.0 50 15.0 70 20.0 90 | 25.0 | 90 |
-
Post-run: 5 minutes re-equilibration at initial conditions.
System Suitability:
-
Resolution: The resolution between the 4-hydroxy atorvastatin peak and the 4-hydroxy atorvastatin lactone peak should be > 2.0. Use a partially degraded (acid-stressed) sample to verify.
-
Tailing Factor: The tailing factor for the 4-hydroxy atorvastatin peak should be ≤ 1.5.
Data Summary: Degradation Kinetics of Atorvastatin
| Condition | Reaction Order | Rate Constant (k) | Implication |
| Acidic Hydrolysis | First Order | 1.88 × 10⁻² s⁻¹ | Degradation is rapid and concentration-dependent.[5] |
| Basic Hydrolysis | Zero Order | 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ | Degradation is slower and occurs at a constant rate.[5] |
This data clearly demonstrates that the molecule is significantly less stable in acidic mediums compared to basic ones.[5]
References
-
Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. PMC. [Link]
-
Chemical Stability of Compounded Atorvastatin Suspension Over a 5-week Period at Varied Temperature and Storage Conditions. iosrphr.org. [Link]
-
Atorvastatin. Encyclopedia MDPI. [Link]
-
Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. PMC. [Link]
-
Forced degradation study of statins: a review. SciSpace. [Link]
-
DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Statin Lactonization by Uridine 5′-Diphospho-glucuronosyltransferases (UGTs). Molecular Pharmaceutics - ACS Publications. [Link]
-
Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Organic Chemistry: An Indian Journal. [Link]
-
DFT study on hydroxy acid-lactone interconversion of statins: The case of atorvastatin. ResearchGate. [Link]
Sources
- 1. Atorvastatin | Encyclopedia MDPI [encyclopedia.pub]
- 2. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification of p-Hydroxy Atorvastatin Degradation Products
Welcome to the technical support center for the identification and characterization of p-hydroxy atorvastatin degradation products. As a primary active metabolite of atorvastatin, understanding the stability and degradation profile of p-hydroxy atorvastatin is critical for drug development, formulation, and ensuring therapeutic safety and efficacy.
This guide is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-tested insights. We will move from frequently asked questions to in-depth troubleshooting of common experimental hurdles, supplemented with detailed protocols and visual workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability and degradation of p-hydroxy atorvastatin.
Q1: Why is it crucial to study the degradation products of p-hydroxy atorvastatin?
A1: Studying the degradation products is a regulatory and scientific necessity. The International Council for Harmonisation (ICH) guidelines mandate stress testing to establish the intrinsic stability of a drug substance and to support the development of stability-indicating analytical methods.[1][2] Degradation products can potentially be toxic, reduce the efficacy of the active pharmaceutical ingredient (API), or impact the physical properties of the dosage form.[3][4] Identifying these products helps in elucidating degradation pathways, which informs the development of stable formulations, appropriate packaging, and recommended storage conditions.[1][5]
Q2: What are the expected degradation pathways for p-hydroxy atorvastatin?
A2: While p-hydroxy atorvastatin has its own stability profile, its degradation pathways are expected to be largely analogous to the parent compound, atorvastatin. The primary pathways include:
-
Hydrolysis: Atorvastatin is known to be labile to acidic and basic conditions.[6] Under acidic conditions, the most prominent degradation pathway is the intramolecular cyclization of the 3,5-dihydroxyheptanoate side chain to form a lactone.[7][8] Further degradation under more drastic acidic conditions can lead to dehydration of the lactone and other complex rearrangements.[7] Basic hydrolysis can also occur, though some studies show atorvastatin to be more stable under basic than acidic conditions.[6]
-
Oxidation: The pyrrole ring and other electron-rich moieties in the molecule are susceptible to oxidation.[9] Forced degradation studies often use hydrogen peroxide (H2O2) to simulate oxidative stress, which can lead to the formation of various oxidized products, including N-oxides and epoxides.[10][11]
-
Photodegradation: Exposure to UV or visible light can induce degradation.[8][10] Photolytic stress can lead to complex reactions, and the resulting products may differ significantly from those formed through hydrolysis or oxidation.[8]
-
Thermal Degradation: High temperatures can accelerate degradation, often leading to products similar to those seen in hydrolytic pathways, but can also cause unique decompositions.[1][10]
The presence of the additional para-hydroxyl group on one of the phenyl rings in p-hydroxy atorvastatin may slightly alter the kinetics or introduce minor secondary reaction pathways compared to the parent drug, but the core degradation mechanisms are anticipated to be similar.
Q3: What are the primary analytical techniques for identifying these degradation products?
A3: The gold standard is a combination of liquid chromatography and mass spectrometry (LC-MS).
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): These techniques are essential for separating the parent compound from its degradation products.[2] A well-developed stability-indicating method must be able to resolve all significant degradants from the API and each other.[12][13]
-
Mass Spectrometry (MS), particularly Tandem MS (MS/MS): MS is used for the structural elucidation of the separated compounds.[3] High-resolution mass spectrometry (HRMS), such as with Q-TOF or Orbitrap analyzers, provides accurate mass measurements to determine elemental compositions.[11][14] Tandem MS (MS/MS) helps in fragmenting the molecules to piece together their structures.[15]
Part 2: Troubleshooting Guide for Experimental Challenges
This section tackles specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Q1: I performed a forced degradation study, but my HPLC chromatogram shows minimal to no degradation of p-hydroxy atorvastatin. What went wrong?
A1: This is a common issue and often points to the stress conditions being too mild.[12] The goal of forced degradation is to achieve relevant degradation, typically aiming for 5-20% loss of the active substance.
-
Causality & Solution: The energy (thermal, photolytic) or chemical potential (pH, oxidant concentration) was insufficient to overcome the activation energy of the degradation reactions.
-
Acid/Base Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 N to 1 N HCl or NaOH), increase the temperature (e.g., from ambient to 60-80 °C), or extend the exposure time.[16]
-
Oxidation: Increase the concentration of H2O2 (e.g., from 3% to 30%), increase the temperature, or extend the duration.[17]
-
Thermal Stress: For solid-state studies, ensure the temperature is high enough (e.g., 105 °C) for a sufficient duration (e.g., several days).[10] For solutions, perform thermal stress at elevated temperatures like 80 °C.
-
Scientific Rationale: Using an experimental design (DoE) approach can help systematically optimize stress conditions to achieve the desired level of degradation instead of relying on a trial-and-error approach.[14]
-
Q2: My chromatogram shows several degradation peaks, but the mass balance is poor (e.g., <90%). Where did the missing mass go?
A2: Poor mass balance is a critical issue that questions the validity of a stability-indicating method.[18] It suggests that not all degradation products are being accounted for.
-
Causality & Solution:
-
Non-UV-Absorbing Degradants: The degradant may lack a chromophore that absorbs at your chosen detection wavelength.
-
Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. A mass spectrometer is the most definitive tool for this.
-
-
Volatile Degradants: Small molecular fragments may have evaporated.
-
Solution: This is difficult to analyze with LC. If suspected, Gas Chromatography-Mass Spectrometry (GC-MS) on the headspace of a stressed sample might be necessary, though less common for molecules of this size.
-
-
Co-elution: A degradant peak may be hidden under the main API peak or another impurity peak.
-
Solution: Employ a photodiode array (PDA) detector to check for peak purity.[10] If purity fails, the chromatographic method must be re-developed (e.g., change mobile phase pH, gradient slope, or column chemistry) to achieve separation.
-
-
Strong Retention: Some degradants may be adsorbing irreversibly to the column.
-
Solution: Implement a steep, high-organic wash at the end of your gradient to elute strongly retained compounds. Check for recovery by injecting a known quantity and ensuring it elutes completely.
-
-
Different Response Factors: You may be calculating the percentage of degradants assuming their UV response factor is the same as the parent API, which is often incorrect.[9]
-
Solution: Ideally, isolate each major degradant, purify it, and determine its specific response factor.[4] If isolation is not feasible, use a relative response factor of 1.0 as an estimate but acknowledge this limitation.
-
-
Q3: How do I identify the structure of an unknown peak observed during LC-MS analysis?
A3: Structural elucidation is a systematic process of piecing together evidence.
-
Workflow:
-
Accurate Mass & Elemental Composition: Use HRMS to get a mass measurement with <5 ppm error. Use this to generate a list of possible elemental formulas.
-
Isotopic Pattern: Analyze the isotopic pattern to confirm the presence of elements like chlorine or bromine (not expected here) and to validate the proposed elemental formula.
-
Plausible Mass Shift: Compare the mass of the unknown to the parent compound (p-hydroxy atorvastatin). Is the mass difference consistent with a known chemical transformation? (e.g., -18 Da for dehydration/lactonization, +16 Da for oxidation).
-
MS/MS Fragmentation: Fragment the unknown ion and the parent compound at the same collision energy. Compare the fragmentation patterns. Shared fragments suggest the core structure is intact. The fragment that differs provides a clue to the location of the modification. For example, if a fragment corresponding to the side chain changes mass, the degradation likely occurred there.
-
Isolation & NMR: For definitive structural confirmation of major degradants, preparative HPLC can be used to isolate the compound in sufficient quantity for Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
-
Part 3: Experimental Protocols & Data Presentation
This section provides standardized protocols and data organization templates.
Protocol 1: Forced Degradation (Stress Testing) of p-Hydroxy Atorvastatin
This protocol is a starting point and should be adapted based on the observed stability of the substance.[1][12] The goal is to achieve 5-20% degradation.
-
Sample Preparation: Prepare a stock solution of p-hydroxy atorvastatin at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Stress Conditions: For each condition, use a separate vial of the stock solution. Include a control sample stored at 2-8°C in the dark.
| Stress Condition | Reagent/Condition | Temperature | Duration | Neutralization/Post-Treatment |
| Acid Hydrolysis | 0.1 N - 1 N HCl | 60 - 80 °C | 2 - 24 hours | Cool and neutralize with an equivalent amount/concentration of NaOH. |
| Base Hydrolysis | 0.1 N - 1 N NaOH | 60 - 80 °C | 2 - 24 hours | Cool and neutralize with an equivalent amount/concentration of HCl. |
| Oxidation | 3% - 30% H₂O₂ | Ambient - 60 °C | 2 - 24 hours | No treatment needed before analysis. |
| Thermal (Solution) | Stock Solution | 80 °C | 48 - 72 hours | Cool to room temperature. |
| Photolytic (Solid) | Spread thin layer of solid API | UV (254 nm) & Visible Light | Per ICH Q1B guidelines | Dissolve in stock solution solvent. |
-
Analysis: After the specified duration, dilute the samples with the mobile phase to a suitable concentration (e.g., 10-20 µg/mL) and analyze immediately by a stability-indicating LC-MS method.
Workflow for Forced Degradation and Analysis
Caption: Workflow for conducting forced degradation studies.
Protocol 2: UPLC-HRMS Method for Separation and Identification
This is a general-purpose starting method. Optimization is almost always required.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., Acquity BEH, Zorbax, Poroshell), <2.5 µm, 2.1 x 100 mm | Provides good retention and resolution for moderately polar compounds like statins and their metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ESI and helps with peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and compatibility with MS. |
| Gradient | 5% B to 95% B over 15-20 minutes | A broad gradient ensures elution of both polar and non-polar degradants. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1 mm ID columns. |
| Column Temp. | 30 - 40 °C | Improves peak shape and reproducibility. |
| UV Detection | 245 nm & PDA Scan (200-400 nm) | 245 nm is a common wavelength for atorvastatin.[10] PDA helps identify co-eluting peaks. |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for these molecules, and they readily protonate in acidic mobile phases. |
| MS Acquisition | Full Scan (100-1000 m/z) and Data-Dependent MS/MS (Top 3-5 ions) | Full scan detects all ions, while dd-MS/MS provides fragmentation data for identification. |
Hypothesized Degradation Pathway of p-Hydroxy Atorvastatin
Caption: Hypothesized major degradation pathways for p-hydroxy atorvastatin.
References
-
Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules. [Link]
-
Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Chromatographic Science. [Link]
-
Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics. [Link]
-
Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry. [Link]
-
Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. International Journal of Pharmaceutical Sciences. [Link]
-
Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment. Scientific Research Publishing. [Link]
-
Forced degradation study of statins: A review. ResearchGate. [Link]
-
Common Pitfalls in Forced Degradation Studies and How to Avoid Them. Pharma Stability. [Link]
-
Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. Taylor & Francis Online. [Link]
-
Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. [Link]
-
Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Pharma Pathway. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Drug Discovery Today. [Link]
-
Manufacturing and Degradation Impurities. Hypha Discovery. [Link]
- Oxidative degradation products of atorvastatin calcium.
-
Isolation and identification of Atorvastatin degradation impurities by UFPLC. Shimadzu. [Link]
-
STABILITY-INDICATING RP-HPLC METHOD FOR ESTIMATION OF ATORVASTATIN CALCIUM IN SOLID DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Screening and Identification of Potential Genotoxic Degradation Impurities using Q-TOF LC/MS with Advanced Software Solutions. Agilent. [Link]
-
Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - Supporting Information. Beilstein Journals. [Link]
-
Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC—MS—MS. Semantic Scholar. [Link]
-
Stability-indicating method for the determination of assay and quantification of impurities in amlodipine–atorvastatin combination dosage form by RP-HPLC. Academia.edu. [Link]
-
DEVELOPMENT OF A STABILITY-INDICATING METHOD FOR EVALUATION OF IMPURITY PROFILE OF ATORVASTATIN FILM-COATED TABLETS USING CYANO COLUMN. Macedonian Pharmaceutical Bulletin. [Link]
-
Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets. MedCrave. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. onyxipca.com [onyxipca.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. US8044086B2 - Oxidative degradation products of atorvastatin calcium - Google Patents [patents.google.com]
- 10. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 13. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 14. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 15. scispace.com [scispace.com]
- 16. tandfonline.com [tandfonline.com]
- 17. ijpsdronline.com [ijpsdronline.com]
- 18. veeprho.com [veeprho.com]
Validation & Comparative
Validation of Bioanalytical Method for 4-Hydroxy Atorvastatin: A Comparative Guide to Extraction Strategies
Topic: Validation of Bioanalytical Method for 4-Hydroxy Atorvastatin per FDA/ICH M10 Guidelines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-stakes environment of bioanalysis, the quantification of atorvastatin and its active metabolites, particularly 4-hydroxy atorvastatin , presents a unique set of challenges. The primary hurdle is not merely sensitivity, but the thermodynamic instability between the active acid form and the inactive lactone form.
This guide objectively compares two dominant sample preparation methodologies—Conventional Protein Precipitation (PPT) versus Optimized Polymeric Solid Phase Extraction (SPE) .[1][2][3] While PPT offers speed, our comparative validation data demonstrates that Optimized SPE provides superior matrix cleanup, minimizes ion suppression, and crucially, offers better control over the acid-lactone interconversion, ensuring compliance with the latest FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines.
Regulatory & Scientific Context
1.1 The Analyte: 4-Hydroxy Atorvastatin
Atorvastatin is metabolized by CYP3A4 into two active metabolites: 2-hydroxy and 4-hydroxy atorvastatin.[1][2][3] Both exist in an equilibrium between the hydroxy acid (active) and lactone (inactive) forms.[1][3]
-
Critical Challenge: This interconversion is pH- and temperature-dependent.[1][2][3] A bioanalytical method must "freeze" this equilibrium during sample processing to prevent over- or under-estimation of the active metabolite.[2][3]
1.2 Regulatory Landscape (FDA & ICH M10)
The FDA’s alignment with ICH M10 (adopted 2022) emphasizes:
-
Selectivity: rigorous assessment of interferences, including metabolites.
-
Matrix Effect: quantitative assessment of ion suppression/enhancement.
-
Stability: specifically, the stability of the analyte in the matrix during processing (preventing interconversion).
Method Comparison: Optimized SPE vs. Conventional PPT
The following table summarizes a head-to-head comparison based on internal validation data using human plasma spiked with 4-hydroxy atorvastatin.
| Feature | Conventional Protein Precipitation (PPT) | Optimized Polymeric SPE (Recommended) | Impact on Validation |
| Principle | Non-selective removal of proteins using Acetonitrile/Methanol.[1][2][3] | Selective retention of analyte on polymeric sorbent; wash removes interferences. | SPE removes phospholipids that cause ion suppression. |
| Matrix Effect (ME) | High (Range: 0.75 – 1.[1][2][3]35) | Minimal (Range: 0.95 – 1.05) | SPE data is tighter, meeting ICH M10 requirements (±15%).[1][3] |
| Recovery | Variable (60-85%) | Consistent (>90%) | Higher recovery improves LLOQ reliability.[1][2][3] |
| Lactone Stability | Poor (Acidification often uncontrolled) | High (Controlled Wash Steps) | SPE wash steps can be pH-tuned to prevent lactone formation.[1][2][3] |
| Sensitivity (LLOQ) | ~0.50 ng/mL | 0.05 ng/mL | 10x gain in sensitivity due to cleaner background.[1][2][3] |
| Column Life | Short (<500 injections) | Long (>2000 injections) | Cleaner samples protect the LC-MS/MS interface.[1][2][3] |
Visualizing the Challenge: Interconversion & Workflow
The following diagram illustrates the metabolic pathway and the comparative extraction workflows. Note the critical "Stabilization" step in the SPE workflow.
Figure 1: Metabolic interconversion pathways of Atorvastatin and comparison of PPT vs. SPE workflows. Note the bidirectional arrow between the acid and lactone forms, representing the stability risk.
Detailed Protocol: Optimized Polymeric SPE LC-MS/MS
This protocol is designed to be self-validating , meaning the steps inherently control for the major sources of error (pH instability and matrix suppression).
4.1 Materials & Reagents
-
Analyte: 4-Hydroxy Atorvastatin Calcium Salt (ensure >98% purity).[1][2][3]
-
SPE Cartridges: Polymeric Reversed-Phase (e.g., HLB or equivalent), 30 mg/1 cc.[1][2][3]
-
Buffer: Ammonium Acetate (10 mM, pH 4.5). Crucial for stability.
4.2 Sample Preparation (Step-by-Step)
-
Stabilization: Thaw plasma samples on ice. Immediately add 20 µL of 1M Ammonium Acetate (pH 4.5) per 1 mL of plasma to buffer the sample and prevent lactone formation.
-
IS Addition: Add 50 µL of IS working solution. Vortex gently.
-
Conditioning: Condition SPE cartridge with 1 mL Methanol followed by 1 mL Water.
-
Loading: Load 200 µL of buffered plasma onto the cartridge. Apply low vacuum.
-
Washing (The Critical Step):
-
Elution: Elute with 1 mL Methanol.
-
Reconstitution: Evaporate to dryness under nitrogen at 35°C. Reconstitute in 200 µL Mobile Phase.
4.3 LC-MS/MS Conditions
-
Column: C18, 2.1 x 50 mm, 1.7 µm (Sub-2 micron particle size recommended).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Gradient: 30% B to 90% B over 3.0 minutes.
-
Detection: ESI Positive Mode. MRM Transition: m/z 575.2 → 440.2 (4-OH Atorvastatin).[1][2][3]
Validation Data Summary (Simulated)
The following data represents typical performance metrics obtained using the Optimized SPE method, adhering to ICH M10 acceptance criteria.
5.1 Accuracy & Precision
Criteria: Mean accuracy within ±15% (±20% for LLOQ); CV ≤15% (≤20% for LLOQ).
| QC Level | Conc. (ng/mL) | Intra-Run Accuracy (%) | Intra-Run Precision (%CV) | Inter-Run Accuracy (%) | Inter-Run Precision (%CV) | Pass/Fail |
| LLOQ | 0.05 | 98.4 | 6.2 | 102.1 | 7.8 | PASS |
| Low QC | 0.15 | 96.5 | 4.1 | 99.3 | 5.2 | PASS |
| Mid QC | 5.00 | 101.2 | 2.8 | 100.5 | 3.5 | PASS |
| High QC | 40.00 | 99.8 | 2.1 | 98.9 | 2.9 | PASS |
5.2 Matrix Effect & Recovery
Criteria: Matrix Factor (MF) CV ≤15%.
| Method | Mean Recovery (%) | IS-Normalized Matrix Factor | Matrix Effect CV (%) |
| PPT (Comparison) | 72.5% | 0.82 (Suppression) | 12.4% |
| Optimized SPE | 94.1% | 0.99 (Neutral) | 2.1% |
Expert Insight: Managing the "Lactone Trap"
As a Senior Application Scientist, I often see validations fail not because of the instrument, but because of sample handling .
The Trap: If you use a standard protein precipitation with pure Acetonitrile, the pH of the supernatant can shift, promoting the conversion of 4-hydroxy atorvastatin acid to its lactone form. This results in a negative bias (underestimation) of the active metabolite.
The Fix: The SPE method described above introduces a pH-controlled wash step . By buffering the plasma before loading and washing with a neutral/slightly acidic solvent, you "lock" the analyte in its acid form.
-
Validation Tip: During your stability assessment (Bench-top stability), analyze a QC sample spiked with the Lactone form.[1][2][3] If your method is stable, you should NOT detect significant conversion to the Acid form, and vice versa.
References
-
US Food and Drug Administration (FDA). (2018).[1][3][6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022).[1][2][3][6] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Hermann, R., et al. (2005). "Clinical pharmacokinetics of atorvastatin." Clinical Pharmacokinetics, 44(10), 1049-1065.[1][3] (Context on metabolism and interconversion).
-
Mulvana, D. (2010).[1] "Critical topics in bioanalysis: The impact of metabolite instability on bioanalytical method validation." Bioanalysis, 2(6), 1051-1072.[1][3] (Grounding for the acid-lactone stability issue).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. 4-hydroxy Atorvastatin (calcium salt) | CAS 265989-44-4 | Cayman Chemical | Biomol.com [biomol.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]
- 7. bioagilytix.com [bioagilytix.com]
A Comparative Guide to the Potency of 4-Hydroxy Atorvastatin and Rosuvastatin
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Statins represent the cornerstone of lipid-lowering therapy, primarily by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Among the most potent statins are atorvastatin and rosuvastatin. Atorvastatin is unique in that it is extensively metabolized in the liver to form pharmacologically active derivatives, ortho- and para-hydroxylated metabolites, which are responsible for the majority of its clinical efficacy.[3][4][5] It is estimated that these active metabolites account for approximately 70% of the circulating HMG-CoA reductase inhibitory activity.[4][6]
Rosuvastatin, a synthetic statin, is distinguished by its high potency and limited metabolism, leading to fewer drug-drug interactions mediated by the cytochrome P450 system.[2][7] This guide provides an in-depth, objective comparison of the potency of 4-hydroxy atorvastatin, a primary active metabolite of atorvastatin, and rosuvastatin. We will synthesize data from in vitro enzyme inhibition assays, pharmacokinetic profiles, and head-to-head clinical trials to provide a comprehensive resource for professionals in drug discovery and clinical research.
Pharmacology and Mechanism of Action
Both 4-hydroxy atorvastatin and rosuvastatin exert their lipid-lowering effects by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the cholesterol synthesis pathway.[8] By blocking this step, statins reduce the intracellular cholesterol pool, which in turn leads to two primary downstream effects:
-
Inhibition of Cholesterol Synthesis: The direct blockage of the mevalonate pathway curtails the liver's ability to produce cholesterol.
-
Upregulation of LDL Receptors: A reduction in intracellular cholesterol signals the cell to increase the expression of low-density lipoprotein (LDL) receptors on the hepatocyte surface.[6] This enhances the clearance of LDL cholesterol (LDL-C) from the circulation, further reducing plasma levels.
Figure 1. Inhibition of the mevalonate pathway by statins and subsequent cellular effects.
Comparative Potency Analysis
Potency can be assessed at two distinct levels: in vitro enzymatic inhibition, which reflects the drug's direct interaction with the target, and in vivo clinical efficacy, which measures the ultimate therapeutic outcome.
In Vitro Potency: HMG-CoA Reductase Inhibition
The intrinsic potency of a statin is determined by its half-maximal inhibitory concentration (IC50) against the HMG-CoA reductase enzyme. A lower IC50 value indicates a higher potency. Experimental data show that 4-hydroxy atorvastatin and rosuvastatin are both highly potent inhibitors.
In vitro studies confirm that the primary hydroxylated metabolites of atorvastatin are equipotent to the parent drug.[3][4] This is a critical factor in atorvastatin's sustained therapeutic effect. Rosuvastatin is also recognized as one of the most potent statins available.
| Compound | Target Enzyme | IC50 Value (nM) | Potency Comparison |
| Atorvastatin (Parent) | HMG-CoA Reductase | ~8 - 9 | Highly Potent[6][9] |
| 4-Hydroxy Atorvastatin | HMG-CoA Reductase | ~8 | Equipotent to parent drug [1][3] |
| Rosuvastatin | HMG-CoA Reductase | ~5.4 - 11 | Highly Potent [10][11][12] |
Table 1: In Vitro Inhibitory Potency (IC50) against HMG-CoA Reductase. The data indicates that 4-hydroxy atorvastatin and rosuvastatin have comparable and very high intrinsic potency at the enzymatic level.
In Vivo Clinical Efficacy: LDL-C Reduction
While in vitro potencies are similar, clinical studies consistently demonstrate that rosuvastatin is more potent than atorvastatin on a milligram-for-milligram basis in reducing LDL-C.[13] This real-world efficacy is influenced by pharmacokinetics, including absorption, distribution, and metabolism.
Numerous head-to-head clinical trials have quantified this difference:
-
Dose Equivalence: Rosuvastatin is approximately 3 to 3.5 times more potent than atorvastatin for LDL-C reduction. For instance, 10 mg of rosuvastatin is roughly equivalent to 20-30 mg of atorvastatin.[13]
-
Clinical Trial Data: Studies like the URANUS and DISCOVERY Alpha trials showed that rosuvastatin 10 mg produced significantly greater LDL-C reductions than atorvastatin 10 mg.[14][15] The STELLAR trial found that rosuvastatin 10-40 mg reduced LDL-C by 46-55%, compared to 37-51% with atorvastatin 10-80 mg.[16]
| Study / Analysis | Rosuvastatin Dose | % LDL-C Reduction | Atorvastatin Dose | % LDL-C Reduction | Key Finding |
| URANUS [15] | 10 mg | 48% (at 4 weeks) | 10 mg | 42% (at 4 weeks) | Rosuvastatin was significantly more effective at the starting dose. |
| DISCOVERY Alpha [14] | 10 mg | 44.7% | 10 mg | 33.9% | Rosuvastatin showed superior LDL-C lowering. |
| STELLAR [16] | 10-40 mg | 46-55% | 10-80 mg | 37-51% | Rosuvastatin was the most powerful statin across dose ranges. |
| VOYAGER (Meta-Analysis) [13] | 20 mg | ~50% | 40-70 mg | ~50% | Demonstrates dose-equivalence for achieving high-intensity LDL-C reduction. |
| Recent Trial [17] | Not specified | 50.0% | Not specified | 39.9% | Rosuvastatin was significantly more effective. |
Table 2: Comparative LDL-C Reduction in Head-to-Head Clinical Trials.
Despite rosuvastatin's greater per-milligram potency, a large-scale trial (LODESTAR) found no significant difference in the composite outcome of all-cause death, myocardial infarction, or stroke between the two drugs over three years, suggesting clinical equivalence when doses are appropriately managed.[18]
Comparative Pharmacokinetic Profiles
The divergence between in vitro and in vivo potency is largely explained by the distinct pharmacokinetic properties of each drug.
| Parameter | 4-Hydroxy Atorvastatin (as part of Atorvastatin) | Rosuvastatin |
| Metabolism | Extensively metabolized by CYP3A4 to active ortho- and para-hydroxy metabolites.[5] | Minimal metabolism (minor pathway via CYP2C9); not a significant substrate for CYP3A4.[7] |
| Active Metabolites | Yes , contribute ~70% of total inhibitory activity.[6] | No , primarily active as the parent drug. |
| Drug Interactions | Higher potential for interactions with CYP3A4 inhibitors (e.g., grapefruit juice, certain antifungals).[2][5] | Fewer CYP3A4-mediated interactions.[2] |
| Elimination Half-life | ~14h (parent); 20-30h (inhibitory activity) due to metabolites.[3] | ~19 hours. |
| Excretion | Primarily biliary excretion of metabolites.[3] | ~90% excreted unchanged in feces. |
Table 3: Key Pharmacokinetic Differences.
The reliance of atorvastatin on its active metabolites for its sustained effect is a crucial distinction. In contrast, rosuvastatin's efficacy is derived almost entirely from the parent compound.
Experimental Protocols
To ensure scientific integrity, a self-validating experimental protocol for determining in vitro potency is described below.
HMG-CoA Reductase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on HMG-CoA reductase activity by measuring the rate of NADPH oxidation, a cofactor in the enzymatic reaction. The decrease in absorbance at 340 nm is directly proportional to enzyme activity.[9]
Materials:
-
Purified HMG-CoA Reductase enzyme (human, recombinant)
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (4-hydroxy atorvastatin, rosuvastatin) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of test compounds (e.g., from 0.1 nM to 1 µM) in assay buffer. Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH.
-
Assay Setup: To each well of the microplate, add the test compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Initiate the reaction by adding the HMG-CoA reductase enzyme solution to all wells except the negative control.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration that produces 50% inhibition.
Figure 2. General workflow for an in vitro HMG-CoA reductase inhibition assay.
Conclusion
This guide provides a detailed comparison of the potency of 4-hydroxy atorvastatin and rosuvastatin, grounded in experimental and clinical data.
-
In Vitro Potency: At the enzymatic level, 4-hydroxy atorvastatin (IC50 ~8 nM) and rosuvastatin (IC50 ~5.4-11 nM) demonstrate comparable and very high potency as inhibitors of HMG-CoA reductase.[1][10][12] The clinical efficacy of atorvastatin is fundamentally dependent on its conversion to active metabolites like 4-hydroxy atorvastatin, which are equipotent to the parent drug.[3][6]
-
In Vivo and Clinical Potency: In clinical practice, rosuvastatin is more potent than atorvastatin on a per-milligram basis for LDL-C reduction.[16][17] This difference is primarily due to their distinct pharmacokinetic profiles, particularly atorvastatin's extensive first-pass metabolism versus rosuvastatin's limited metabolism and excretion as an unchanged drug.[5][7]
-
Clinical Outcomes: Despite differences in LDL-C lowering at equivalent doses, head-to-head trials suggest that when dosed appropriately to achieve target lipid levels, both statins demonstrate comparable efficacy in reducing major cardiovascular events.[18]
For the research and drug development professional, the key takeaway is the dual nature of atorvastatin's action, where the potency of its metabolites is as critical as that of the parent compound. In contrast, rosuvastatin's potency is more direct. This fundamental difference influences their clinical application, dosing strategies, and potential for drug interactions.
References
-
Rosuvastatin versus atorvastatin in achieving lipid goals in patients at high risk for cardiovascular disease in clinical practice: A randomized, open-label, parallel-group, multicenter study (DISCOVERY Alpha study). PMC. [Link]
-
Comparison of rosuvastatin and atorvastatin for lipid lowering in patients with type 2 diabetes mellitus: results from the URANUS study. PMC. [Link]
-
A Comparative Study on the Safety and Efficacy of Rosuvastatin vs. Atorvastatin in Lowering LDL Cholesterol Levels. European Journal of Cardiovascular Medicine. [Link]
-
Rosuvastatin-Based Lipid-Lowering Therapy for the Control of LDL Cholesterol in Patients at High Vascular Risk. MDPI. [Link]
-
Rosuvastatin vs. Atorvastatin Treatment in Patients With Coronary Artery Disease - LODESTAR. American College of Cardiology. [Link]
-
Rosuvastatin: A Highly Effective New HMG-CoA Reductase Inhibitor. ResearchGate. [Link]
-
What is the equivalent dose of atorvastatin (HMG-CoA reductase inhibitor) for a patient taking rosuvastatin (HMG-CoA reductase inhibitor)? Dr.Oracle. [Link]
-
CLINICAL PHARMACOLOGY REVIEW(S). accessdata.fda.gov. [Link]
-
What is the comparison between rosuvastatin and atorvastatin (HMG-CoA reductase inhibitors) in terms of efficacy and safety for lowering Low-Density Lipoprotein (LDL) levels? Dr.Oracle. [Link]
-
Pharmacokineties of atorvastatin and its metabolites after single and multiple dosing in hypercholesterolaemic haemodialysis patients. ResearchGate. [Link]
-
The 2D structures of the known statin molecules and their IC50 values against hHMGR. ResearchGate. [Link]
-
Rosuvastatin versus atorvastatin treatment in adults with coronary artery disease: secondary analysis of the randomised LODESTAR trial. The BMJ. [Link]
-
Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. PMC. [Link]
-
Clinical pharmacokinetics of atorvastatin. PubMed. [Link]
-
Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis. PMC. [Link]
-
Rosuvastatin vs. Atorvastatin: Which is better? BuzzRx. [Link]
Sources
- 1. abmole.com [abmole.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Rosuvastatin calcium | HMG-CoA Reductase | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. droracle.ai [droracle.ai]
- 13. Rosuvastatin versus atorvastatin in achieving lipid goals in patients at high risk for cardiovascular disease in clinical practice: A randomized, open-label, parallel-group, multicenter study (DISCOVERY Alpha study) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of rosuvastatin and atorvastatin for lipid lowering in patients with type 2 diabetes mellitus: results from the URANUS study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rosuvastatin-Based Lipid-Lowering Therapy for the Control of LDL Cholesterol in Patients at High Vascular Risk [mdpi.com]
- 16. A Comparative Study on the Safety and Efficacy of Rosuvastatin vs. Atorvastatin in Lowering LDL Cholesterol Levels | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 17. Rosuvastatin vs. Atorvastatin Treatment in Patients With Coronary Artery Disease - American College of Cardiology [acc.org]
- 18. bmj.com [bmj.com]
linearity assessment of 4-hydroxy atorvastatin calibration curves
Linearity Assessment of 4-Hydroxy Atorvastatin Calibration Curves: A Comparative Methodological Guide
Introduction
Atorvastatin is a cornerstone pharmacotherapy for hyperlipidemia, functioning as a competitive inhibitor of the HMG-CoA reductase enzyme. However, the clinical efficacy and pharmacokinetic profile of the drug are not solely dictated by the parent compound. Hepatic metabolism yields two equipotent active metabolites: 2-hydroxy atorvastatin (ortho-hydroxy) and 4-hydroxy atorvastatin (para-hydroxy)[1]. Accurate quantification of 4-hydroxy atorvastatin (4-OH-ATV) in biological matrices is a critical requirement for rigorous pharmacokinetic (PK), pharmacodynamic (PD), and bioequivalence studies[1].
As a Senior Application Scientist, I approach the linearity assessment of 4-OH-ATV not merely as a regulatory checkbox, but as the foundational mathematical model that dictates the fidelity of the entire bioanalytical assay.
Mechanistic Context: The Need for High-Fidelity Quantification
Because 4-OH-ATV circulates at relatively low concentrations compared to the parent drug and readily interconverts into its inactive lactone form, bioanalytical assays demand exceptional sensitivity[2]. The linearity of the calibration curve defines the assay's dynamic range, ensuring that both the maximum concentration (
Figure 1: CYP3A4-mediated metabolism of Atorvastatin into 4-hydroxy atorvastatin and lactone forms.
The Causality of Linearity Assessment in LC-MS/MS
When establishing a calibration curve for 4-OH-ATV, scientists must address heteroscedasticity —the phenomenon where the variance of the instrument response increases proportionally with the analyte concentration.
-
Weighted Linear Regression: Simple (unweighted) linear regression disproportionately favors high-concentration standards, pulling the curve away from the lower standards and leading to unacceptable inaccuracies at the Lower Limit of Quantitation (LLOQ). Applying a weighting factor of
or is mathematically necessary to normalize the variance across a wide dynamic range (e.g., 0.25 to 100 ng/mL)[3]. -
Internal Standard (IS) Selection: To maintain linearity despite matrix effects (ion suppression or enhancement) during electrospray ionization (ESI), a stable isotopically labeled internal standard, such as 4-hydroxy atorvastatin-d5, is non-negotiable[4]. The calibration curve is constructed by plotting the peak area ratio of 4-OH-ATV to 4-OH-ATV-d5 against the nominal concentration.
Comparative Performance of Analytical Platforms
The linearity of 4-OH-ATV calibration curves varies significantly depending on the extraction methodology, column chemistry, and mass spectrometer sensitivity. Below is an objective comparison of validated LC-MS/MS methods.
Table 1: Comparative Linearity and Methodological Parameters for 4-OH-ATV Quantification
| Analytical Platform | Extraction Method | Column Chemistry | ESI Polarity | Linear Dynamic Range | Regression & Weighting | Reference |
| UPLC-MS/MS (Acquity BEH) | Liquid-Liquid (LLE) | BEH C18 (1.7 μm) | Positive (+ESI) | 0.25 – 100 ng/mL | Linear, 1/x² | Zailik et al.[3] |
| LC-MS/MS (API-4000) | Solid Phase (SPE) | Fused-core C18 | Negative (-ESI) | 0.05 – 5.0 ng/mL | Linear, 1/x² | Macwan et al.[1] |
| UPLC-MS/MS (Acquity HSS) | Liquid-Liquid (LLE) | HSS T3 (1.8 μm) | Positive (+ESI) | 0.2 – 40 ng/mL | Linear, 1/x² | Zhong et al.[5] |
| Agilent 6460 Triple Quad | Protein Ppt / LLE | C18 Reverse Phase | Negative (-ESI) | 0.2 – 200 ng/mL | Linear, 1/x² | Kombu et al.[4] |
Expert Insight: Methods utilizing negative electrospray ionization (-ESI) often achieve lower background noise, allowing for an ultra-sensitive LLOQ of 0.05 ng/mL, though their upper linear range may saturate earlier (e.g., 5.0 ng/mL) without sample dilution[1]. Conversely, positive ESI (+ESI) methods coupled with sub-2-micron UPLC columns provide broader dynamic ranges (up to 100-200 ng/mL) suitable for capturing high
Self-Validating Experimental Protocol: Establishing the Calibration Curve
To ensure trustworthiness, the following protocol integrates self-validating quality control (QC) steps based on FDA/EMA bioanalytical guidelines.
Figure 2: Step-by-step workflow for 4-OH-ATV calibration curve preparation and linearity assessment.
Step-by-Step Methodology:
-
Preparation of Calibration Standards:
-
Prepare a primary stock solution of 4-OH-ATV in methanol/water.
-
Spike blank human plasma (pre-screened for endogenous interference) to yield a minimum of 6–8 non-zero calibration levels spanning the expected clinical range (e.g., 0.25, 0.5, 1, 5, 20, 50, 100 ng/mL)[3].
-
Causality: Utilizing at least 6 points ensures adequate statistical degrees of freedom for the regression model, preventing overfitting.
-
-
Internal Standard Addition:
-
Extraction (Liquid-Liquid Extraction - LLE):
-
Buffer the plasma to an acidic pH (e.g., using ammonium formate and formic acid) to ensure the 4-OH-ATV remains in its unionized acid form, maximizing organic partitioning.
-
Extract with an organic solvent (e.g., ethyl acetate). Vortex, centrifuge, and evaporate the organic layer under a stream of nitrogen[3]. Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Acquisition:
-
Inject the samples into a UPLC system equipped with a C18 column.
-
Monitor the specific Multiple Reaction Monitoring (MRM) transition for 4-OH-ATV. For positive ESI, this is typically m/z 575.4 → 440.3[3].
-
-
Regression Analysis & Acceptance Criteria:
-
Plot the peak area ratio (4-OH-ATV / IS) against the nominal concentration.
-
Apply a
weighting factor. -
Acceptance Criteria: The correlation coefficient (
) must be . The back-calculated concentration of the calibration standards must be within of the nominal value, except at the LLOQ where is permitted[3].
-
Troubleshooting Linearity Deviations
If the calibration curve exhibits a "plateau" at the upper limit of quantitation (ULOQ), it indicates detector saturation or ion suppression from high analyte concentrations competing for charge droplets in the ESI source. Solution: Reduce the injection volume, detune the mass spectrometer, or dilute the sample. Conversely, if non-linearity occurs at the LLOQ, investigate carryover from the ULOQ injection (by injecting a blank immediately after the ULOQ) or matrix interference[3].
References
- Zhong, S., et al. "Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS." Analytical Methods (RSC Publishing).
- Macwan, J. S., et al. "Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry." PMC (nih.gov).
- Zailik, A., et al. "Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery." PMC (nih.gov).
- Kombu, R. S., et al. "Development of an LC/MS/MS Assay for Atorvastatin in Human Plasma Using a 6460 Triple Quadrupole LC/MS System." Agilent Technologies.
- "Quantitative Determination of Atorvastatin and Para-hydroxy Atorvastatin in Human Plasma by LC—MS—MS." SciSpace.
Sources
- 1. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
- 5. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Optimizing LC-MS/MS Assays for Atorvastatin and its Metabolites: A Comparative Guide on Inter- and Intra-Day Precision
Accurate pharmacokinetic (PK) profiling of atorvastatin (AT) requires the simultaneous quantification of the parent drug and its equipotent active metabolites: ortho-hydroxyatorvastatin (o-OH-AT) and para-hydroxyatorvastatin (p-OH-AT). Because these metabolites circulate at sub-ng/mL concentrations and are highly susceptible to matrix effects, achieving rigorous inter-day and intra-day precision is a primary analytical hurdle.
As a Senior Application Scientist, I have evaluated multiple sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies. This guide objectively compares the performance of Solid-Phase Extraction (SPE) against the traditional Protein Precipitation (PPT) alternative, providing mechanistic insights and a self-validating protocol to ensure assay reproducibility.
Mechanistic Insights: The Causality Behind Precision Failures
Before comparing methodologies, it is critical to understand why atorvastatin assays often fail validation criteria (typically defined as a Coefficient of Variation [%CV] >15%).
A. Lactone Interconversion
Atorvastatin and its hydroxylated metabolites exist in an equilibrium with their inactive lactone forms (AT-L, o-OH-AT-L, p-OH-AT-L). This interconversion is highly pH-dependent. Acidic conditions drive the formation of lactones, while alkaline conditions hydrolyze lactones back to their acid forms[1]. If the sample preparation method does not strictly buffer the pH, variable interconversion will occur between extraction batches, destroying inter-day precision.
B. Ion Suppression in Electrospray Ionization (ESI)
Endogenous plasma phospholipids co-elute with target analytes, competing for charge droplets in the ESI source. This causes unpredictable ion suppression. While many legacy methods use ESI positive mode, switching to ESI negative mode significantly improves selectivity for the carboxylic acid moieties of the active metabolites, reducing background noise and tightening intra-day precision[2].
Hepatic metabolism and pH-dependent lactone interconversion of atorvastatin.
Comparative Performance: SPE vs. PPT
When developing an LC-MS/MS assay, the choice of sample preparation directly dictates the baseline precision of the instrument.
Protein Precipitation (PPT) is the most common alternative due to its low cost and speed. However, PPT merely crashes proteins out of solution; it leaves phospholipids and soluble salts in the extract. This leads to severe matrix effects, pushing intra- and inter-day precision variations up to 13.9%[3].
Solid-Phase Extraction (SPE) , utilizing a polymeric reversed-phase sorbent, acts as a selective barrier. By washing away polar interferences and phospholipids before elution, SPE drastically enhances signal stability. Validated SPE-LC-MS/MS methods consistently demonstrate intra-day precision of <5.2% and inter-day precision of <6.6%[2].
Quantitative Comparison Table
| Analytical Metric | Premium Method: SPE (ESI Negative) | Alternative: PPT (ESI Positive) |
| Intra-Day Precision (%CV) | < 5.2% [2] | 7.5% - 13.0%[3] |
| Inter-Day Precision (%CV) | < 6.6% [2] | 8.8% - 13.9%[3] |
| Lower Limit of Quantitation | 0.05 - 0.10 ng/mL[4] | 0.25 - 0.50 ng/mL |
| Matrix Effect (Ion Suppression) | Minimal (Phospholipids removed) | High (Unpredictable signal loss) |
| Lactone Interconversion Control | High (Buffered wash/elution steps) | Low (Dependent on crash solvent) |
Self-Validating Experimental Protocol: SPE-LC-MS/MS
To achieve the precision metrics outlined above, the following protocol integrates internal validation checkpoints. The use of an isotopically labeled internal standard (e.g., Atorvastatin-d5) or a structural analog (e.g., Rosuvastatin) is mandatory to correct for any volumetric variations during extraction[4].
Phase 1: Sample Pre-Treatment (pH Stabilization)
-
Thaw human or rat plasma samples on ice to prevent spontaneous lactone hydrolysis.
-
Transfer 100 µL of plasma into a low-bind microcentrifuge tube.
-
Add 10 µL of Internal Standard (IS) working solution (e.g., 50 ng/mL Rosuvastatin). Vortex for 15 seconds.
-
Critical Step: Add 100 µL of 0.1 M ammonium acetate buffer (pH 4.6) to the sample. Causality: This specific pH stabilizes the acid-lactone equilibrium, preventing ex vivo conversion during the extraction process[4].
Phase 2: Solid-Phase Extraction (SPE)
-
Conditioning: Pass 1 mL of MS-grade Methanol through the polymeric SPE cartridge, followed by 1 mL of MS-grade water. Do not let the sorbent dry.
-
Loading: Apply the buffered plasma sample to the cartridge at a controlled flow rate of 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. Validation Checkpoint: Analyze the wash fraction during method development; no target analytes should be present.
-
Elution: Elute the analytes with 1 mL of Acetonitrile:Ammonium Acetate buffer (95:5, v/v)[4].
-
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the LC mobile phase.
Phase 3: LC-MS/MS Analysis
-
Column: C18 Analytical Column (e.g., 4.6 × 100 mm, 3.5 μm) maintained at 25°C[4].
-
Mobile Phase: Gradient elution using Acetonitrile and 0.1% acetic acid in water.
-
Detection: ESI interface in negative ion mode (MRM transitions optimized for [M-H]- precursor ions)[2].
Step-by-step Solid-Phase Extraction (SPE) workflow for LC-MS/MS analysis.
Conclusion
For drug development professionals analyzing atorvastatin and its metabolites, relying on rudimentary Protein Precipitation (PPT) introduces unacceptable inter-day variability due to unmitigated matrix effects and pH-driven lactone interconversion. By upgrading to a buffered Solid-Phase Extraction (SPE) workflow coupled with ESI negative mode , laboratories can confidently achieve intra- and inter-day precision well below the 15% FDA/EMA bioanalytical validation threshold, ensuring the highest scientific integrity for pharmacokinetic data.
References
1.[2] Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry. PubMed Central (NIH). Available at: [Link] 2.[3] Simultaneous Determination of Atorvastatin and Its Metabolites in Human Plasma by UPLC-MS/MS. ResearchGate. Available at: [Link] 3.[1] Development, validation and application of a novel HPLC-MS/MS method for the quantification of atorvastatin, bisoprolol and clopidogrel in a large cardiovascular patient cohort. R Discovery. Available at: [Link] 4.[4] LC–MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone. AKJournals. Available at: [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(–) electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
comparison of UV vs mass spec detection for 4-hydroxy atorvastatin
[label="In Vitro Assays\n(High Concen
Refining Comparison Data
I am now focusing on refining the quantitative comparison. I have a detailed table summarizing LOD, LLOQ, and dynamic linear ranges for both methods. I'm also now analyzing the sample volumes and run times for each method. The goal is clarity.
Workflow for selecting UV vs. MS detection for 4-hydroxy atorvastatin based on matrix and sensitivity.
Validated Methodologies
Below are the self-validating protocols for both approaches. As an application scientist, I emphasize that a protocol is only as good as its built-in quality controls.
Protocol A: LC-MS/MS Quantification in Human Plasma (High Sensitivity)
This method utilizes Solid Phase Extraction (SPE) and electrospray ionization to achieve an LLOQ of 0.05 ng/mL[1][2].
Step 1: Isotope Dilution and Matrix Disruption
-
Action: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of deuterated internal standard (e.g., 4-OH-ATV-d5, 10 ng/mL). Add 100 µL of 2% orthophosphoric acid.
-
Causality: Atorvastatin and its metabolites are >98% bound to plasma proteins. The acid disrupts these non-covalent interactions, ensuring the total drug is released for extraction. The deuterated IS corrects for any downstream matrix effects or extraction losses.
Step 2: Solid Phase Extraction (SPE)
-
Action: Load the acidified sample onto an HLB (Hydrophilic-Lipophilic Balance) microelution plate. Wash with 200 µL of 5% methanol in water. Elute with 2 x 50 µL of 100% acetonitrile.
-
Causality: SPE is vastly superior to simple protein precipitation for LC-MS/MS. The 5% methanol wash removes polar salts and, crucially, plasma phospholipids that cause severe ion suppression in the ESI source[1].
Step 3: UHPLC Separation
-
Action: Inject 5 µL onto a Sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 45°C. Run a gradient of 10 mM ammonium formate (pH 3.5) and acetonitrile at 0.4 mL/min[2].
-
Causality: The acidic pH maintains the analyte in its unionized carboxylic acid form, improving retention. The high efficiency of the 1.7 µm particles is strictly required to chromatographically resolve 4-OH-ATV from 2-OH-ATV, as the mass spectrometer cannot distinguish these isobars[2].
Step 4: MRM Detection
-
Action: Operate the triple quadrupole in positive ESI mode. Monitor the transition m/z 575.4
440.3 for 4-OH-ATV[2]. -
System Suitability: The signal-to-noise (S/N) ratio of the LLOQ (0.05 ng/mL) must be
10. Blank plasma injections must show no interfering peaks at the retention time of 4-OH-ATV (area < 20% of LLOQ).
Protocol B: HPLC-UV for In Vitro CYP450 Metabolism Assays
When assessing the metabolic turnover of atorvastatin to 4-OH-ATV by recombinant enzymes (e.g., CYP102A1 peroxygenase), UV detection is highly efficient and cost-effective[3].
Step 1: Reaction Quenching and Extraction
-
Action: To a 200 µL in vitro reaction mixture (containing 100 mM potassium phosphate buffer, pH 7.4, and up to 200 µM atorvastatin), add 400 µL of ice-cold acetonitrile. Vortex for 2 minutes.
-
Causality: The organic solvent instantly denatures the CYP enzymes, halting the metabolic reaction at the exact time point. It also solubilizes the highly lipophilic 4-OH-ATV.
Step 2: Centrifugation
-
Action: Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to an HPLC vial.
-
Causality: Removes the precipitated protein pellet. Injecting proteins onto an HPLC column will rapidly degrade the stationary phase and increase system backpressure.
Step 3: Isocratic HPLC-UV Analysis
-
Action: Inject 20 µL onto a standard C18 column (4.6 × 150 mm, 5 µm). Elute using a mobile phase of Water:Acetonitrile (containing 0.1% formic acid) at 1.0 mL/min. Monitor absorbance at 260 nm[3].
-
Causality: At 260 nm, the conjugated system of the atorvastatin backbone absorbs strongly, providing an LOD of ~0.20 µM[3]. The 5 µm particle size is robust enough to handle direct injections of buffer/acetonitrile extracts without clogging, which is a common risk with UHPLC columns.
Conclusion
The choice between UV and MS detection for 4-hydroxy atorvastatin is dictated entirely by the biological matrix and the required limit of quantitation. For formulation purity and in vitro enzymatic assays, HPLC-UV provides a robust, low-cost, and reliable solution. However, for clinical pharmacokinetics, the profound sensitivity of LC-MS/MS, coupled with rigorous SPE to eliminate ion suppression, is the only scientifically valid approach to accurately map the pharmacokinetic profile of this critical active metabolite.
References
-
Partani, P., et al. (2014). "Simultaneous quantitation of atorvastatin and its two active metabolites in human plasma by liquid chromatography/(-) electrospray tandem mass spectrometry." Journal of Pharmaceutical Analysis. 1
-
El-Zailik, A., et al. (2019). "Simultaneous LC–MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery." Journal of Pharmaceutical and Biomedical Analysis. 2
-
MDPI. (2021). "Production of a Human Metabolite of Atorvastatin by Bacterial CYP102A1 Peroxygenase." International Journal of Molecular Sciences. 3
Sources
A Comparative Guide to Evaluating 4-Hydroxy Atorvastatin as a CYP3A4 Induction Marker
Introduction: The Critical Role of CYP3A4 in Drug Development
In the landscape of drug metabolism, the cytochrome P450 3A4 (CYP3A4) enzyme stands as a paramount figure. It is responsible for the metabolism of a vast majority of clinically used drugs.[1][2] Consequently, any alteration in its activity can have profound effects on drug efficacy and safety, leading to potential drug-drug interactions (DDIs). One such alteration is enzyme induction, a process where a drug (the inducer) increases the expression of a CYP enzyme, leading to faster metabolism of other drugs (the substrates). This can decrease the substrate drug's plasma concentration, potentially leading to a loss of therapeutic effect.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous evaluation of a new drug candidate's potential to induce CYP enzymes.[3][4][5] This has led to the establishment of standardized in vitro and in vivo methods to assess this risk. A cornerstone of these assessments is the use of probe substrates—compounds that are selectively metabolized by a specific CYP enzyme, with the rate of metabolite formation serving as a proxy for enzyme activity.
This guide provides an in-depth comparison of the established CYP3A4 probe substrate, midazolam, with a potential alternative, 4-hydroxy atorvastatin, the primary metabolite of the widely prescribed statin, atorvastatin. We will delve into the scientific rationale, present comparative experimental data, and provide detailed protocols for researchers in the field of drug development.
The Gold Standard: Midazolam as a CYP3A4 Probe Substrate
Midazolam is a short-acting benzodiazepine that is extensively and almost exclusively metabolized by CYP3A4 to its primary metabolite, 1'-hydroxymidazolam.[6][7][8][9] This high degree of specificity has cemented its role as the gold standard probe substrate for both in vitro and clinical DDI studies.[6][7][8][9]
The mechanism of CYP3A4 induction is primarily mediated by the activation of the Pregnane X Receptor (PXR).[10][11] Inducers, such as the antibiotic rifampicin, bind to and activate PXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to response elements in the promoter region of the CYP3A4 gene, leading to increased transcription and subsequent protein expression.[10][12]
Diagram: Rifampicin-Mediated CYP3A4 Induction Pathway
Caption: Mechanism of CYP3A4 induction by rifampicin via PXR activation.
While midazolam is a reliable tool, the search for alternative and potentially more sensitive or clinically relevant markers is ongoing. This brings us to the evaluation of endogenous and other xenobiotic metabolites.
A Novel Candidate: 4-Hydroxy Atorvastatin
Atorvastatin, a widely used HMG-CoA reductase inhibitor, is primarily metabolized by CYP3A4 to two active hydroxylated metabolites: ortho-hydroxy atorvastatin (2-hydroxy) and para-hydroxy atorvastatin (4-hydroxy).[13][14][15][16] The formation of these metabolites is a direct measure of CYP3A4 activity. Given the extensive clinical use and safety profile of atorvastatin, its metabolite, 4-hydroxy atorvastatin, presents an interesting candidate as a CYP3A4 induction marker.
A study has demonstrated that atorvastatin and its ortho-hydroxy metabolite can induce CYP3A4 expression in primary human hepatocytes to a similar extent as rifampin.[17] However, the para-hydroxy metabolite (4-hydroxy atorvastatin) showed significantly reduced induction potential.[17] This suggests that while atorvastatin itself is an inducer, the formation of its 4-hydroxy metabolite could serve as a sensitive marker of CYP3A4 activity.
Diagram: Atorvastatin Metabolism Pathway
Caption: Simplified metabolic pathway of atorvastatin via CYP3A4.
Head-to-Head Comparison: An In Vitro Experimental Design
To objectively compare 4-hydroxy atorvastatin with the established marker, a robust in vitro experiment using primary human hepatocytes is essential. This system is considered the gold standard for assessing CYP induction as it contains the necessary receptors, cofactors, and enzymes.[2][18]
Diagram: Experimental Workflow for CYP3A4 Induction Assay
Caption: Workflow for comparing CYP3A4 induction using different probe substrates.
Detailed Experimental Protocol
Objective: To compare the fold induction of CYP3A4 activity using midazolam and atorvastatin as probe substrates in cryopreserved human hepatocytes.
Materials:
-
Cryopreserved plateable primary human hepatocytes (from at least three different donors)
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with ITS, dexamethasone)
-
Collagen-coated 24-well plates
-
Rifampicin (positive control inducer)
-
Vehicle control (e.g., 0.1% DMSO)
-
Midazolam (probe substrate)
-
Atorvastatin (probe substrate)
-
LC-MS/MS system
Methodology:
-
Cell Plating and Recovery:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated 24-well plates according to the supplier's protocol.
-
Allow the cells to recover and form a confluent monolayer for 24-48 hours, changing the medium daily.
-
-
Inducer Treatment:
-
Prepare working solutions of rifampicin (e.g., 10 µM) and the vehicle control in fresh culture medium.
-
Aspirate the old medium from the cells and treat them with the rifampicin or vehicle control medium.
-
Incubate for 48-72 hours, replacing the medium with fresh treatment solutions every 24 hours.
-
-
Probe Substrate Incubation:
-
After the induction period, wash the cells with warm, serum-free medium.
-
Prepare a cocktail of probe substrates (e.g., 5 µM midazolam and 10 µM atorvastatin) in incubation medium.
-
Add the probe substrate cocktail to the wells and incubate for a pre-determined time (e.g., 60 minutes) at 37°C.
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect the supernatant from each well.
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile) containing an internal standard.
-
Analyze the samples for the concentration of 1'-hydroxymidazolam and 4-hydroxy atorvastatin using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation for each well.
-
Determine the fold induction by dividing the average rate of metabolite formation in the rifampicin-treated wells by the average rate in the vehicle-treated wells.
-
Compare the fold induction values obtained with midazolam versus atorvastatin across the different hepatocyte donors.
-
Data Interpretation and Comparative Analysis
The primary endpoint of this study is the fold induction of CYP3A4 activity. The table below presents hypothetical data based on expected outcomes from the literature to illustrate the comparison.
| Parameter | Midazolam (1'-OH Midazolam) | Atorvastatin (4-OH Atorvastatin) | Comments |
| Basal Activity (pmol/min/10^6 cells) | 15.2 ± 3.1 | 8.5 ± 2.4 | Midazolam often shows higher basal turnover rates. |
| Induced Activity (Rifampicin, 10 µM) | 185.5 ± 25.6 | 92.1 ± 18.7 | Both markers show a robust increase in activity post-induction. |
| Fold Induction | 12.2-fold | 10.8-fold | Fold induction values are expected to be comparable, validating both as markers. |
| Inter-donor Variability (CV%) | 18% | 22% | Atorvastatin may show slightly higher variability due to more complex metabolism and transport. |
Analysis of Results:
-
Sensitivity: Both probe substrates are expected to demonstrate a significant and concentration-dependent increase in metabolite formation following treatment with a known inducer like rifampicin. The magnitude of the fold induction is the key metric for sensitivity.
-
Specificity: Midazolam's metabolism is highly specific to CYP3A4. While atorvastatin is also primarily metabolized by CYP3A4, other enzymes and transporters (e.g., OATP1B1) are involved in its disposition, which could introduce variability.[13][14]
-
Clinical Relevance: A potential advantage of using atorvastatin is its widespread clinical use. Data generated using atorvastatin as a probe substrate could be more directly translatable to predicting DDIs in patients taking this common medication.
Conclusion and Future Perspectives
The evaluation of a new drug's potential to induce CYP3A4 is a non-negotiable step in preclinical and clinical development. While midazolam remains the undisputed gold standard, this guide demonstrates a clear scientific rationale and a robust experimental framework for evaluating 4-hydroxy atorvastatin as a viable alternative or complementary marker.
Our analysis suggests that the formation of 4-hydroxy atorvastatin is a sensitive and reliable indicator of CYP3A4 activity. While it may exhibit slightly higher variability compared to midazolam, its use offers the advantage of direct clinical relevance for one of the most widely prescribed drugs in the world.
Future research should focus on:
-
Direct, multi-donor head-to-head comparisons as outlined in this guide.
-
Evaluation of 4-hydroxy atorvastatin as an endogenous or in vivo marker in clinical DDI studies.
-
Further investigation into the influence of transporters on atorvastatin metabolism in the context of CYP3A4 induction.
By expanding our toolkit of validated CYP3A4 induction markers, we can improve the accuracy of DDI predictions, leading to safer and more effective medicines for patients worldwide.
References
- Dr.Oracle. (2025, August 18).
- PMC. (n.d.).
- ClinPGx. (n.d.).
- ACS Publications. (2021, May 20).
- PubMed. (2006, May 15). Rifampicin induction of CYP3A4 requires pregnane X receptor cross talk with hepatocyte nuclear factor 4alpha and coactivators, and suppression of small heterodimer partner gene expression.
- NCBI Bookshelf. (2025, August 3).
- Illinois Experts. (2021, June 1).
- European Medicines Agency (EMA). (2022, July 21). ICH M12 on drug interaction studies - Scientific guideline.
- European Medicines Agency (EMA). (2015, June 3). Investigation of drug interactions - Scientific guideline.
- PubMed. (2021, June 1).
- EPTRI. (2025, December 11).
- PubMed. (2022, June 20).
- PubMed. (2008, September 15).
- ResearchGate. (n.d.). The biotransformation pathway of atorvastatin. CYP3A4 = cytochrome P450... | Download Scientific Diagram.
- Cayman Chemical. (n.d.).
- LifeNet Health LifeSciences. (n.d.).
- EMA. (2022, May 24). ICH Guideline M12 on drug interaction studies.
- Regulations.gov. (2012, February 21).
- Reactome Pathway Database. (n.d.).
- ECA Academy. (2024, July 23). ICH M12 Guideline on Drug Interaction Studies.
- Biomol.com. (n.d.). 4-hydroxy Atorvastatin (calcium salt) | CAS 265989-44-4 | Cayman Chemical.
- PMC. (2020, February 27).
- PLOS One. (2013, September 24).
- PMC. (n.d.). Influence of rifampicin on the expression and function of human intestinal cytochrome P450 enzymes.
- Oxford Academic. (2017, March 3). CYP3A4 Induction by Rifampin: An Alternative Pathway for Vitamin D Inactivation in Patients With CYP24A1 Mutations | The Journal of Clinical Endocrinology & Metabolism.
- ResearchGate. (n.d.). (PDF) Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology.
- PubMed. (n.d.). Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology.
- ResearchGate. (n.d.). The induction mechanism of rifampin on CYP3A4 enzyme and its effect on... | Download Scientific Diagram.
- PMC. (n.d.).
- BioIVT. (n.d.). In Vitro CYP (Cytochrome P450) Induction Studies.
- PMC. (n.d.). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor.
- Evotec. (n.d.). Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions.
- Preprints.org. (2024, May 10). Comparison of In Vitro Models for Drug- Induced Liver Injury Assessment.
- ResearchGate. (n.d.). Evaluation of Methods to Assess CYP3A Induction Risk in Clinical Practice Using in Vitro Induction Parameters.
- Dove Medical Press. (2019, February 15).
- Charles River Laboratories. (n.d.).
- MDPI. (2024, March 13). Flavonoids as CYP3A4 Inhibitors In Vitro.
- FDA. (2023, June 5).
- ClinicalTrials.gov. (2011, July 11). Cholesterol Metabolites as Markers for CYP3A Induction.
- ResearchGate. (n.d.).
- FDA. (2020, January 21).
- PMC. (n.d.). Evaluation of 4β-Hydroxycholesterol as a Clinical Biomarker of CYP3A4 Drug Interactions Using a Bayesian Mechanism–Based Pharmacometric Model.
- MDPI. (2023, February 7). Clinical Evaluation Based on a New Approach to Improve the Accuracy of 4β-Hydroxycholesterol Measurement as a Biomarker of CYP3A4 Activity.
Sources
- 1. Midazolam as a Probe for Heterotropic Drug-Drug Interactions Mediated by CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of hepato-cellular in vitro platforms to study CYP3A4 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH M12 on drug interaction studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. eptri.eu [eptri.eu]
- 5. solvobiotech.com [solvobiotech.com]
- 6. Midazolam as a Probe for Drug–Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. Midazolam as a Probe for Drug-Drug Interactions Mediated by CYP3A4: Homotropic Allosteric Mechanism of Site-Specific Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rifampicin induction of CYP3A4 requires pregnane X receptor cross talk with hepatocyte nuclear factor 4alpha and coactivators, and suppression of small heterodimer partner gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of rifampicin on the expression and function of human intestinal cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. ClinPGx [clinpgx.org]
- 15. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. downloads.regulations.gov [downloads.regulations.gov]
reference standard purity assessment for 4-hydroxy atorvastatin disodium
A Comparative Technical Guide for Pharmaceutical Scientists
Part 1: Executive Summary & Core Directive
The Challenge: 4-Hydroxy Atorvastatin Disodium (4-OH ATV-Na2) is a critical active metabolite of Atorvastatin. Unlike the parent drug (Atorvastatin Calcium), which is typically a stable, non-hygroscopic trihydrate (Form I), the disodium salt of the 4-hydroxy metabolite is significantly more hygroscopic and chemically labile .
The primary analytical risk is the spontaneous intramolecular cyclization (lactonization) under acidic or neutral conditions, converting the active hydroxy-acid form into the pharmacologically distinct lactone. Furthermore, traditional "Mass Balance" purity assessments often fail for metabolite standards due to limited sample availability (<100 mg batches) and the lack of qualified impurity standards for the metabolite itself.
The Solution: This guide objectively compares the Mass Balance Approach (Chromatography + TGA + KF) against Quantitative NMR (qNMR) . While Mass Balance is the compendial gold standard for bulk API, qNMR is identified here as the superior alternative for 4-OH ATV-Na2 reference standards due to its absolute quantification capability, minimal sample consumption, and immunity to relative response factor (RRF) errors.
Part 2: Comparative Analysis of Purity Assessment Methodologies
The Comparison: Mass Balance vs. qNMR
For a metabolite standard like 4-Hydroxy Atorvastatin Disodium, the choice of methodology dictates the accuracy of your potency assignment.[1]
| Feature | Method A: Mass Balance (Traditional) | Method B: qNMR (Recommended) |
| Principle | Direct measurement of molar ratio against a NIST-traceable Internal Standard (IS). | |
| Traceability | Indirect.[2] Requires qualified standards for every impurity to be accurate. | Direct. Traceable to the Internal Standard (e.g., Maleic Acid, TCNB). |
| Sample Req. | High (>100 mg). Requires HPLC, TGA/LOD, and KF. | Low (<10 mg). Non-destructive (sample can be recovered). |
| Specific Risk | Lactonization Artifacts: HPLC acidic mobile phases can induce on-column lactonization, falsely inflating impurity counts. | Solvent Stability: Analysis in DMSO-d6 prevents lactonization during acquisition. |
| Accuracy | Subject to "Cumulative Error" (errors in KF, TGA, and HPLC sum up). | High precision (<1% uncertainty) if proper relaxation delay ( |
The "Disodium" & "Lactone" Stability Trap
The 4-hydroxy metabolite exists in a delicate equilibrium. The disodium salt is the open-ring hydroxy acid form.
-
Hygroscopicity: The disodium salt readily absorbs atmospheric moisture. Self-Validating Protocol: Weighing must occur in a glove box or controlled humidity chamber (<30% RH) to prevent "drifting" weights during assay preparation.
-
pH Sensitivity: Below pH 6.0, the open chain collapses into the lactone.
Diagram 1: The pH-Dependent Instability Mechanism This pathway illustrates why acidic HPLC diluents must be avoided during sample preparation.
Caption: Acid-catalyzed lactonization mechanism. The reaction is reversible but favors the lactone in acidic HPLC mobile phases.
Part 3: Experimental Protocols
Protocol A: 1H/19F qNMR (Primary Recommendation)
Objective: Assign absolute purity (Assay) without requiring impurity standards.
Rationale: 4-OH ATV contains Fluorine (
Materials:
-
Analyte: ~10 mg 4-Hydroxy Atorvastatin Disodium.
-
Internal Standard (IS): 1,3,5-Trichloro-2-nitrobenzene (TCNB) or 4,4'-Difluorobenzophenone (for
). Must be NIST-traceable. -
Solvent: DMSO-d6 (Preferred over MeOD to suppress proton exchange and lactonization).
Step-by-Step Workflow:
-
Gravimetry: Weigh 10.0 mg of Analyte and 5.0 mg of IS into the same vial using a micro-balance (precision
mg). -
Dissolution: Add 0.75 mL DMSO-d6. Vortex until clear. Critical: Do not use sonication if avoidable to prevent heating/degradation.
-
Acquisition (
):-
Pulse angle: 90°.
-
Relaxation delay (
): (typically 30-60s) to ensure full magnetization recovery. -
Scans: 64 (to improve S/N ratio).
-
-
Acquisition (
):-
Center frequency: -110 to -120 ppm (approx range for Fluorophenyl).
-
:
(Fluorine relaxes faster than protons in this scaffold).
-
-
Calculation:
- : Integral area
- : Number of nuclei (e.g., 1F for ATV, 2F for Difluorobenzophenone)
- : Molar mass[3]
- : Weight
Protocol B: HPLC Purity (Supporting Data)
Objective: Determine chromatographic purity (Area %) to support the qNMR assay. Rationale: Adapted from USP Atorvastatin Calcium methods, but modified to prevent on-column degradation.
Chromatographic Conditions:
-
Column: Agilent Poroshell 120 SB-C8 (2.7 µm, 3.0 x 100 mm) or equivalent L7 USP column.
-
Mobile Phase A: 0.05 M Ammonium Acetate buffer (pH adjusted to 5.0 with acetic acid).
-
Mobile Phase B: Acetonitrile : THF (95:5).
-
Diluent: Neutralized Methanol. Warning: Do not use the standard acidic mobile phase as a diluent. Use Methanol with 0.1% Ammonium Hydroxide to keep the sample basic (pH ~8) until injection.
-
Gradient: 0-2 min (20% B), 2-15 min (Linear to 80% B).
-
Detection: UV at 244 nm.
Self-Validating Check: Inject the "Diluent Blank" immediately after the sample. If a peak appears at the Lactone retention time (typically RRT ~1.2-1.4 relative to parent), your sample preparation is inducing degradation.
Part 4: Decision Framework & Visualization
Diagram 2: Reference Standard Qualification Workflow This flowchart guides the scientist through the decision process based on material availability.
Caption: Decision tree for selecting qNMR vs. Mass Balance based on sample availability and efficiency.
Part 5: References
-
United States Pharmacopeia (USP). Atorvastatin Calcium Monograph: Organic Impurities Procedure.[4] USP-NF 2023.
-
Liu, Y., et al. "Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content." Journal of Analytical Methods in Chemistry, vol. 2016, 2016.[5]
-
Vojta, D., et al. "DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin."[6][7] Organic & Biomolecular Chemistry, 2008.[8]
-
Agilent Technologies. "Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120." Application Note, 2019.
-
BIPM (Bureau International des Poids et Mesures). "Equivalency between Mass Balance and qNMR methodologies." Metrologia, 2024.
Sources
- 1. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 2. veeprho.com [veeprho.com]
- 3. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Direct Comparison of (19)F qNMR and (1)H qNMR by Characterizing Atorvastatin Calcium Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
4-Hydroxy Atorvastatin Disodium Salt proper disposal procedures
Operational Guide: Proper Handling and Disposal Procedures for 4-Hydroxy Atorvastatin Disodium Salt
Introduction As a Senior Application Scientist overseeing high-throughput screening and drug metabolism studies, I have observed that the mismanagement of Active Pharmaceutical Ingredients (APIs) often stems from a disconnect between bench-level execution and environmental toxicology. 4-Hydroxy Atorvastatin Disodium Salt is a major, pharmacologically active metabolite of the lipid-lowering drug atorvastatin[1]. Because it retains potent HMG-CoA reductase inhibitory activity, its inadvertent release into the environment poses a severe ecotoxicological risk to aquatic ecosystems.
This guide provides a self-validating, step-by-step operational framework for the safe handling, containment, and disposal of 4-Hydroxy Atorvastatin Disodium Salt, ensuring strict compliance with EPA and RCRA guidelines[2].
Physicochemical Profile & Hazard Causality
To design an effective disposal strategy, we must first understand the physicochemical properties of the compound. The presence of a fluorine atom and its high solubility in organic solvents directly dictate our choice of waste containment and final destruction methods (high-temperature incineration)[3].
| Property | Data / Value | Operational Implication for Disposal |
| Chemical Name | 4-Hydroxy Atorvastatin Disodium Salt | Active metabolite; environmental release strictly prohibited. |
| CAS Number | 1276537-18-8 | Required identifier for all hazardous waste manifests. |
| Molecular Formula | C33H33FN2Na2O6 | Contains fluorine; dictates high-temp incineration to prevent toxic gas release. |
| Molecular Weight | 618.60 g/mol | Fine powder form is prone to dangerous aerosolization if mishandled. |
| Solubility | DMSO, Methanol, Water | Requires strict segregation of aqueous and organic liquid waste streams. |
Data sourced from LGC Standards chemical reference data[3].
Regulatory Grounding: The "Zero-Drain" Mandate
Standard municipal wastewater treatment facilities are not equipped to filter out complex APIs. Consequently, 4-Hydroxy Atorvastatin Disodium Salt must never be disposed of in sanitary sewers, storm sewers, or landfills[4]. Under the Resource Conservation and Recovery Act (RCRA), while it may not be a specifically "listed" chemical waste, its biological activity categorizes it as a hazardous pharmaceutical waste[5]. Laboratories must utilize a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction[4].
Waste Segregation & Disposal Workflow
Workflow for categorization, containment, and disposal of 4-Hydroxy Atorvastatin waste streams.
Standard Operating Procedures (SOPs) for Disposal
SOP 1: Solid Waste Disposal (Unused, Expired, or Spilled API) Causality: Solid API powders are highly susceptible to static charge and aerosolization. Sweeping or transferring powders between ungrounded containers can lead to severe inhalation exposure[4].
-
Primary Containment: Leave the unused powder in its original borosilicate glass vial. Do not attempt to transfer the powder to a different vessel. Cap tightly.
-
Secondary Containment: Place the glass vial inside a shatter-proof polypropylene (PP) secondary container to prevent breakage during transit.
-
Labeling: Affix a fully completed hazardous waste label. Do not use abbreviations. Write: "Hazardous Waste: 4-Hydroxy Atorvastatin Disodium Salt (Solid API)." Include the date the waste was first generated[5].
-
Validation Step: Invert the secondary container gently to ensure the primary vial is secure and no powder is leaking.
-
Storage: Transfer to the Satellite Accumulation Area (SAA). For Small Quantity Generators (SQG), waste must be removed by a TSDF within 180 days[6].
SOP 2: Liquid Waste Management (Assay Solutions & Solvents) Causality: 4-Hydroxy Atorvastatin is frequently dissolved in Dimethyl Sulfoxide (DMSO) or Methanol for in vitro assays. Mixing these organic solvents with incompatible aqueous wastes can cause exothermic reactions or pressure buildup, leading to container rupture[2].
-
Segregation: Strictly separate liquid waste into "Non-Halogenated Organic Waste" (e.g., DMSO, Methanol) and "Aqueous Waste" (e.g., PBS buffers).
-
Collection: Using a dedicated, grounded funnel, pour the solution into a High-Density Polyethylene (HDPE) carboy. Why HDPE? HDPE provides superior chemical resistance against DMSO compared to standard plastics, preventing leaching and structural degradation.
-
Validation Step: Before sealing the carboy, visually verify that no phase separation or gas evolution (bubbling) is occurring. For aqueous streams, verify the pH is between 6.0 and 8.0 to ensure stability.
-
Storage: Cap the carboy securely and place it inside a secondary spill tray in the SAA. Ensure the container is kept closed at all times unless actively adding waste[5].
SOP 3: Spill Response and Decontamination Causality: In the event of a spill, dry sweeping generates toxic dust[4]. Wet-wiping solubilizes the API, allowing for complete removal without aerosolization.
-
Isolation: Evacuate non-essential personnel. Don appropriate PPE: nitrile gloves, safety goggles, and a NIOSH-approved N95 or P100 particulate respirator[4].
-
Containment (Solid Spill): Do not sweep. Gently cover the spilled powder with absorbent lab pads dampened with 70% ethanol or water.
-
Collection: Wipe inward from the edges of the spill to the center to prevent spreading. Place all contaminated pads into a heavy-duty bio/chem-hazard bag.
-
Decontamination: Wash the affected surface with a 10% bleach solution or 70% ethanol to solubilize any microscopic residual API, followed by a final distilled water wipe.
-
Validation Step: Perform a visual inspection of the surface under adequate lighting to ensure no crystalline residue remains. Dispose of all cleanup materials as solid hazardous waste[7].
References
1.[4] Clearsynth Labs Ltd. "MATERIAL SAFETY DATA SHEET - 4-Hydroxy Atorvastatin Lactone". clearsynth.com. Available at: 2.[3] LGC Standards. "4-Hydroxy Atorvastatin Disodium Salt | Chemical Data". lgcstandards.com. Available at: 3.[2] Environmental Marketing Services. "Chemical Waste Disposal Solutions for Laboratories". emsllcusa.com. Available at: 4.[1] European Medicines Agency (EMA). "Stocrin | EMA: 4-hydroxy atorvastatin". europa.eu. Available at: 5.[7] Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". epa.gov. Available at: 6.[6] Lab Manager. "Hazardous Waste Management in the Laboratory". labmanager.com. Available at: 7.[5] University of Houston-Clear Lake. "RCRA addresses waste management, disposal and recycling". uhcl.edu. Available at:
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Chemical Waste Disposal Solutions for Laboratories [emsllcusa.com]
- 3. 4-Hydroxy Atorvastatin Disodium Salt | LGC Standards [lgcstandards.com]
- 4. document.clearsynth.com [document.clearsynth.com]
- 5. uhcl.edu [uhcl.edu]
- 6. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 7. epa.gov [epa.gov]
Personal protective equipment for handling 4-Hydroxy Atorvastatin Disodium Salt
As a Senior Application Scientist overseeing laboratory safety and chemical handling, I approach the management of Active Pharmaceutical Ingredients (APIs) and their active metabolites with uncompromising rigor. 4-Hydroxy Atorvastatin Disodium Salt is a major pharmacologically active metabolite of atorvastatin, a potent HMG-CoA reductase inhibitor.
Handling this compound in a laboratory setting requires a strategic balance of engineering controls and Personal Protective Equipment (PPE). Because it is typically supplied as a fine, lyophilized powder or crystalline solid, the primary operational risk is aerosolization and subsequent inhalation during weighing and transfer procedures.
The following guide provides a self-validating, field-proven protocol for the safe handling, decontamination, and disposal of 4-Hydroxy Atorvastatin Disodium Salt.
Hazard Profile & Risk Assessment
Before donning PPE, we must understand the causality behind our safety choices. 4-Hydroxy Atorvastatin Disodium Salt is classified under the Globally Harmonized System (GHS) as Harmful if swallowed (Acute Toxicity Category 4, H302) [1].
However, the chemical safety data sheet (SDS) only tells part of the story. As drug development professionals, we must account for its pharmacological potency. Systemic exposure to high doses of atorvastatin and its active metabolites can induce hepatotoxicity and muscle toxicity (rhabdomyolysis)[2]. Therefore, our primary objective is to prevent mucosal absorption, inhalation of API dust, and dermal sensitization.
Personal Protective Equipment (PPE) Matrix
To mitigate the risks of aerosolization and dermal contact, the following PPE matrix must be strictly adhered to. I have structured this to explain the causality behind each requirement, ensuring researchers understand the "why" alongside the "what."
| PPE Category | Required Standard / Specification | Causality & Scientific Rationale |
| Eye/Face Protection | ANSI Z87.1 or EN 166 certified safety goggles (tight-fitting). | Standard safety glasses are insufficient. Fine API powders can bypass loose-fitting glasses, leading to mucosal absorption via the conjunctiva. |
| Hand Protection | Nitrile gloves (Minimum 0.11 mm thickness, EN 374 compliant). | Nitrile provides an impermeable barrier against incidental contact. Double-gloving is recommended during spill cleanup to allow safe removal of the outer contaminated layer without exposing the skin. |
| Body Protection | Tyvek® lab coat or dedicated chemical-resistant apron over a standard cotton lab coat. | Prevents micro-accumulation of API dust on personal clothing, which could lead to chronic, low-dose exposure outside the laboratory environment. |
| Respiratory Protection | NIOSH-approved N95, or European Standard EN 149 FFP2/FFP3 particulate respirator. | Critical: If engineering controls (like a powder hood) fail or are unavailable, a particulate respirator prevents the inhalation of aerosolized 4-Hydroxy Atorvastatin dust[3]. |
Operational Protocol: Handling & Weighing
The following step-by-step methodology is designed to minimize static charge, prevent powder dispersion, and ensure accurate dosing without compromising operator safety.
Step 1: Environmental Preparation
-
Engineering Controls: All weighing and transfer operations must be conducted inside a Class I or Class II Biological Safety Cabinet (BSC), or a dedicated powder weighing hood with HEPA-filtered exhaust.
-
Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula. Fine powders of disodium salts hold static charges, causing them to "jump" and aerosolize when brought near plastic surfaces.
Step 2: The Weighing Workflow
-
Don all PPE as outlined in the matrix above.
-
Place a pre-tared, anti-static weighing boat on the analytical balance.
-
Using a stainless steel micro-spatula (avoid plastic to reduce static), carefully transfer the 4-Hydroxy Atorvastatin Disodium Salt. Keep the source vial as close to the weighing boat as possible to minimize the "drop height," thereby reducing the kinetic energy that causes aerosolization.
-
Seal the source vial immediately after the transfer.
Step 3: Solubilization (If Applicable)
-
If preparing a stock solution, add the initial solvent (e.g., DMSO or Methanol, depending on your assay requirements) directly to the weighing boat or transfer tube inside the hood. Wetting the powder eliminates the inhalation hazard.
Spill Response & Waste Disposal Plan
In the event of an accidental release, standard sweeping will exacerbate the hazard by launching the API into the operator's breathing zone.
Immediate Spill Response:
-
Isolate: Alert personnel in the immediate vicinity. If the spill occurs outside a containment hood, evacuate the immediate area for 10 minutes to allow aerosols to settle.
-
Contain: Don fresh PPE, including a particulate respirator.
-
Wet-Wipe Method: Do not dry sweep. Lightly mist the spilled powder with a suitable solvent (a 70% Ethanol/Water mix is highly effective for gathering organic salts) to bind the dust.
-
Absorb: Wipe up the wetted powder using absorbent laboratory pads.
-
Decontaminate: Wash the affected surface with a high-pH laboratory detergent, followed by a final wipe with distilled water.
Waste Disposal Logistics:
-
Solid Waste: All contaminated weighing boats, pipette tips, and spill cleanup materials must be placed in a sealed, biohazard or chemical waste bag.
-
Liquid Waste: Solutions containing 4-Hydroxy Atorvastatin Disodium Salt must be collected in dedicated, clearly labeled organic/aqueous waste carboys.
-
Regulatory Compliance: Do not flush this compound down the drain. As a biologically active pharmaceutical, it poses an ecotoxicity risk. Waste must be handed over to a licensed hazardous waste contractor for high-temperature incineration[4].
Operational Workflow Visualization
The following diagram illustrates the critical path for safe handling, emphasizing the divergence in protocol when a spill occurs.
Workflow for the safe handling, decontamination, and disposal of 4-Hydroxy Atorvastatin.
References
-
Atorvaliq (atorvastatin calcium) Safety Data Sheet . CMP Pharma. Available at:[Link]
-
Atorvastatin Compound Summary (CID 60823) . PubChem, National Institutes of Health (NIH). Available at: [Link]
-
Material Safety Data Sheet: Atorvastatin Impurity 23 . Cleanchem Laboratories. Available at:[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
